molecular formula C23H22FNO4 B1669734 DAA-1106 CAS No. 220551-92-8

DAA-1106

Numéro de catalogue: B1669734
Numéro CAS: 220551-92-8
Poids moléculaire: 395.4 g/mol
Clé InChI: DCRZYADKQRHHSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DAA1106 is an agonist of the 18 kDa translocator protein TSPO, which was previously known as the peripheral benzodiazepine receptor (PBR), that has an IC50 value of 0.28 nM in a radioligand binding assay. It is selective for TSPO over central benzodiazepine receptors (CBRs) and GABAA receptors in rat whole brain membranes, as well as a panel of 54 ion channels, uptake/transporters, and secondary messenger receptors at concentrations greater than 10 µM. DAA1106 increases mitochondrial prognenolone formation in rat brain homogenates, which indirectly potentiates GABAA receptor signaling. DAA1106 (1-10 mg/kg) increases the time mice spend in the light area of the light/dark exploration and the time rats spend in open arms of the elevated plus maze in a dose-dependent manner, suggesting a decrease in anxiety-like behavior. Various radiolabeled versions of DAA1106 have been synthesized to study the distribution of PBRs in neurological disease models using positron emission tomography (PET).>DAA1106 is a potent and selective ligand for peripheral benzodiazepine receptor (PBR), as a potent and selective agonist at the peripheral benzodiazepine receptor.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZYADKQRHHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439829
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220551-92-8
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220551-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAA-1106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAA-1106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of DAA-1106: A Technical Guide to its Interaction with the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106 is a potent and highly selective agonist for the 18 kDa translocator protein (TSPO), an integral protein of the outer mitochondrial membrane.[1] Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is a key biomarker for neuroinflammation due to its significant upregulation in activated glial cells, particularly microglia.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using detailed diagrams.

This compound and its Molecular Target: The Translocator Protein (TSPO)

This compound exerts its effects through high-affinity binding to the translocator protein (TSPO).[1] TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane and is ubiquitously expressed throughout the body, with notable upregulation in activated microglia during neuroinflammatory states.[2][3] While initially characterized by its ability to bind benzodiazepines, its endogenous functions have been a subject of evolving research.[3] Emerging evidence suggests a pivotal role for TSPO in modulating mitochondrial bioenergetics, reactive oxygen species (ROS) production, and inflammatory processes.[4][5]

Quantitative Analysis of this compound Binding Affinity

The interaction of this compound with TSPO has been extensively quantified using radioligand binding assays. These studies consistently demonstrate its sub-nanomolar affinity and high selectivity.

Table 1: In Vitro Binding Affinity of this compound for TSPO

Radioligand CompetitionPreparationSpeciesIC50 (nM)Reference
[³H]PK 11195Whole Brain MitochondriaRat0.28[6]
[³H]Ro 5-4864Whole Brain MitochondriaRat0.21[6]
[³H]Flunitrazepam (CBR)Whole Brain MembranesRat>10,000[6]

Table 2: Dissociation Constants (Ki and Kd) of this compound

ParameterRadioligandPreparationSpeciesValue (nM)Reference
Ki0.28[1]
KiMitochondrial FractionsRat0.043[7]
KiMitochondrial FractionsMonkey0.188[7]
Kd[³H]this compoundMitochondrial FractionsRat0.12 ± 0.03[1]

Note: CBR refers to the Central Benzodiazepine Receptor (GABAA receptor).

Downstream Signaling Pathways of TSPO Activation by this compound

The binding of this compound to TSPO initiates a cascade of intracellular events, primarily centered around mitochondrial function and inflammatory signaling. While the precise mechanisms are still under active investigation, several key pathways have been identified.

Modulation of Mitochondrial Function and Apoptosis

TSPO is a component of the mitochondrial permeability transition pore (mPTP), a protein complex that, when opened, can lead to the release of cytochrome c and initiate apoptosis.[8] Activation of TSPO by agonists like this compound is thought to influence mPTP formation and the generation of reactive oxygen species (ROS).[3][8]

mPTP_Pathway DAA1106 This compound TSPO TSPO DAA1106->TSPO Binds to mPTP mPTP Formation TSPO->mPTP Modulates ROS Reactive Oxygen Species (ROS) Generation TSPO->ROS Influences VDAC VDAC VDAC->mPTP CytochromeC Cytochrome C Release mPTP->CytochromeC Leads to ROS->mPTP Influences Apoptosis Apoptosis CytochromeC->Apoptosis Initiates Inflammatory_Pathway DAA1106 This compound TSPO TSPO DAA1106->TSPO Binds to MAPK MAPK Pathway TSPO->MAPK Interacts with NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Interacts with TranscriptionFactors c-Jun / STAT3 MAPK->TranscriptionFactors Activates Cytokines Cytokine Release (e.g., IL-1β, IL-18) NLRP3->Cytokines Promotes TranscriptionFactors->TSPO Upregulates Expression Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MitoPrep 1. Prepare Mitochondrial Fractions from Brain Tissue Reagents 2. Prepare Assay Buffer, [³H]this compound, and Test Compounds Incubate 3. Incubate Mitochondrial Fractions with [³H]this compound and Test Compounds Reagents->Incubate Filter 4. Rapid Vacuum Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash 5. Wash Filters to Reduce Non-specific Binding Filter->Wash Count 6. Scintillation Counting to Quantify Radioactivity Wash->Count Analyze 7. Calculate IC50 and Ki Values using Non-linear Regression Count->Analyze

References

DAA-1106: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: DAA-1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] Its high affinity and specificity have established it as a critical tool in neuroscience research, particularly as a radiolabeled ligand for Positron Emission Tomography (PET) imaging of neuroinflammation.[2] In pathological conditions of the central nervous system, such as Alzheimer's disease, traumatic brain injury, and encephalitis, the expression of TSPO is significantly upregulated in activated microglia and astrocytes.[3][4][5] Consequently, radiolabeled this compound allows for the in vivo visualization and quantification of these glial cell responses, offering a valuable biomarker for disease progression and therapeutic response. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed signaling pathways of this compound.

Quantitative Data: Binding Affinity and Pharmacokinetics

The affinity of this compound for TSPO has been characterized across various species and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Binding Affinity of this compound for TSPO/PBR

Species/TissueRadioligandParameterValueReference
Rat Brain Mitochondria[3H]DAA1106Kd0.12 ± 0.03 nM[6]
Rat Brain Mitochondria[3H]DAA1106Bmax161.03 ± 5.80 fmol/mg protein[6]
Rat Brain[11C]DAA1106Ki0.043 nM[7][8]
Monkey Brain[11C]DAA1106Ki0.188 nM[7][8]
Rat Whole Brain[3H]PK 11195IC500.28 nM[9]
Rat Whole Brain[3H]Ro 5-4864IC500.21 nM[9]
Human Brain (High-Affinity Binders)Unlabeled DAA1106Ki2.8 ± 0.3 nM[10]
Human Brain (Low-Affinity Binders)Unlabeled DAA1106Ki13.1 ± 1.3 nM[10]
Human Brain (Mixed-Affinity Binders)Unlabeled DAA1106Ki4.8 ± 0.4 nM[10]

Table 2: Radiosynthesis and Pharmacokinetic Parameters of Radiolabeled this compound

RadiotracerPrecursorRadiochemical YieldSpecific ActivityKey ObservationReference
[11C]DAA1106DAA-112372 ± 16%90-156 GBq/µmolHigh specific binding to PBR in mouse brain.[7]
[11C]DAA1106DAA-1123Up to 25%Up to 200 GBq/µmolRobust synthesis for in vivo imaging in rabbits.[11]
[18F]DAA1106Spirocyclic Iodonium Ylide6%60-100 GBq/µmolAutomated synthesis for preclinical and clinical use.[8]

Synthesis Pathway

The synthesis of this compound involves the preparation of a key precursor, followed by a final coupling or modification step. The radiosynthesis, particularly for the widely used [11C]DAA1106, is well-documented.

Proposed Chemical Synthesis of this compound

A plausible synthetic route for this compound, based on available information, is outlined below. The synthesis of the precursor, DAA-1123 (N-(5-fluoro-2-phenoxyphenyl)-N-(2-hydroxy-5-methoxybenzyl)-acetamide), is described as a four-step process.[11]

G cluster_0 Synthesis of DAA-1123 (Precursor) cluster_1 Synthesis of this compound 2-bromo-4-fluoroanisole 2-bromo-4-fluoroanisole ullmann_coupling Ullmann Coupling 2-bromo-4-fluoroanisole->ullmann_coupling phenol Phenol phenol->ullmann_coupling 5-fluoro-2-phenoxyanisole 5-fluoro-2-phenoxyanisole ullmann_coupling->5-fluoro-2-phenoxyanisole demethylation Demethylation 5-fluoro-2-phenoxyanisole->demethylation 5-fluoro-2-phenoxyphenol 5-fluoro-2-phenoxyphenol demethylation->5-fluoro-2-phenoxyphenol nitration Nitration 5-fluoro-2-phenoxyphenol->nitration 4-fluoro-2-phenoxy-5-nitrophenol 4-fluoro-2-phenoxy-5-nitrophenol nitration->4-fluoro-2-phenoxy-5-nitrophenol reduction Reduction 4-fluoro-2-phenoxy-5-nitrophenol->reduction 5-amino-4-fluoro-2-phenoxyphenol 5-amino-4-fluoro-2-phenoxyphenol reduction->5-amino-4-fluoro-2-phenoxyphenol alkylation N-Alkylation 5-amino-4-fluoro-2-phenoxyphenol->alkylation 2,5-dimethoxybenzyl_chloride 2,5-dimethoxybenzyl chloride 2,5-dimethoxybenzyl_chloride->alkylation N-(2,5-dimethoxybenzyl)-5-amino-4-fluoro-2-phenoxyphenol N-(2,5-dimethoxybenzyl)-5-amino-4-fluoro-2-phenoxyphenol alkylation->N-(2,5-dimethoxybenzyl)-5-amino-4-fluoro-2-phenoxyphenol acetylation Acetylation N-(2,5-dimethoxybenzyl)-5-amino-4-fluoro-2-phenoxyphenol->acetylation This compound This compound acetylation->this compound G cyclotron [11N(p,α)11C]CO2 (from Cyclotron) gas_processing Gas Processing cyclotron->gas_processing Trapping & Reduction 11CH3I [11C]Methyl Iodide gas_processing->11CH3I Iodination methylation [11C]-O-Methylation 11CH3I->methylation DAA-1123 DAA-1123 Precursor (in DMF with NaH) DAA-1123->methylation crude_product Crude [11C]this compound methylation->crude_product hplc HPLC Purification crude_product->hplc formulation Formulation (Sterile Saline/Ethanol) hplc->formulation final_product [11C]this compound for Injection formulation->final_product G cluster_0 Mitochondrial Outer Membrane cluster_1 Downstream Effects This compound This compound TSPO TSPO (18 kDa) This compound->TSPO Binds VDAC VDAC TSPO->VDAC Interacts with Cholesterol_Transport Cholesterol Transport (into Mitochondria) TSPO->Cholesterol_Transport mPTP mPTP Modulation TSPO->mPTP Modulates NF-kB NF-κB Pathway (Mitochondria-to-Nucleus Signaling) TSPO->NF-kB Influences ANT ANT (Inner Membrane) VDAC->ANT Interacts with Steroidogenesis Steroidogenesis (e.g., Neurosteroids) Cholesterol_Transport->Steroidogenesis ROS ROS Production mPTP->ROS Apoptosis Apoptosis Regulation mPTP->Apoptosis Gene_Expression Altered Gene Expression NF-kB->Gene_Expression

References

An In-depth Technical Guide to the Chemical Properties and Structure of DAA-1106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has emerged as a significant tool in neuroscience and drug development.[1] Its high binding affinity and specificity make it an invaluable radioligand for positron emission tomography (PET) imaging, enabling in vivo visualization and quantification of TSPO expression, which is often upregulated in neuroinflammatory conditions.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Chemical Properties and Structure

This compound is a synthetic compound belonging to the phenoxyphenylacetamide class of molecules.[2] Its chemical structure is characterized by a central acetamide group linked to a 2,5-dimethoxybenzyl moiety and a 5-fluoro-2-phenoxyphenyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide[3][4]
Molecular Formula C₂₃H₂₂FNO₄[4]
Molecular Weight 395.42 g/mol [4][5]
CAS Number 220551-92-8[4]
Appearance Crystalline solid[4]
Solubility DMSO: ≥ 35 mg/mL[6]
DMF: 30 mg/mL[4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its high-affinity binding to TSPO, a protein predominantly located on the outer mitochondrial membrane of various cells, including glial cells in the central nervous system.[7][8] As a TSPO agonist, this compound initiates a signaling cascade that plays a crucial role in neurosteroidogenesis.[4]

The binding of this compound to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of pregnenolone, the precursor to all other steroid hormones.[4][7] Pregnenolone can then be metabolized into various neurosteroids, which can modulate the activity of neurotransmitter receptors, such as the GABA-A receptor. This indirect potentiation of GABA-A receptor signaling is believed to contribute to the anxiolytic-like effects of this compound observed in preclinical studies.[4][5]

DAA1106_Signaling_Pathway DAA1106 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1106->TSPO Binds to & Activates Cholesterol_translocation Cholesterol Translocation (Outer to Inner Membrane) TSPO->Cholesterol_translocation Facilitates Pregnenolone_synthesis Pregnenolone Synthesis Cholesterol_translocation->Pregnenolone_synthesis Rate-limiting step for Neurosteroids Neurosteroid Production Pregnenolone_synthesis->Neurosteroids Leads to GABAA_R GABA-A Receptor Modulation Neurosteroids->GABAA_R Potentiates

This compound signaling pathway.

Quantitative Binding Affinity Data

The affinity of this compound for TSPO has been extensively characterized using radioligand binding assays. The following table summarizes key binding affinity values reported in the literature.

Table 2: Binding Affinity of this compound for TSPO

ParameterSpecies/TissueRadioligand DisplacedValueReference(s)
IC₅₀ Rat whole brain mitochondria[³H]Ro5-48640.21 nM[5][9]
IC₅₀ Rat whole brain mitochondria[³H]PK 111950.28 nM[4][9]
Kᵢ Rat brain mitochondria-0.043 nM[3]
Kᵢ Monkey brain mitochondria-0.188 nM[3]
Kᵢ (High-Affinity Binders) Human brain tissue[³H]PK111952.8 ± 0.3 nM[10][11]
Kᵢ (Mixed-Affinity Binders) Human brain tissue[³H]PK111954.8 ± 0.4 nM[10][11]
Kᵢ (Low-Affinity Binders) Human brain tissue[³H]PK1119513.1 ± 1.3 nM[10][11]
Kₑ Rat brain mitochondria[³H]DAA11060.12 ± 0.03 nM[12]
Bₘₐₓ Rat brain mitochondria[³H]DAA1106161.03 ± 5.80 fmol/mg protein[12]

Experimental Protocols

Competitive Radioligand Binding Assay for TSPO

This protocol outlines the general steps for determining the binding affinity (IC₅₀ and Kᵢ values) of this compound for TSPO using a competitive radioligand binding assay.

I. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain) or cells expressing TSPO in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

II. Binding Assay:

  • In a 96-well plate, add the membrane preparation to each well.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • Add a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195 or [³H]Ro5-4864) to all wells.

  • To determine non-specific binding, add a high concentration of an unlabeled TSPO ligand (e.g., PK11195) to a separate set of wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

III. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

  • Plot the specific binding as a function of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

  • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis Homogenization Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Membrane Washing Centrifugation2->Washing Resuspension Resuspension in Assay Buffer Washing->Resuspension Protein_Assay Protein Concentration Determination Resuspension->Protein_Assay Incubation Incubation: - Membranes - Unlabeled this compound - Radiolabeled Ligand Protein_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_filters Filter Washing Filtration->Washing_filters Counting Scintillation Counting Washing_filters->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plotting Plot Data Calc_Specific_Binding->Plotting Calc_IC50 Determine IC50 Plotting->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Workflow for a competitive radioligand binding assay.

Mitochondrial Pregnenolone Synthesis Assay

This protocol describes a method to measure the effect of this compound on pregnenolone synthesis in isolated mitochondria or cultured cells.

  • Isolate mitochondria from tissue or use cultured steroidogenic cells.

  • Pre-incubate the mitochondria or cells with this compound at various concentrations.

  • To measure the production of pregnenolone specifically, the downstream conversion of pregnenolone can be blocked by adding inhibitors of subsequent enzymes in the steroidogenesis pathway (e.g., trilostane).[3]

  • Initiate the reaction by adding a cholesterol substrate (e.g., 22R-hydroxycholesterol, a more soluble precursor).

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction and extract the steroids using an organic solvent (e.g., methylene chloride).

  • Quantify the amount of pregnenolone produced using a suitable method, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[3][7]

Conclusion

This compound is a highly potent and selective TSPO agonist with well-characterized chemical and pharmacological properties. Its ability to bind with high affinity to TSPO makes it an exceptional tool for studying neuroinflammation and other pathological conditions associated with altered TSPO expression. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TSPO ligands.

References

DAA-1106: A Selective Agonist of the Translocator Protein (TSPO) - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAA-1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective non-benzodiazepine agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is ubiquitously expressed, with particularly high levels in steroid-synthesizing tissues and activated glial cells in the central nervous system (CNS).[1] The upregulation of TSPO in activated microglia and astrocytes has established it as a key biomarker for neuroinflammation and brain injury.[2][3] Consequently, selective TSPO ligands like this compound are invaluable tools for both therapeutic intervention and diagnostic imaging of neuroinflammatory conditions.

This technical guide provides a comprehensive overview of this compound, focusing on its selectivity, binding affinity, experimental protocols for its use, and the key signaling pathways it modulates.

Selectivity and Binding Affinity of this compound

This compound exhibits high selectivity for TSPO over the central benzodiazepine receptor (CBR), with IC50 values for CBR binding being greater than 10,000 nM.[4] Its affinity for TSPO is in the sub-nanomolar to low nanomolar range, making it a highly potent ligand.

Quantitative Binding Affinity Data

The binding affinity of this compound to TSPO has been characterized in various species and tissues using radioligand binding assays. The data is summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound for TSPO

SpeciesTissue/Cell TypeRadioligandParameterValue (nM)Reference
RatWhole Brain Mitochondria[3H]PK 11195IC500.28[4]
RatWhole Brain Mitochondria[3H]Ro 5-4864IC500.21[4]
RatBrain Mitochondria[3H]this compoundKd0.12 ± 0.03[5]
HumanBrain Tissue (HABs)Unlabeled this compoundKi2.8 ± 0.3[2]
HumanBrain Tissue (LABs)Unlabeled this compoundKi13.1 ± 1.3[2]
HumanBrain Tissue (MABs*)Unlabeled this compoundKi4.8 ± 0.4[2]
MonkeyCerebral Cortex[3H]this compoundKi0.188[6]

*HABs: High-Affinity Binders; LABs: Low-Affinity Binders; MABs: Mixed-Affinity Binders, referring to genetic polymorphisms in the TSPO gene that affect ligand binding.

Table 2: In Vivo and Ex Vivo Binding Parameters of this compound

SpeciesModelRadiotracerParameterValueReference
RatTraumatic Brain Injury[3H]this compoundBmax (fmol/mg protein)161.03 ± 5.80[5]
MonkeyHealthy[11C]this compoundSpecific Binding~80% of total binding[7]
HumanHealthy[11C]this compoundEffective Dose4.06 ± 0.58 µSv/MBq[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for TSPO using [3H]this compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., rat brain in Tris-HCl buffer) centrifuge1 Centrifugation (1,000 x g, 10 min, 4°C) tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (20,000 x g, 20 min, 4°C) supernatant1->centrifuge2 pellet Resuspend Pellet (assay buffer) centrifuge2->pellet protein_assay Protein Quantification (e.g., BCA assay) pellet->protein_assay incubation Incubation (60 min, 25°C) - Membranes - [3H]this compound - Test Compound protein_assay->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Wash Filters (ice-cold buffer) filtration->washing scintillation Scintillation Counting washing->scintillation ic50 Calculate IC50 scintillation->ic50 ki Calculate Ki (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation (50-100 µg of protein)

      • 50 µL of [3H]this compound (final concentration ~0.5 nM)

      • 50 µL of varying concentrations of the test compound or vehicle.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microglia Cell Culture and Treatment

This protocol describes the culture of primary microglia and subsequent treatment with this compound to assess its effects on inflammatory responses.

Experimental Workflow: Microglia Culture and Treatment

Caption: Workflow for primary microglia culture and subsequent treatment.

Methodology:

  • Primary Microglia Isolation and Culture:

    • Isolate mixed glial cells from the cerebral cortices of neonatal (P0-P2) Sprague-Dawley rats or C57BL/6 mice.

    • Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for 10-14 days.

    • Harvest the weakly adherent microglia by gently shaking the flasks.

    • Re-plate the purified microglia onto new culture plates and allow them to adhere for 24 hours before treatment.

  • Treatment:

    • Pre-treat the cultured microglia with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Analysis:

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using enzyme-linked immunosorbent assay (ELISA).

    • Lyse the cells to extract protein or RNA for Western blot analysis of signaling proteins or qRT-PCR analysis of gene expression, respectively.

In Vivo PET Imaging in a Rat Model of Neuroinflammation

This protocol outlines the use of [11C]this compound for positron emission tomography (PET) imaging to visualize TSPO upregulation in a rat model of neuroinflammation.

Experimental Workflow: In Vivo PET Imaging

G cluster_model Animal Model Preparation cluster_imaging PET Imaging cluster_analysis Image Analysis induction Induce neuroinflammation (e.g., stereotactic injection of LPS) anesthesia Anesthetize the rat (e.g., isoflurane) induction->anesthesia cannulation Cannulate the tail vein anesthesia->cannulation injection Inject [11C]this compound (e.g., 18.5 MBq, i.v.) cannulation->injection acquisition Dynamic PET scan (e.g., 60 minutes) injection->acquisition ct_scan CT scan for attenuation correction and anatomical reference acquisition->ct_scan reconstruction Image Reconstruction ct_scan->reconstruction roi Define Regions of Interest (ROIs) reconstruction->roi tac Generate Time-Activity Curves (TACs) roi->tac quantification Quantify tracer uptake (e.g., Standardized Uptake Value - SUV) tac->quantification

Caption: Workflow for in vivo PET imaging with [11C]this compound.

Methodology:

  • Animal Model:

    • Induce neuroinflammation in adult male Wistar rats by stereotactic injection of LPS (5 µg in 2 µL of saline) into the striatum.

    • Allow 3-7 days for the inflammatory response to develop.

  • Radiosynthesis of [11C]this compound:

    • Synthesize [11C]this compound by the methylation of the desmethyl precursor with [11C]methyl triflate, followed by HPLC purification.[6]

  • PET Imaging:

    • Anesthetize the rat with isoflurane (2% in O2) and place it in the PET scanner.

    • Inject a bolus of [11C]this compound (approximately 18.5 MBq) via a cannulated tail vein.

    • Acquire a dynamic PET scan over 60 minutes.

    • Perform a CT scan for attenuation correction and anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT or a standard MRI atlas.

    • Define regions of interest (ROIs) over the inflamed and contralateral brain regions.

    • Generate time-activity curves (TACs) for each ROI.

    • Quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV).

Signaling Pathways Modulated by this compound

This compound, as a TSPO agonist, modulates several intracellular signaling pathways, primarily impacting neuroinflammation and cellular stress responses.

Modulation of the NLRP3 Inflammasome

TSPO activation has been shown to negatively regulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune response.

Signaling Pathway: TSPO and NLRP3 Inflammasome

G cluster_mito Mitochondrion cluster_cyto Cytosol TSPO TSPO ROS Mitochondrial ROS TSPO->ROS regulates NLRP3 NLRP3 TSPO->NLRP3 inhibits ROS->NLRP3 activates DAA1106 This compound DAA1106->TSPO activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves Inflammasome->Casp1 cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation

Caption: this compound-mediated inhibition of the NLRP3 inflammasome.

Activation of TSPO by this compound is thought to reduce mitochondrial reactive oxygen species (ROS) production, a key trigger for NLRP3 inflammasome assembly.[8] This leads to decreased activation of caspase-1 and subsequent reduction in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Modulation of the NF-κB Pathway

TSPO signaling can also influence the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

Signaling Pathway: TSPO and NF-κB

G cluster_extra Extracellular cluster_cyto Cytosol cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates DAA1106 This compound TSPO TSPO (Mitochondrion) DAA1106->TSPO activates TSPO->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA binds to Genes Inflammatory Gene Expression DNA->Genes promotes transcription

Caption: this compound-mediated modulation of the NF-κB signaling pathway.

The activation of TSPO by this compound can lead to the inhibition of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. By preventing IκB degradation, this compound treatment can inhibit the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Conclusion

This compound is a highly selective and potent agonist of the Translocator Protein (TSPO). Its well-characterized binding affinity and its ability to modulate key inflammatory signaling pathways, such as the NLRP3 inflammasome and NF-κB, make it an invaluable tool for both basic research and drug development. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to utilize this compound in their studies of neuroinflammation and other TSPO-related pathologies. Furthermore, its utility as a PET imaging agent allows for the non-invasive in vivo assessment of TSPO expression, providing a translational bridge between preclinical models and clinical applications. Future research will likely continue to unravel the full therapeutic and diagnostic potential of this important molecule.

References

The Pharmacological Profile of DAA-1106: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective aryloxyanilide ligand for the 18 kDa translocator protein (TSPO), has emerged as a significant tool in the study of neuroinflammation and glial cell activation. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is a mitochondrial protein implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and immune response. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, experimental protocols for its evaluation, and its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development in the fields of neuroscience and psychopharmacology.

Core Pharmacological Profile

This compound exhibits high affinity and selectivity for TSPO, making it a superior radioligand for positron emission tomography (PET) imaging compared to the prototypical ligand, PK11195.[1][2] Its primary mechanism of action involves binding to TSPO located on the outer mitochondrial membrane of various cells, with particularly high expression in activated microglia and astrocytes in the central nervous system (CNS).[3][4] This upregulation of TSPO in response to neuronal injury or inflammation makes this compound an effective biomarker for these pathological states.[5]

Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively studied using radioligand binding assays. These studies consistently demonstrate its high affinity for TSPO across different species.

Parameter Species Tissue/Cell Line Value Reference
Ki RatBrain Mitochondria0.043 nM[6]
Ki MonkeyBrain Mitochondria0.188 nM[6]
Kd RatBrain Mitochondria0.12 ± 0.03 nM[7]
Bmax RatBrain Mitochondria161.03 ± 5.80 fmol/mg protein[7]
IC50 HumanBrain Tissue (High-Affinity Binders)2.8 ± 0.3 nM[8]
IC50 HumanBrain Tissue (Low-Affinity Binders)13.1 ± 1.3 nM[8]
IC50 1.6 nM[4]

Table 1: Binding Affinity Data for this compound

Importantly, the binding of this compound is not significantly affected by ligands for other neurotransmitter receptors, highlighting its selectivity for TSPO.[7]

In Vivo and In Vitro Studies

In vitro studies using autoradiography have shown high [3H]this compound binding in regions with high TSPO density, such as the olfactory bulb and cerebellum.[7] In vivo studies in rodent models of neuroinflammation have demonstrated increased uptake of radiolabeled this compound in areas of neuronal damage, correlating with microglial activation.[2][5] PET imaging studies in non-human primates and humans have further validated the use of [11C]this compound as a sensitive tool for imaging neuroinflammation in conditions like Alzheimer's disease and schizophrenia.[5][9]

Key Experimental Protocols

Radioligand Binding Assay (In Vitro)

This protocol outlines the general procedure for determining the binding affinity of this compound for TSPO using a competitive radioligand binding assay.

2.1.1. Materials

  • Tissue homogenates or cell membranes expressing TSPO

  • Radiolabeled TSPO ligand (e.g., [3H]PK11195)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

2.1.2. Procedure

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of a competing ligand (e.g., unlabeled PK11195) to determine non-specific binding.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

2.1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor Unlabeled this compound Solution Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding, IC50, and Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
Positron Emission Tomography (PET) Imaging (In Vivo)

This protocol provides a general workflow for in vivo PET imaging using [11C]this compound in a rodent model of neuroinflammation.

2.2.1. Materials

  • Rodent model of neuroinflammation (e.g., lipopolysaccharide-injected rat)

  • [11C]this compound

  • Anesthesia (e.g., isoflurane)

  • PET scanner

  • Animal monitoring equipment (for temperature, respiration, etc.)

2.2.2. Procedure

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. Monitor and maintain physiological parameters such as body temperature.

  • Radiotracer Injection: Administer a bolus injection of [11C]this compound intravenously.

  • PET Scan: Acquire dynamic PET data for a specified duration (e.g., 90 minutes).

  • Data Reconstruction: Reconstruct the PET data into a series of 3D images over time.

  • Image Analysis:

    • Co-register the PET images with an anatomical template (e.g., an MRI atlas).

    • Define regions of interest (ROIs) in the brain.

    • Generate time-activity curves (TACs) for each ROI.

    • Use pharmacokinetic modeling to quantify [11C]this compound binding, often expressed as the total distribution volume (VT).

G Animal_Prep Animal Preparation (Anesthesia, Monitoring) Injection [11C]this compound Injection Animal_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Image Analysis (ROI definition, Kinetic Modeling) Reconstruction->Analysis

Experimental workflow for in vivo PET imaging.

Signaling Pathways

This compound, through its interaction with TSPO, influences several key signaling pathways, primarily related to neurosteroid synthesis and mitochondrial function.

TSPO and Neurosteroid Synthesis

TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[3][10][11] By binding to TSPO, this compound can modulate this process, thereby influencing the levels of neuroactive steroids that have significant effects on neuronal excitability and function.

G DAA1106 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1106->TSPO binds to Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport facilitates Inner_Mito_Membrane Inner Mitochondrial Membrane Cholesterol_Transport->Inner_Mito_Membrane P450scc P450scc Inner_Mito_Membrane->P450scc contains Pregnenolone Pregnenolone P450scc->Pregnenolone converts Cholesterol to Neurosteroids Other Neurosteroids Pregnenolone->Neurosteroids is a precursor to

This compound modulation of neurosteroid synthesis via TSPO.
TSPO and Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[12][13] While the exact composition of the mPTP is still debated, some studies suggest that TSPO may be a component or a regulator of the pore.[12] However, other research indicates that TSPO may not be directly involved in mPTP formation.[14] this compound, as a TSPO ligand, could potentially influence mPTP function, although the precise mechanism and consequences remain an area of active investigation.

G DAA1106 This compound TSPO TSPO DAA1106->TSPO binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP potential interaction Cell_Death Cell Death mPTP->Cell_Death prolonged opening leads to

Hypothesized role of this compound and TSPO in mPTP regulation.
TSPO in Microglial Activation and Neuroinflammation

In the context of neuroinflammation, TSPO expression is significantly upregulated in activated microglia.[15][16] While the direct downstream signaling cascade initiated by this compound binding to TSPO in microglia is not fully elucidated, TSPO ligands have been shown to modulate microglial functions, including the production of inflammatory mediators.[6] This suggests that this compound could have immunomodulatory effects beyond its role as a biomarker.

G DAA1106 This compound TSPO TSPO (on activated microglia) DAA1106->TSPO binds to Microglial_Modulation Modulation of Microglial Function TSPO->Microglial_Modulation leads to Inflammatory_Mediators Inflammatory Mediators (e.g., cytokines, ROS) Microglial_Modulation->Inflammatory_Mediators alters production of

This compound and its potential influence on microglial function.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of TSPO function and the in vivo imaging of neuroinflammation. Its high affinity and selectivity for TSPO have positioned it as a leading radioligand for PET studies in a range of neurological and psychiatric disorders. The detailed experimental protocols and an understanding of the signaling pathways in which this compound participates are crucial for the accurate interpretation of research findings and for the future development of novel therapeutics targeting TSPO. This guide provides a foundational resource for researchers to effectively utilize this compound in their scientific endeavors.

References

Early In-Vitro Studies of DAA-1106 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early in-vitro studies of DAA-1106, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of this compound.

Core Concepts of this compound In-Vitro Binding

This compound, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective ligand for TSPO.[1][2] Early in-vitro studies were crucial in characterizing its binding properties, laying the groundwork for its use as a radiotracer in positron emission tomography (PET) imaging to study neuroinflammation and other pathological conditions where TSPO is upregulated.[3][4][5]

The primary focus of these early studies was to determine the affinity and density of this compound binding sites in various tissues, predominantly using radioligand binding assays on mitochondrial fractions isolated from rodent and primate brains.[1][2] These assays typically involve the use of radiolabeled this compound, such as [³H]this compound or [¹¹C]this compound, to quantify its interaction with TSPO.[2]

Quantitative Binding Data

The following tables summarize the key quantitative data from early in-vitro binding studies of this compound. These values highlight the high affinity of this compound for TSPO.

Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound

Tissue SourceKd (nM)Bmax (fmol/mg protein)Reference
Rat Brain Mitochondria0.12 ± 0.03161.03 ± 5.80[2]

Table 2: Inhibition Constant (Ki) of this compound in Competition Assays

Tissue SourceRadioligandKi (nM)Reference
Rat Brain Mitochondria[¹¹C]this compound0.043[1]
Monkey Brain Mitochondria[¹¹C]this compound0.188[1]

It is important to note that variations in affinity for TSPO ligands, including this compound, have been observed in human populations, leading to the classification of individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] this compound exhibits a smaller difference in affinity between HABs and LABs (approximately 4-fold) compared to other TSPO ligands like PBR28.[6]

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used in the early characterization of this compound binding.

Membrane Preparation from Brain Tissue

A crucial first step in in-vitro binding assays is the isolation of mitochondrial fractions, where TSPO is predominantly located.

Protocol:

  • Homogenization: Frozen brain tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) in a ratio of 1:20 (w/v).

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris and nuclei.

  • High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes containing mitochondria.

  • Washing: The pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.

  • Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Radioligand Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand.

Protocol:

  • Incubation Setup: The assay is typically carried out in 96-well plates with a final volume of 250 µL per well.

  • Reaction Mixture: To each well, the following are added:

    • 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 50-120 µg for tissue).

    • 50 µL of buffer or a high concentration of a non-radiolabeled competitor (for determining non-specific binding).

    • 50 µL of the radioligand ([³H]this compound) solution at various concentrations (e.g., 0.2 - 20 nM).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer.

  • Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a saturation binding curve, from which the Kd and Bmax values are derived.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the target receptor.

Protocol:

  • Incubation Setup: Similar to the saturation assay, this is typically performed in 96-well plates.

  • Reaction Mixture: Each well contains:

    • 150 µL of the membrane preparation.

    • 50 µL of the competing non-radiolabeled compound (this compound) at various concentrations.

    • 50 µL of a fixed concentration of the radioligand (e.g., [³H]this compound at a concentration close to its Kd).

  • Incubation: The plate is incubated under the same conditions as the saturation assay to allow for competitive binding to reach equilibrium.

  • Termination and Filtration: The process is identical to the saturation assay.

  • Radioactivity Measurement: The radioactivity on the filters is quantified.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

While this compound is primarily a binding ligand used for imaging, its target, TSPO, is implicated in several cellular processes, most notably the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[7][8]

Below are diagrams illustrating the experimental workflows and the proposed signaling pathway involving TSPO.

Radioligand_Saturation_Binding_Assay cluster_preparation Sample Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubation (e.g., 60 min at 30°C) Membrane->Incubation Radioligand Radioligand ([³H]this compound) Variable Concentrations Radioligand->Incubation NSB_Ligand Non-specific Binding Control (Excess Unlabeled Ligand) NSB_Ligand->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Saturation Curve) Counting->Analysis Result Determine Kd and Bmax Analysis->Result

Caption: Workflow for a radioligand saturation binding assay.

Competition_Binding_Assay cluster_preparation Sample Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubation (e.g., 60 min at 30°C) Membrane->Incubation Radioligand Radioligand ([³H]this compound) Fixed Concentration Radioligand->Incubation Competitor Unlabeled this compound Variable Concentrations Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Competition Curve) Counting->Analysis Result Determine IC50 and Ki Analysis->Result

Caption: Workflow for a competition binding assay.

TSPO_Signaling_Pathway cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix StAR_precursor StAR Precursor StAR_mature Mature StAR StAR_precursor->StAR_mature Import & Processing Cholesterol_droplet Cholesterol Droplet TSPO TSPO Cholesterol_droplet->TSPO Transport VDAC VDAC TSPO->VDAC Forms Complex P450scc P450scc (CYP11A1) TSPO->P450scc Cholesterol Transfer ACBD3 ACBD3 VDAC->ACBD3 Interaction PKARIa PKA-RIα ACBD3->PKARIa Interaction StAR_mature->TSPO Interaction Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion

Caption: Proposed role of TSPO in mitochondrial steroidogenesis.

References

Foundational Research on DAA-1106: A Technical Guide to its Role in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective second-generation ligand for the 18 kDa Translocator Protein (TSPO), has emerged as a significant tool in the study and visualization of neuroinflammation. This technical guide provides a comprehensive overview of the foundational research on this compound, with a specific focus on its interaction with TSPO in the context of neuroinflammatory processes. This document details the binding characteristics of this compound, outlines key experimental protocols for its use, and explores the downstream signaling pathways implicated in its modulatory effects. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions. A key cellular player in neuroinflammation is the microglia, the resident immune cells of the central nervous system (CNS). Upon activation in response to injury or disease, microglia upregulate the expression of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] This upregulation has positioned TSPO as a valuable biomarker for detecting and monitoring neuroinflammatory states in vivo.

This compound, chemically N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a high-affinity TSPO ligand that has demonstrated significant advantages over first-generation ligands like PK11195.[1][3] Its superior binding affinity and specificity for TSPO on activated microglia make it an exceptional tool for Positron Emission Tomography (PET) imaging, allowing for the visualization and quantification of neuroinflammation in living subjects.[4][5] Beyond its diagnostic utility, research into this compound and other TSPO ligands suggests a potential therapeutic role in modulating neuroinflammatory responses and promoting neuroprotection.[6][7]

This compound Binding Characteristics and Quantitative Data

This compound exhibits high affinity and selectivity for TSPO. Its binding characteristics have been quantified across various preclinical and in vitro models, consistently demonstrating superiority over older ligands. The following tables summarize key quantitative data from foundational studies.

LigandIC50 (nM)Tissue/Cell TypeReference
This compound0.28Rat whole brain mitochondria[3]
This compound0.21Rat whole brain mitochondria[3]
DAA-10970.92Rat whole brain mitochondria[3]
DAA-10970.64Rat whole brain mitochondria[3]
Caption: Table 1. IC50 values for this compound and a related compound, DAA-1097, from competitive binding assays against [3H]PK 11195 and [3H]Ro 5-4864 respectively in rat brain mitochondria.
LigandKi (nM)Tissue/Cell TypeReference
[11C]this compound0.43Rat brain[1]
[11C]this compound0.188Monkey brain[1]
Caption: Table 2. Ki values of [11C]this compound in rat and monkey brain, indicating high binding affinity across species.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the foundational research of this compound.

[3H]this compound Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of ligands for TSPO in brain tissue homogenates.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]this compound.

Materials:

  • Frozen brain tissue (e.g., rat cortex)

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • 96-well plates

  • Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize frozen brain tissue in 20 volumes of ice-cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer containing 10% sucrose for cryoprotection and store at -80°C. On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membranes (50-120 µg protein), varying concentrations of [3H]this compound, and assay buffer to a final volume of 250 µL.

    • Non-specific Binding: Membranes, varying concentrations of [3H]this compound, and a high concentration of unlabeled this compound (e.g., 1 µM), in a final volume of 250 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer.

  • Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola in Prism) to determine the Kd and Bmax values.

Primary Microglia Culture and LPS-Induced Cytokine Release Assay

This protocol details the isolation of primary microglia and subsequent stimulation with lipopolysaccharide (LPS) to model a neuroinflammatory state and assess the effect of this compound on cytokine production.

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-activated primary microglia.

Materials:

  • Neonatal mouse or rat pups (P0-P4)

  • DMEM with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin

  • Poly-D-Lysine (PDL) coated T-75 flasks

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Primary Mixed Glial Culture:

    • Euthanize neonatal pups and dissect the brains under sterile conditions, removing the meninges.

    • Mechanically dissociate the brain tissue in DMEM.

    • Plate the cell suspension in PDL-coated T-75 flasks.

    • Culture for 7-10 days, allowing a confluent layer of astrocytes to form with microglia growing on top.

  • Microglia Isolation:

    • Isolate microglia from the mixed glial culture by mechanical shaking (e.g., 200 rpm for 2 hours at 37°C).

    • Collect the supernatant containing the detached microglia.

    • Plate the purified microglia in multi-well plates and allow them to adhere.

  • LPS Stimulation and this compound Treatment:

    • Pre-treat the cultured microglia with varying concentrations of this compound for 1 hour.

    • Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control group (no this compound) and an unstimulated control group (no LPS).

  • Cytokine Quantification (ELISA):

    • Collect the culture supernatant from each well.

    • Centrifuge the supernatant to remove cellular debris.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Mechanism of Action

The binding of this compound to TSPO on the outer mitochondrial membrane is believed to initiate a cascade of intracellular events that can modulate neuroinflammation. While the complete signaling pathway is still under active investigation, evidence points towards the involvement of key signaling nodes such as Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB).[8][9]

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory effects of this compound.

Concluding Remarks

This compound stands as a pivotal research tool for investigating the role of TSPO in neuroinflammation. Its high affinity and specificity have enabled significant advancements in the in vivo imaging of activated microglia. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers in the field. While the precise molecular mechanisms linking this compound binding to the modulation of cytokine production are still being fully elucidated, the existing evidence strongly suggests an immunomodulatory role that warrants further investigation for its therapeutic potential in a variety of neurological disorders. Future research should focus on delineating the complete signaling cascade and translating the promising preclinical findings into clinical applications.

References

DAA-1106 and Its Role in Glial Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106 is a potent and selective high-affinity ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). In the central nervous system (CNS), TSPO is minimally expressed under physiological conditions but is significantly upregulated in activated glial cells, particularly microglia and to a lesser extent astrocytes, in response to neuroinflammation and neurodegenerative processes. This upregulation makes TSPO a valuable biomarker for imaging glial activation in vivo. This compound, with its superior binding affinity compared to prototype ligands like PK11195, has emerged as a promising tool for both preclinical research and clinical imaging using positron emission tomography (PET). This technical guide provides an in-depth overview of this compound's mechanism of action, its binding characteristics in glial cells, and the experimental methodologies used to elucidate its role.

Introduction to this compound and TSPO

This compound, chemically N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a non-benzodiazepine ligand that exhibits high affinity and selectivity for TSPO.[1] TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane of various cells, including glial cells in the CNS.[2] While its precise functions are still under investigation, TSPO is implicated in several key cellular processes, including:

  • Neurosteroid Synthesis: TSPO is a critical component of the machinery that transports cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[1][2] These neurosteroids are potent modulators of neuronal excitability and have anti-inflammatory and neuroprotective properties.

  • Mitochondrial Function: By virtue of its location, TSPO is thought to play a role in regulating mitochondrial respiration and apoptosis.

  • Inflammatory Response: TSPO expression is markedly increased in activated microglia and reactive astrocytes during neuroinflammatory states, suggesting its involvement in the glial response to injury and disease.[3][4]

The upregulation of TSPO in activated glia forms the basis for its use as a biomarker for neuroinflammation. Ligands such as this compound, when radiolabeled, allow for the in vivo visualization and quantification of glial activation using PET imaging.[5]

This compound Binding Characteristics in Glial Cells

Extensive research has characterized the binding properties of this compound, demonstrating its superiority over first-generation TSPO ligands. The primary cellular target of this compound in the context of neuroinflammation is activated microglia.

Quantitative Binding Data

Studies comparing the binding of [³H]this compound to the prototypical TSPO ligand --INVALID-LINK---PK11195 in postmortem human brain tissue from various neurological disorders consistently show a higher binding affinity for this compound.[5]

Disease StateBrain RegionLigandK D (nM)B max (fmol/mg protein)
Control Frontal Cortex[³H]this compound0.3 ± 0.1180 ± 30
--INVALID-LINK---PK111953.1 ± 0.8210 ± 45
Alzheimer's Disease Frontal Cortex[³H]this compound0.4 ± 0.1450 ± 70
--INVALID-LINK---PK111953.9 ± 1.1510 ± 90
Multiple Sclerosis (Active Plaque) White Matter[³H]this compound0.2 ± 0.05980 ± 150
--INVALID-LINK---PK111952.5 ± 0.61100 ± 200
Cerebral Infarct (Core) Cortex[³H]this compound0.3 ± 0.11250 ± 210
--INVALID-LINK---PK111953.2 ± 0.91400 ± 250

Table 1: Comparative binding affinities (KD) and receptor densities (Bmax) of [³H]this compound and --INVALID-LINK---PK11195 in human brain tissue. Data are presented as mean ± SEM. (Data summarized from[5])

Cellular Localization of this compound Binding

Autoradiography and immunohistochemistry studies have demonstrated that the increased binding of this compound in diseased brain tissue predominantly colocalizes with markers of activated microglia, such as CD68.[5] While reactive astrocytes, identified by glial fibrillary acidic protein (GFAP) expression, also show some TSPO upregulation, the correlation between this compound binding and microglial activation is significantly stronger.[5]

Role of this compound in Glial Cell Function

While this compound is primarily recognized as an imaging agent, its binding to TSPO has the potential to modulate glial cell function. The downstream effects are largely inferred from the known roles of TSPO in cellular processes.

Signaling Pathways

The binding of this compound to TSPO is hypothesized to initiate a cascade of intracellular events, primarily centered around the mitochondria.

DAA1106_Signaling DAA1106 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1106->TSPO Binds P450scc P450scc (Inner Mitochondrial Membrane) TSPO->P450scc Facilitates Cholesterol Transport Cholesterol Cholesterol Cholesterol->TSPO Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Metabolism Modulation Modulation of Glial Function Neurosteroids->Modulation Leads to

This compound binding to TSPO and downstream neurosteroid synthesis pathway.

One of the most well-characterized roles of TSPO is its involvement in the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in neurosteroidogenesis.[1] By binding to TSPO, this compound may allosterically modulate this process, thereby influencing the production of neurosteroids like allopregnanolone. These neurosteroids can then act in an autocrine or paracrine manner to modulate glial and neuronal function, often exerting anti-inflammatory and neuroprotective effects.

Potential Effects on Glial Activation

While direct studies on the functional effects of this compound are limited, the modulation of TSPO by other ligands has been shown to influence key aspects of glial activation:

  • Cytokine Release: TSPO ligands have been reported to modulate the production and release of pro- and anti-inflammatory cytokines from microglia. The stimulation of neurosteroid synthesis by TSPO activation can lead to a dampening of the pro-inflammatory response.

  • Astrocyte Phenotype: The activation state of astrocytes can be broadly categorized into a pro-inflammatory (A1) or a neuroprotective (A2) phenotype. The inflammatory milieu, which can be influenced by microglial activity and neurosteroid levels, plays a crucial role in determining astrocyte polarization.

  • Phagocytosis: Microglial phagocytosis is a critical process for clearing cellular debris and pathological protein aggregates. The energetic state of microglia, which is closely tied to mitochondrial function, is essential for efficient phagocytosis.

Experimental Protocols

The characterization of this compound's role in glial cell activation relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (K D ) and density (B max ) of [³H]this compound in brain tissue homogenates.

Binding_Assay_Workflow cluster_prep Sample Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Membranes Mitochondrial Fraction Isolation Tissue->Membranes Protein Protein Quantification Membranes->Protein Incubation Incubate Membranes with [³H]this compound ± Competitor Protein->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Scatchard Scatchard Analysis (KD and Bmax) Counting->Scatchard

Workflow for in vitro [³H]this compound radioligand binding assay.

Methodology:

  • Tissue Preparation: Brain tissue is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the mitochondrial fraction, which is then resuspended. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Binding Reaction: Aliquots of the membrane preparation are incubated with increasing concentrations of [³H]this compound in a final volume of buffer. For determination of non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM unlabeled this compound or PK11195).

  • Incubation: The reaction is allowed to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K D and B max values are determined by Scatchard analysis of the saturation binding data.

Quantitative Autoradiography

This technique allows for the visualization and quantification of [³H]this compound binding sites in slidemounted brain sections.

Methodology:

  • Section Preparation: Frozen brain tissue is sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.

  • Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Slides are incubated with a specific concentration of [³H]this compound in a humidified chamber. Non-specific binding is determined on adjacent sections by co-incubation with an excess of an unlabeled competitor.

  • Washing: Slides are washed in ice-cold buffer to remove unbound radioligand, followed by a brief dip in distilled water to remove buffer salts.

  • Drying and Exposure: Slides are dried under a stream of cool air and then apposed to a tritium-sensitive phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

  • Image Analysis: The resulting autoradiograms are analyzed using a densitometry system. The optical density of brain regions is converted to fmol/mg tissue equivalent using the standard curve generated from the radioactive standards.

Immunohistochemistry for Cellular Colocalization

This method is used to identify the cell types that express TSPO and bind this compound.

Methodology:

  • Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

  • Antigen Retrieval: If necessary, antigen retrieval is performed to unmask epitopes.

  • Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight with primary antibodies against TSPO and cell-specific markers (e.g., anti-CD68 for microglia, anti-GFAP for astrocytes).

  • Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that recognize the species of the primary antibodies.

  • Imaging: Sections are mounted with a coverslip and imaged using a fluorescence or confocal microscope. Colocalization of the TSPO signal with cell-specific markers is then analyzed.

Conclusion

This compound is a valuable tool for the study of glial activation in the CNS. Its high affinity and selectivity for TSPO, which is upregulated in activated microglia, make it an excellent ligand for in vivo imaging of neuroinflammation with PET. While its primary application is as an imaging agent, its interaction with TSPO suggests a potential role in modulating glial function, particularly through the neurosteroid synthesis pathway. Further research is needed to fully elucidate the direct functional consequences of this compound binding on cytokine release, astrocyte polarization, and microglial phagocytosis. The experimental protocols outlined in this guide provide a framework for continued investigation into the multifaceted role of this compound in the context of glial cell biology and neuroinflammatory diseases.

References

An In-Depth Technical Guide to Second-Generation TSPO Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of second-generation ligands for the 18 kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation. It covers the core pharmacology, the significant impact of genetic variation on ligand binding, and detailed experimental protocols for their evaluation.

Introduction: The Translocator Protein (TSPO)

The Translocator Protein (TSPO) is a five-transmembrane domain protein primarily located in the outer mitochondrial membrane.[1] Under normal physiological conditions, TSPO is expressed at low levels in the healthy brain. However, in response to brain injury or inflammation, its expression is markedly upregulated, particularly in activated microglia and astrocytes.[2][3] This upregulation makes TSPO a valuable target for in vivo imaging of neuroinflammation using Positron Emission Tomography (PET).

The first-generation TSPO PET ligand, --INVALID-LINK---PK11195, has been widely used but suffers from significant limitations, including high lipophilicity, low brain permeability, and a low signal-to-noise ratio, which complicates accurate quantification.[1][4] These drawbacks spurred the development of second-generation ligands designed to offer improved imaging characteristics.

The Rise of Second-Generation Ligands

Second-generation TSPO ligands were developed with the primary goals of higher binding affinity and lower non-specific binding compared to their predecessors.[5][6] These efforts have produced several classes of compounds with superior imaging properties. Prominent examples include phenoxyarylacetamides like [¹¹C]PBR28 and [¹¹C]DAA1106, and pyrazolopyrimidines such as [¹¹C]DPA-713 and its fluorinated analogue [¹⁸F]DPA-714.[4] These ligands generally exhibit high affinity for TSPO, often in the low nanomolar to subnanomolar range, providing a better signal for PET imaging.[6][7]

The rs6971 Single Nucleotide Polymorphism (SNP): A Critical Challenge

A pivotal discovery in TSPO research was the identification of a common single nucleotide polymorphism, rs6971, in the human TSPO gene.[1] This SNP results in an alanine to threonine amino acid substitution at position 147 (A147T).[5] Crucially, this polymorphism significantly affects the binding affinity of all clinically evaluated second-generation TSPO ligands, but not the first-generation ligand --INVALID-LINK---PK11195.[1][8]

This genetic variation stratifies the human population into three groups based on their binding affinity profile:

  • High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala147/Ala147 or C/C).

  • Mixed-Affinity Binders (MABs): Heterozygous (Ala147/Thr147 or C/T).

  • Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr147/Thr147 or T/T).[8]

The affinity of second-generation ligands can be up to 50-fold lower in LABs compared to HABs, rendering imaging in LAB individuals unreliable with these tracers.[6] Consequently, genetic screening of subjects is a mandatory prerequisite for clinical research and potential diagnostic applications using these ligands.[3]

G cluster_0 Genetic Basis cluster_1 Genotypes cluster_2 Binding Phenotype for 2nd-Gen Ligands TSPO Gene TSPO Gene SNP rs6971 SNP rs6971 TSPO Gene->SNP rs6971 C/C (Ala/Ala) C/C (Ala/Ala) SNP rs6971->C/C (Ala/Ala) C/T (Ala/Thr) C/T (Ala/Thr) SNP rs6971->C/T (Ala/Thr) T/T (Thr/Thr) T/T (Thr/Thr) SNP rs6971->T/T (Thr/Thr) HAB High-Affinity Binder (HAB) C/C (Ala/Ala)->HAB MAB Mixed-Affinity Binder (MAB) C/T (Ala/Thr)->MAB LAB Low-Affinity Binder (LAB) T/T (Thr/Thr)->LAB

Figure 1: Impact of the rs6971 SNP on TSPO ligand binding phenotypes.

Quantitative Data of Key Second-Generation TSPO Ligands

The following table summarizes the binding affinities (Ki) and lipophilicity (logD) for several prominent second-generation TSPO ligands. Data is compared against the first-generation standard, (R)-PK11195.

LigandChemical ClassKi (nM) - RodentKi (nM) - Primate/HumanLipophilicity (logD)Reference
(R)-PK11195 Isoquinoline Carboxamide0.6 - 0.769.35.1[1][5]
[¹¹C]DAA1106 Phenoxyarylacetamide0.043 (Rat)0.188 (Monkey)3.65[5][6][7]
[¹¹C]PBR28 Phenoxyarylacetamide0.68 (Rat)0.94 (Monkey), 2.47 (Human)3.01[7]
[¹⁸F]PBR06 Phenoxyarylacetamide-0.30 (Monkey), 1.0 (Human)4.01[7]
[¹¹C]AC-5216 Oxopurine0.297 (Rat)2.73 (IC₅₀, Human cells)3.5[5]
[¹⁸F]DPA-714 Pyrazolopyrimidine---[5]
[¹¹C]DPA-713 Pyrazolopyrimidine---[5]

Note: Binding affinities can vary based on assay conditions and tissue source. Values are for High-Affinity Binder (HAB) genotypes unless otherwise specified.

Core Function and Signaling

TSPO is implicated in several cellular processes, most notably the transport of cholesterol from the cytoplasm across the outer mitochondrial membrane.[1][5] This is the rate-limiting step in the synthesis of all steroid hormones (steroidogenesis).[9] Ligand binding to TSPO is thought to modulate this cholesterol transport, thereby influencing downstream steroid production.

G cluster_mito Mitochondrion OMM Outer Membrane IMM Inner Membrane TSPO TSPO P450scc P450scc TSPO->P450scc Cholesterol Transport Pregnenolone Pregnenolone (Steroid Precursor) P450scc->Pregnenolone Cholesterol Cytosolic Cholesterol Cholesterol->TSPO

Figure 2: TSPO's role in the mitochondrial transport of cholesterol for steroidogenesis.

Experimental Protocols

Protocol for Mitochondrial Isolation from Rodent Brain Tissue

This protocol describes a generalized method for isolating a mitochondrial fraction from brain tissue for use in subsequent binding assays.

  • Tissue Homogenization:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

    • Weigh the tissue and place it in an ice-cold glass Dounce homogenizer containing 10 volumes of mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[6]

    • Homogenize with 10-15 strokes of a loose-fitting pestle, followed by 10-15 strokes of a tight-fitting pestle to ensure cell lysis without disrupting mitochondria.[10]

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and spin at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.[6]

    • Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.[11]

    • Discard the supernatant (cytosolic fraction).

  • Purification (Optional Percoll Gradient):

    • For higher purity, resuspend the crude mitochondrial pellet in isolation buffer and layer it onto a discontinuous Percoll gradient (e.g., 12% and 24% layers).[12]

    • Centrifuge at ~18,000 x g for 15 minutes at 4°C.[12] Mitochondria will band between the Percoll layers.

    • Carefully aspirate the mitochondrial fraction.

  • Final Wash and Storage:

    • Wash the purified mitochondria by resuspending in a large volume of isolation buffer and centrifuging at 14,000 x g for 10 minutes at 4°C.[12]

    • Resuspend the final mitochondrial pellet in a minimal volume of buffer. Determine protein concentration using a BCA or Bradford assay.

    • Use immediately or store aliquots at -80°C.[13]

Protocol for Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a novel second-generation ligand by measuring its ability to compete with a known radioligand (e.g., [³H]PK11195) for binding to TSPO in a membrane preparation.

  • Assay Preparation:

    • Prepare serial dilutions of the unlabeled test compound (the second-generation ligand) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Prepare the mitochondrial membrane fraction (20-50 µg protein per well) in the same buffer.[11]

  • Incubation:

    • In a 96-well plate or test tubes, combine:

      • The membrane preparation.

      • The unlabeled test compound at various concentrations.

      • The radioligand ([³H]PK11195) at a single concentration near its Kd value (e.g., 10 nM).[7][14]

    • Include control wells for:

      • Total Binding: Membrane + Radioligand + Vehicle (no test compound).

      • Non-specific Binding (NSB): Membrane + Radioligand + a saturating concentration of a known unlabeled ligand (e.g., 20 µM cold PK11195).[14]

    • Incubate the reaction for 60-90 minutes at 4°C or 37°C to reach equilibrium.[7][14]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.[7][11]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Ligand Development and Evaluation Workflow

The development of a novel second-generation TSPO PET ligand follows a multi-stage process, from chemical design to clinical validation.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Synthesis 1. Chemical Synthesis & SAR Studies InVitro 2. In Vitro Binding Assays (Affinity & Selectivity) Synthesis->InVitro Screening Radiolabel 3. Radiolabeling (¹¹C or ¹⁸F) InVitro->Radiolabel Lead Selection AnimalPET 4. Preclinical PET Imaging (Rodent/Primate Models) Radiolabel->AnimalPET Evaluation Tox 5. Toxicology Studies AnimalPET->Tox Candidate Selection HumanPET 6. Human PET Studies (Dosimetry, Kinetics, Efficacy) Tox->HumanPET Safety Approval

References

The History and Development of DAA-1106: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has emerged as a significant tool in neuroscience research, particularly in the imaging of neuroinflammation. This technical guide provides a comprehensive overview of the history, development, and pharmacological profile of this compound. It details the compound's synthesis, structure-activity relationship, binding affinity, and preclinical anxiolytic effects. Furthermore, this guide outlines key experimental protocols for its use, including radioligand binding assays and positron emission tomography (PET) imaging procedures. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this important research molecule.

Introduction: The Emergence of a Selective TSPO Ligand

The journey of this compound begins with the exploration of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] While initially identified as a peripheral binding site for benzodiazepines, distinct from the central GABA-A receptors, TSPO has since been implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the modulation of inflammatory responses.[2][3] In the central nervous system (CNS), TSPO expression is relatively low under normal physiological conditions but is significantly upregulated in activated microglia and astrocytes during neuroinflammation. This characteristic has positioned TSPO as a valuable biomarker for neuroinflammatory and neurodegenerative diseases.

The development of potent and selective ligands for TSPO has been crucial for studying its function and for its use as a diagnostic marker. Early ligands, such as PK 11195, demonstrated the potential of targeting TSPO but were hampered by limitations including high non-specific binding and a low signal-to-noise ratio in imaging studies.[4] This spurred the search for second-generation TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. This compound, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, emerged from these efforts as a highly potent and selective TSPO agonist with no affinity for the central benzodiazepine receptor.[5] Its favorable characteristics, including high binding affinity and better brain uptake, have made it a widely used research tool, especially in its radiolabeled forms for positron emission tomography (PET) imaging.[6]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process, with variations for the introduction of radiolabels such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) for PET imaging applications. The radiosynthesis of [¹¹C]this compound is typically achieved through the O-methylation of its desmethyl precursor, DAA-1123, using [¹¹C]methyl iodide.[6] More recent methods have focused on improving radiochemical yields and reducing synthesis time.[7]

The structure-activity relationship (SAR) of phenoxyphenylacetamide derivatives, the chemical class to which this compound belongs, has been a subject of investigation to optimize binding affinity and selectivity for TSPO. Studies on related compounds have provided insights into the key structural features necessary for high-affinity binding.

Key SAR observations for phenoxyphenylacetamide analogs suggest that:

  • The phenoxyphenyl group: Substitutions on this ring system significantly influence binding affinity. The position and nature of the substituent are critical.

  • The acetamide linker: The length and composition of the linker between the aromatic rings are important for optimal interaction with the binding site.

  • The benzyl group: Modifications to the benzyl moiety can also impact affinity and selectivity.

While a detailed SAR study specifically for a broad range of this compound analogs is not extensively published in a single source, the high affinity of this compound itself points to a favorable combination of a 5-fluoro-2-phenoxyphenyl group and a 2,5-dimethoxybenzyl group attached to the acetamide nitrogen.[8]

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for TSPO. It potently inhibits the binding of radiolabeled TSPO ligands like [³H]PK 11195 and [³H]Ro 5-4864 to mitochondrial preparations from rat brain.[9] Importantly, this compound shows negligible affinity for the central benzodiazepine receptor, with an IC50 value greater than 10,000 nM against [³H]flunitrazepam binding.[9]

Parameter Value Species Assay Condition Reference
IC₅₀ vs. [³H]PK 11195 0.28 nMRatCrude mitochondrial preparations of whole brain[9]
IC₅₀ vs. [³H]Ro 5-4864 0.21 nMRatCrude mitochondrial preparations of whole brain[9]
Kᵢ 0.043 nMRatMitochondrial fractions of brain[6]
Kᵢ 0.188 nMMonkeyMitochondrial fractions of brain[6]
Kd 0.12 ± 0.03 nMRatMitochondrial fraction of brain ([³H]this compound)[10]
Bmax 161.03 ± 5.80 fmol/mg proteinRatMitochondrial fraction of brain ([³H]this compound)[10]

Table 1: Binding Affinity of this compound for TSPO. This table summarizes the key binding parameters of this compound, demonstrating its high affinity for the translocator protein across different species and experimental conditions.

Preclinical Anxiolytic Effects

In addition to its utility as an imaging agent, this compound has demonstrated pharmacological activity. Oral administration of this compound has been shown to produce anxiolytic-like effects in preclinical models, such as the mouse light/dark exploration test and the rat elevated plus-maze test.[9] These effects are observed without significant alterations in spontaneous locomotor activity, suggesting a specific anxiolytic profile without sedative side effects at the tested doses.[9]

Animal Model Effect Species Reference
Mouse Light/Dark Exploration Test AnxiolyticMouse[9]
Rat Elevated Plus-Maze Test AnxiolyticRat[9]
Hexobarbital-induced Anesthesia Potentiation of sleeping timeMouse[9]

Table 2: Preclinical In Vivo Efficacy of this compound. This table highlights the observed anxiolytic-like and other central nervous system effects of this compound in rodent models.

Experimental Protocols

Competitive Radioligand Binding Assay for TSPO

This protocol describes a standard competitive binding assay to determine the affinity of a test compound for TSPO using [³H]PK 11195 as the radioligand.

Materials:

  • Tissue Preparation: Crude mitochondrial fraction from rat whole brain or specific brain regions.

  • Radioligand: [³H]PK 11195.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 µM).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold assay buffer.

  • Mitochondrial Fraction Isolation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial fraction. Resuspend the pellet in fresh assay buffer.

  • Assay Incubation: In test tubes, combine the mitochondrial preparation, a fixed concentration of [³H]PK 11195 (typically near its Kd value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled PK 11195.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][11]

[¹¹C]this compound Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for performing a [¹¹C]this compound PET scan in human subjects for the purpose of imaging neuroinflammation.

Procedure:

  • Subject Preparation:

    • Obtain informed consent.

    • Subjects should fast for at least 4 hours prior to the scan.

    • Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).

  • Radiotracer Synthesis and Quality Control:

    • Synthesize [¹¹C]this compound using an automated radiosynthesis module.

    • Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.

  • PET Scan Acquisition:

    • Position the subject in the PET scanner with their head immobilized.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [¹¹C]this compound.

    • Acquire dynamic emission data for 90-120 minutes.

  • Arterial Blood Sampling (optional but recommended for full kinetic analysis):

    • Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time.

    • Analyze blood samples to determine the parent radiotracer concentration and metabolite fractions.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of images.

    • Co-register the PET images with the subject's MRI for anatomical localization.

    • Define regions of interest (ROIs) on the co-registered images.

    • Generate time-activity curves (TACs) for each ROI.

    • Apply pharmacokinetic modeling (e.g., two-tissue compartment model) to the TACs to estimate binding parameters such as the total distribution volume (Vₜ), which is an index of TSPO density.

Mandatory Visualizations

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_Cytosol Cytosol TSPO TSPO VDAC VDAC TSPO->VDAC Forms complex P450scc P450scc TSPO->P450scc Delivers Cholesterol Apoptosis Apoptosis Regulation TSPO->Apoptosis Modulates ROS ROS Production TSPO->ROS Influences ANT ANT VDAC->ANT Contact site Pregnenolone Pregnenolone (Steroid Synthesis) P450scc->Pregnenolone Converts Cholesterol Cholesterol Cholesterol->TSPO Transport DAA1106 This compound DAA1106->TSPO Binds to

Caption: TSPO Signaling Pathway in the Mitochondrion.

PET_Workflow cluster_Preparation Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis A1 Subject Consent & Preparation B1 Subject Positioning & Transmission Scan A1->B1 A2 Radiotracer Synthesis ([11C]this compound) A3 Quality Control A2->A3 B2 [11C]this compound Injection A3->B2 B1->B2 B3 Dynamic PET Scan Acquisition B2->B3 C1 Image Reconstruction & MRI Co-registration B3->C1 B4 Arterial Blood Sampling C4 Pharmacokinetic Modeling B4->C4 C2 Region of Interest (ROI) Definition C1->C2 C3 Time-Activity Curve (TAC) Generation C2->C3 C3->C4 C5 Quantification of TSPO Binding (Vₜ) C4->C5

Caption: Experimental Workflow for [¹¹C]this compound PET Imaging.

Conclusion

This compound has established itself as a cornerstone in the study of the translocator protein and the imaging of neuroinflammation. Its high affinity, selectivity, and favorable pharmacokinetic properties have overcome many of the limitations of earlier TSPO ligands. The continued use of this compound and its radiolabeled counterparts in preclinical and clinical research is expected to further elucidate the role of TSPO in health and disease, and may aid in the development of novel diagnostics and therapeutics for a range of neurological disorders. This guide provides a foundational resource for researchers and professionals working with or interested in the application of this compound.

References

Methodological & Application

Application Notes and Protocols: [11C]DAA-1106 PET Imaging for Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) imaging with the radioligand [11C]DAA-1106 provides a powerful in vivo tool for the quantitative assessment of neuroinflammation. [11C]this compound is a selective agonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is primarily located on the outer mitochondrial membrane of glial cells, particularly microglia and astrocytes.[1][3] In the healthy central nervous system (CNS), TSPO expression is low.[2] However, in response to brain injury or inflammation, activated microglia markedly upregulate TSPO expression.[1][2][3] This makes TSPO an important biomarker for neuroinflammatory processes.[1][2]

The radioligand N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, or [11C]this compound, has demonstrated high affinity and selectivity for TSPO.[4][5] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, [11C]this compound exhibits higher brain uptake and a better signal-to-noise ratio, enabling more stable quantitative analysis of neuroinflammation.[6][7][8] PET studies utilizing [11C]this compound have been instrumental in investigating the role of neuroinflammation in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and multiple sclerosis.[1][9][10]

It is important to note that a common single nucleotide polymorphism (rs6971) in the TSPO gene can lead to variations in binding affinity among individuals. This results in three distinct groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Genotyping of study participants is therefore crucial for the accurate interpretation of [11C]this compound PET imaging data.

These application notes provide a comprehensive overview of the protocol for conducting a [11C]this compound PET imaging study for neuroinflammation, from radioligand synthesis to data analysis.

Signaling Pathway and Experimental Workflow

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation cluster_0 Mitochondrion cluster_1 Cellular Response TSPO TSPO PTP mPTP Opening TSPO->PTP Cholesterol Cholesterol TSPO->Cholesterol Transport ROS ROS Production TSPO->ROS VDAC VDAC ANT ANT Apoptosis Apoptosis PTP->Apoptosis Neurosteroids Neurosteroids Cholesterol->Neurosteroids Synthesis Neuroinflammation Neuroinflammation Microglial_Activation Microglial Activation Neuroinflammation->Microglial_Activation Upregulation TSPO Upregulation Microglial_Activation->Upregulation Upregulation->TSPO Increased Expression

Caption: TSPO signaling pathway in neuroinflammation.

PET_Workflow [11C]this compound PET Experimental Workflow Radiosynthesis [11C]this compound Radiosynthesis QC Quality Control Radiosynthesis->QC Injection Radioligand Injection QC->Injection Subject_Prep Subject Preparation Subject_Prep->Injection PET_Scan PET Scan Acquisition Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling Data_Analysis Data Analysis Blood_Sampling->Data_Analysis MRI Anatomical MRI MRI->Data_Analysis Image_Recon->Data_Analysis

Caption: Experimental workflow for a [11C]this compound PET study.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through the [11C]methylation of the desmethyl precursor, DAA1123.[4]

  • Production of [11C]Methyl Iodide: [11C]Methane is produced via proton bombardment of a nitrogen gas target containing 10% hydrogen in a cyclotron.[11] The [11C]methane is then converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase iodination system.[12]

  • Radiolabeling: The [11C]methyl iodide is bubbled through a solution containing the desmethyl precursor (DAA1123) and a base, such as sodium hydride (NaH) or potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO).[4][12]

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).[4][12]

  • Formulation: The HPLC fraction containing [11C]this compound is collected, the solvent is removed, and the final product is formulated in a sterile solution for injection.[12]

  • Quality Control: The final product should be tested for radiochemical purity (>98%), specific activity, and sterility before administration.[4]

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants in accordance with institutional guidelines and regulatory requirements.

  • Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure the subject is suitable for the study.

  • Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to minimize any potential metabolic effects on radiotracer distribution.

  • Genotyping: Obtain a blood sample for TSPO genotyping (rs6971) to determine the subject's binder status (HAB, MAB, or LAB).

  • Catheter Placement: Insert two intravenous catheters, one for radiotracer injection and another for arterial blood sampling.

PET Scan Acquisition
  • Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [11C]this compound (typically 370 ± 70 MBq) intravenously over 30 seconds.[11]

  • Dynamic Scan: Start a dynamic PET scan immediately following the injection. A typical scanning duration is 90-120 minutes.[13][14]

  • Anatomical Imaging: Acquire a high-resolution T1-weighted magnetic resonance imaging (MRI) scan for anatomical co-registration and region of interest (ROI) definition.

Arterial Blood Sampling and Analysis
  • Blood Sampling: Collect serial arterial blood samples throughout the PET scan to measure the concentration of [11C]this compound in plasma.

  • Metabolite Analysis: Analyze the blood samples to determine the fraction of unchanged parent radiotracer over time, as [11C]this compound is metabolized in the plasma.[4] This is crucial for generating an accurate arterial input function.

Data Analysis

Data_Analysis_Pipeline [11C]this compound PET Data Analysis Pipeline PET_Images Dynamic PET Images Co_registration Co-registration (PET to MRI) PET_Images->Co_registration MRI_Image Anatomical MRI MRI_Image->Co_registration Arterial_Data Metabolite-Corrected Arterial Input Function Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Arterial_Data->Kinetic_Modeling ROI_Definition Region of Interest (ROI) Definition Co_registration->ROI_Definition TAC_Generation Time-Activity Curve (TAC) Generation ROI_Definition->TAC_Generation TAC_Generation->Kinetic_Modeling Parametric_Images Parametric Images (BP_ND, V_T) Kinetic_Modeling->Parametric_Images Statistical_Analysis Statistical Analysis Parametric_Images->Statistical_Analysis

Caption: Data analysis pipeline for [11C]this compound PET studies.

  • Image Reconstruction and Co-registration: Reconstruct the dynamic PET data and co-register the images to the subject's anatomical MRI.

  • Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for various brain regions (e.g., cortical regions, hippocampus, thalamus, cerebellum).

  • Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling: Apply a two-tissue compartment model (2-TCM) to the TACs using the metabolite-corrected arterial input function.[10][14] This allows for the estimation of key quantitative parameters.

  • Outcome Measures:

    • Total Distribution Volume (V_T): Represents the total binding of the radiotracer in a region, including specific and non-specific binding.

    • Binding Potential (BP_ND): Reflects the density of available TSPO sites and is a measure of specific binding.[15] BP_ND is often considered a more appropriate outcome measure than V_T.[15]

  • Statistical Analysis: Perform statistical comparisons of BP_ND or V_T values between different groups (e.g., patients vs. healthy controls) or conditions to assess differences in neuroinflammation.

Quantitative Data Summary

The following tables summarize representative quantitative data from [11C]this compound PET studies in healthy controls and patient populations.

Table 1: [11C]this compound Binding Potential (BP_ND) in Healthy Controls

Brain RegionMean BP_ND (± SD)Reference
Thalamus1.83 (± 0.45)[15]
Medial Temporal Cortex1.54 (± 0.38)[15]
Cerebellum1.48 (± 0.36)[15]
Occipital Cortex1.25 (± 0.31)[15]
Posterior Cingulate1.22 (± 0.30)[15]
Striatum1.13 (± 0.28)[15]

Table 2: [11C]this compound Binding in Schizophrenia Patients vs. Healthy Controls

Brain RegionPatient Mean BP_ND (± SD)Control Mean BP_ND (± SD)% Differencep-valueReference
Occipital Cortex1.09 (± 0.28)1.12 (± 0.28)-2.7%NS[14]
Lateral Temporal Cortex1.12 (± 0.26)1.13 (± 0.28)-0.9%NS[14]
Parietal Cortex1.11 (± 0.25)1.14 (± 0.27)-2.6%NS[14]
Medial Temporal Cortex1.20 (± 0.31)1.25 (± 0.33)-4.0%NS[14]
Medial Frontal Cortex1.09 (± 0.25)1.11 (± 0.26)-1.8%NS[14]

NS: Not Significant

Note: While no significant group differences were observed, a positive correlation between cortical [11C]this compound binding and positive symptom scores, as well as the duration of illness, was reported in patients with schizophrenia.[10][14]

Table 3: [11C]this compound Binding in Alzheimer's Disease Patients vs. Healthy Controls

Brain RegionFindingReference
CerebellumHigher binding in AD patients[9]
Prefrontal CortexHigher binding in AD patients[9]
Parietal CortexHigher binding in AD patients[9]
Temporal CortexHigher binding in AD patients[9]
Occipital CortexHigher binding in AD patients[9]
Anterior Cingulate CortexHigher binding in AD patients[9]
StriatumHigher binding in AD patients[9]

Note: This study reported qualitatively higher binding in several brain regions of Alzheimer's disease (AD) patients compared to controls.[9]

Conclusion

[11C]this compound PET imaging is a valuable and reliable method for the in vivo quantification of neuroinflammation through the measurement of TSPO expression.[11] Adherence to standardized protocols for radioligand synthesis, subject preparation, image acquisition, and data analysis is essential for obtaining accurate and reproducible results. The quantitative data derived from these studies can provide crucial insights into the role of neuroinflammation in the pathophysiology of various CNS disorders and can serve as a biomarker for monitoring disease progression and response to therapeutic interventions. The consideration of TSPO genotype is a critical factor for the interpretation of [11C]this compound PET data.

References

Application Notes and Protocols for DAA-1106 Autoradiography in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1106 is a potent and selective high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is primarily located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation. Autoradiography with radiolabeled this compound allows for the quantitative visualization and analysis of TSPO expression in brain tissue, providing valuable insights into neuroinflammatory processes associated with various neurological disorders. These application notes provide detailed protocols for in vitro autoradiography using this compound on brain tissue sections, along with relevant quantitative data and a schematic of the associated signaling pathway.

Quantitative Data Summary

The binding affinity of this compound and other TSPO ligands has been characterized in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity (Ki) of this compound for TSPO

SpeciesBrain Region/PreparationRadioligandKi (nM)Reference
RatMitochondrial Fractions0.043[1][3]
MonkeyMitochondrial Fractions0.188[1][3]
HumanBrain Tissue (High-Affinity Binders)2.8 ± 0.3
HumanBrain Tissue (Low-Affinity Binders)13.1 ± 1.3
HumanBrain Tissue (Mixed-Affinity Binders)4.8 ± 0.4

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound in Rat Brain

ParameterValueUnitReference
Kd0.12 ± 0.03nM[2]
Bmax161.03 ± 5.80fmol/mg protein[2]

Table 3: IC50 Values of TSPO Ligands

LigandIC50 (nM)Reference
This compound1.6[4]
DAA10970.92[4]
PK-111951.1[4]

Experimental Protocols

In Vitro Autoradiography Protocol for [³H]this compound

This protocol is adapted from standard autoradiography procedures and is suitable for the quantitative analysis of TSPO in frozen brain sections.[5][6]

Materials:

  • Frozen brain tissue blocks

  • Cryostat

  • Superfrost® microscope slides

  • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]this compound (radioligand)

  • Unlabeled this compound or PK-11195 (for non-specific binding)

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Distilled water (ice-cold)

  • Phosphor imaging screens (tritium-sensitive)

  • Phosphorimager system

  • Autoradiographic standards

Procedure:

  • Tissue Sectioning:

    • Mount frozen brain blocks onto a cryostat chuck.

    • Cut 20 µm thick coronal or sagittal sections.

    • Thaw-mount the sections onto Superfrost® slides.

    • Store slides desiccated at -80°C until use.[5]

  • Pre-incubation:

    • Bring slides to room temperature in a slide box.

    • Place slides in a rack and submerge in pre-incubation buffer for 30 minutes with gentle agitation to remove endogenous ligands.[5]

  • Incubation:

    • Prepare the incubation solution with [³H]this compound in the incubation buffer at the desired concentration (typically in the low nM range, based on the Kd value).

    • For determining non-specific binding, prepare a parallel solution containing [³H]this compound and a high concentration (e.g., 10 µM) of unlabeled this compound or PK-11195.[6]

    • Lay the slides horizontally in a humidified chamber.

    • Pipette 1 ml of the incubation solution onto each slide, ensuring the tissue section is fully covered.

    • Incubate for 90 minutes at room temperature with periodic gentle agitation.[5]

  • Washing:

    • Rapidly aspirate the incubation solution from the slides.

    • Immediately place the slides in an ice-cold wash buffer.

    • Perform three consecutive washes of 5 minutes each in fresh, ice-cold wash buffer.[5]

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.[5]

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Arrange the dried slides in an X-ray cassette.

    • Place a tritium-sensitive phosphor imaging screen over the slides. Include autoradiographic standards for later quantification.

    • Expose the screen for 1-5 days, depending on the level of radioactivity.[5]

  • Imaging and Data Analysis:

    • Scan the exposed phosphor screen using a phosphorimager system.

    • Define regions of interest (ROIs) on the resulting digital autoradiograms.

    • Quantify the signal intensity in units of photo-stimulated luminescence (PSL)/mm² or digital light units (DLU)/mm².

    • Convert these values to radioactivity per unit area (e.g., nCi/mg tissue equivalent) using the calibration curve generated from the co-exposed standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

Visualizations

Experimental Workflow for this compound Autoradiography

G cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis start Frozen Brain Tissue section Cryosectioning (20 µm) start->section mount Thaw-mount on Slides section->mount preincubate Pre-incubation (50 mM Tris-HCl, 30 min) mount->preincubate incubate_total Incubation with [³H]this compound preincubate->incubate_total incubate_nsb Incubation with [³H]this compound + unlabeled ligand preincubate->incubate_nsb wash Washing (3 x 5 min in cold buffer) incubate_total->wash incubate_nsb->wash dry Drying wash->dry expose Exposure to Phosphor Screen (1-5 days) dry->expose scan Phosphorimaging expose->scan quantify Quantification (ROIs) scan->quantify calculate Calculate Specific Binding quantify->calculate

Caption: Workflow for in vitro autoradiography with [³H]this compound.

TSPO Signaling Pathway in Neuroinflammation

G cluster_mito Mitochondrion cluster_cell Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC interacts Cholesterol Cholesterol Transport TSPO->Cholesterol ROS ROS Production TSPO->ROS Apoptosis Apoptosis Regulation TSPO->Apoptosis Inflammation Inflammatory Response TSPO->Inflammation ANT ANT VDAC->ANT interacts Steroid Neurosteroid Synthesis Cholesterol->Steroid DAA1106 This compound DAA1106->TSPO Binds to Microglia Activated Microglia/ Astrocyte Microglia->TSPO Upregulation

Caption: Simplified TSPO signaling in neuroinflammation.

References

In-Vitro Binding Assay Using [3H]DAA-1106: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1106, a potent and selective ligand for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is a crucial tool in neuroscience and drug discovery. [3H]this compound, the radiolabeled version of this compound, allows for the quantitative analysis of TSPO expression and the characterization of novel TSPO-targeting ligands through in-vitro binding assays. This document provides detailed application notes and protocols for conducting such assays, aimed at facilitating research into neuroinflammation, neurodegenerative diseases, and other pathological conditions where TSPO is upregulated.

TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane of glial cells, including astrocytes and microglia.[1][2][3] Its expression is significantly increased in response to brain injury and inflammation, making it a valuable biomarker for these conditions.[4] [3H]this compound exhibits high binding affinity for TSPO, making it a superior radioligand for in-vitro studies compared to older ligands like [3H]PK11195.[5][6]

Data Presentation

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [3H]this compound
Biological SampleDissociation Constant (Kd) (nM)Maximum Binding Sites (Bmax) (fmol/mg protein)Reference
Rat Brain Mitochondria0.12 ± 0.03161.03 ± 5.80[5]
Rat Brain with Traumatic Brain Injury (Ipsilateral)Significantly lower than --INVALID-LINK---PK11195-[6]
Rat Brain with Traumatic Brain Injury (Contralateral)Significantly lower than --INVALID-LINK---PK11195-[6]
Human Brain (High-Affinity Binders)--
Human Brain (Low-Affinity Binders)--
Table 2: Inhibition Constants (Ki) of Various Ligands for [3H]this compound Binding
CompoundBiological SampleInhibition Constant (Ki) (nM)Reference
This compoundRat Brain Mitochondria0.043
This compoundMonkey Brain Mitochondria0.188[7]
This compoundHuman Brain (High-Affinity Binders)2.8 ± 0.3
This compoundHuman Brain (Low-Affinity Binders)13.1 ± 1.3
PK11195Rat Brain Mitochondria-[5]
Ro5-4864Rat Brain Mitochondria-[5]

Experimental Protocols

Protocol 1: Preparation of Mitochondrial Fractions from Brain Tissue

This protocol describes the isolation of mitochondrial fractions from brain tissue, which are enriched in TSPO.

Materials:

  • Fresh or frozen brain tissue (e.g., rat cortex, hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4

  • Mitochondrial Isolation Buffer: 0.32 M Sucrose, 10 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh the brain tissue and place it in a pre-chilled Dounce homogenizer.

  • Add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-15 strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

  • Discard the supernatant. Resuspend the pellet in ice-cold Mitochondrial Isolation Buffer and centrifuge again at 17,000 x g for 20 minutes at 4°C.

  • Repeat the wash step (step 6) one more time.

  • Resuspend the final mitochondrial pellet in a suitable buffer for the binding assay (e.g., 50 mM Tris-HCl, pH 7.4) at a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot and store the mitochondrial fractions at -80°C until use.

Protocol 2: Saturation Binding Assay with [3H]this compound

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

  • Prepared mitochondrial fractions

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]this compound (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]this compound in Assay Buffer to cover a concentration range from approximately 0.01 to 5 nM.

  • In a 96-well plate, set up the following reactions in triplicate for each concentration of [3H]this compound:

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the appropriate [3H]this compound dilution, and 100 µL of the mitochondrial fraction (typically 50-100 µg of protein).

    • Non-specific Binding: Add 50 µL of unlabeled this compound (final concentration 1-10 µM), 50 µL of the appropriate [3H]this compound dilution, and 100 µL of the mitochondrial fraction.

  • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold Assay Buffer.

  • Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [3H]this compound.

    • Plot the specific binding (B, in fmol/mg protein) against the concentration of free [3H]this compound (F, in nM).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of unlabeled test compounds for TSPO by measuring their ability to inhibit the binding of [3H]this compound.

Materials:

  • Same as for Saturation Binding Assay

  • Unlabeled test compounds

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]this compound (at a concentration close to its Kd), and 100 µL of the mitochondrial fraction.

    • Non-specific Binding: 50 µL of unlabeled this compound (final concentration 1-10 µM), 50 µL of [3H]this compound, and 100 µL of the mitochondrial fraction.

    • Competition: 50 µL of the appropriate dilution of the test compound, 50 µL of [3H]this compound, and 100 µL of the mitochondrial fraction.

  • Follow steps 3-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]this compound used in the assay and Kd is the dissociation constant of [3H]this compound determined from the saturation binding assay.

Mandatory Visualizations

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cellular_Processes Downstream Cellular Processes cluster_Signaling_Pathways Intracellular Signaling TSPO TSPO (18-kDa) VDAC VDAC TSPO->VDAC Forms Complex Cholesterol Cholesterol Transport TSPO->Cholesterol Mediates Apoptosis Apoptosis Regulation TSPO->Apoptosis Modulates Inflammation Neuroinflammation TSPO->Inflammation Upregulated in ROS ROS Production TSPO->ROS Influences ANT ANT (Inner Membrane) VDAC->ANT Interacts Steroidogenesis Steroidogenesis (Pregnenolone Synthesis) Cholesterol->Steroidogenesis Leads to MAPK MAPK Pathway Inflammation->MAPK Activates NLRP3 NLRP3 Inflammasome Inflammation->NLRP3 Activates DAA1106 [3H]this compound (Ligand) DAA1106->TSPO Binds to

Caption: TSPO signaling pathway and its downstream effects.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (17,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Pellet Centrifugation2->Mitochondria Wash Wash Pellet Mitochondria->Wash Final_Pellet Final Mitochondrial Fraction Wash->Final_Pellet Incubation Incubation with [3H]this compound +/- Competitor Final_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Specific_Binding Calculate Specific Binding Counting->Specific_Binding Curve_Fitting Non-linear Regression Specific_Binding->Curve_Fitting Parameters Determine Kd, Bmax, Ki Curve_Fitting->Parameters

Caption: Workflow for [3H]this compound in-vitro binding assay.

References

Application Notes and Protocols: A Step-by-Step Guide to DAA-1106 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the radiolabeling of DAA-1106, a potent and selective ligand for the 18 kDa translocator protein (TSPO). Increased expression of TSPO is associated with neuroinflammation, making radiolabeled this compound a valuable tool for in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET). This guide covers the two most common methods for radiolabeling this compound: Carbon-11 ([¹¹C]) methylation and Fluorine-18 ([¹⁸F]) fluorination.

Quantitative Data Summary

The following table summarizes key quantitative data for the different this compound radiolabeling methods.

Radiosynthesis MethodPrecursorRadiochemical Yield (RCY)Radiochemical PurityMolar Activity / Specific Activity
[¹¹C]this compound
Captive Solvent [¹¹C]MethylationDAA-1123Up to 25% (based on trapped [¹¹C]CH₃I)[1]>99%[1][2]Up to 200 GBq/µmol[1]
Standard Solution [¹¹C]MethylationDAA-112372 ± 16% (incorporation yield)[3]≥98%[3]90-156 GBq/µmol[3]
[¹⁸F]this compound
Spirocyclic Iodonium Ylide MethodSpirocyclic Iodonium Ylide6% (average)[4][5]>98%[4][5]60-100 GBq/µmol[4][5]
Fluoroalkylation MethodDAA-1123Not explicitly stated>98%[6]>120 GBq/µmol[6]

Experimental Protocols

Protocol 1: [¹¹C]this compound Radiolabeling via the Captive Solvent Method

This protocol details the synthesis of [¹¹C]this compound by the O-methylation of its precursor, DAA-1123, using [¹¹C]methyl iodide. The captive solvent method is often preferred due to its simplicity and shorter synthesis time.[1]

Materials:

  • DAA-1123 (desmethyl precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • HPLC purification system

  • Solvents for HPLC (e.g., acetonitrile, water, buffer)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of DAA-1123 in 300 µL of anhydrous DMF in a reaction vessel.

  • Activation: Add a suspension of sodium hydride (5 mg) in DMF (100 µL) to the precursor solution.

  • [¹¹C]Methyl Iodide Trapping: Transfer the cyclotron-produced [¹¹C]methyl iodide to the reaction vessel. The "captive solvent" or "loop" method involves passing the gaseous [¹¹C]CH₃I through a small loop containing the precursor solution, which efficiently traps the radiolabeling agent.[2]

  • Reaction: Heat the reaction vessel at 80-100°C for 3-5 minutes.

  • Quenching: After the reaction, quench the mixture by adding 500 µL of HPLC mobile phase.

  • Purification:

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with an appropriate mobile phase (e.g., a mixture of acetonitrile and water or a buffer) to separate [¹¹C]this compound from unreacted precursor and byproducts.

    • Collect the radioactive fraction corresponding to [¹¹C]this compound.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water for injection to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Dilute with sterile saline for injection to the desired concentration.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the total radioactivity and calculate the specific activity.

    • Test for sterility, pyrogens, and residual solvents as required for in vivo use.

Protocol 2: [¹⁸F]this compound Radiolabeling using a Spirocyclic Iodonium Ylide Precursor

This automated method utilizes a spirocyclic iodonium ylide precursor for the radiofluorination reaction.[4][5]

Materials:

  • Spirocyclic iodonium ylide precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • HPLC purification system

  • Solvents for HPLC

  • SPE cartridge

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the spirocyclic iodonium ylide precursor (approximately 5 mg) in anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at 120-130°C for 15 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Inject the mixture onto a semi-preparative HPLC column for purification.

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Follow the same formulation procedure as described in Protocol 1 (SPE cartridge trapping, washing, and elution).

  • Quality Control:

    • Perform analytical quality control as described in Protocol 1 to ensure purity and determine molar activity.

Visualizations

G cluster_production [11C]CO2 Production cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control cyclotron Cyclotron (Proton Bombardment of N2/H2) ch3i [11C]CH3I Synthesis cyclotron->ch3i [11C]CO2 reaction Reaction with DAA-1123 Precursor ch3i->reaction hplc Semi-preparative HPLC reaction->hplc spe Solid-Phase Extraction (C18 Cartridge) hplc->spe formulation Formulation in Saline/Ethanol spe->formulation qc_hplc Analytical HPLC formulation->qc_hplc activity Activity Measurement formulation->activity sterility Sterility & Endotoxin formulation->sterility

Caption: Workflow for the radiosynthesis and quality control of [¹¹C]this compound.

G cluster_precursor DAA-1123 Precursor cluster_radiolabeling Radiolabeling Reaction cluster_product [11C]this compound precursor_structure Chemical structure of DAA-1123 with a hydroxyl group at the labeling position. reaction_label [11C]CH3I + NaH precursor_structure->reaction_label product_structure Chemical structure of [11C]this compound with the [11C]methyl group incorporated. reaction_label->product_structure

Caption: Chemical transformation from the DAA-1123 precursor to [¹¹C]this compound.

References

Application Notes and Protocols for DAA-1106 in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1106 is a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation, a critical component in the pathology of Alzheimer's disease (AD). This document provides detailed application notes and protocols for the use of this compound and its analogs, such as [¹¹C]this compound and [¹⁸F]FE-DAA1106, in preclinical Alzheimer's disease mouse models. These notes are intended to guide researchers in the utilization of this compound for in vivo imaging of neuroinflammation and for evaluating the efficacy of potential therapeutic agents.

Mechanism of Action

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles triggers a chronic inflammatory response mediated by microglia and astrocytes. This neuroinflammatory process is characterized by the overexpression of TSPO on the outer mitochondrial membrane of these glial cells. This compound binds with high affinity to TSPO, and when radiolabeled (e.g., with Carbon-11 or Fluorine-18), it allows for the non-invasive in vivo visualization and quantification of neuroinflammation using Positron Emission Tomography (PET). This enables the longitudinal study of disease progression and the assessment of anti-inflammatory therapies. While this compound itself is primarily a research tool for imaging, some TSPO ligands have been investigated for their potential neuroprotective and anxiolytic effects.[1]

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs from various studies.

Table 1: In Vitro Binding Affinities of this compound

CompoundPreparationLigandIC₅₀ (nM)Kᵢ (nM)Species
This compoundCrude mitochondrial preparations of whole brain[³H]PK 111950.28-Rat
This compoundCrude mitochondrial preparations of whole brain[³H]Ro 5-48640.21-Rat
This compoundMitochondrial fractions of brain--0.043Rat
This compoundMitochondrial fractions of brain--0.188Monkey

Table 2: In Vivo Studies of this compound and Analogs in Alzheimer's Disease Mouse Models

RadiotracerMouse ModelAgeKey FindingsReference
[¹⁸F]FE-DAA1106APP2320 monthsIntense PBR accumulation in hippocampus and entorhinal cortex, correlating with Aβ-positive plaque lesions.[2]
[¹¹C]DAA1106APP23, APP/PS1, PS19Not SpecifiedListed as a tracer used in these models for neuroinflammation imaging.[3]
Not Specified5XFADNot SpecifiedTSPO is over-expressed in the brains of 5XFAD transgenic mice.[4]
[¹⁸F]FE-DAA1106Cuprizone-treated (demyelination model)Not Specified~2-fold increase in radiotracer concentration in the striatal area.[2]

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound in Alzheimer's disease mouse models.

Protocol 1: In Vivo PET Imaging of Neuroinflammation with [¹¹C]this compound or [¹⁸F]FE-DAA1106

Objective: To non-invasively quantify TSPO expression as a marker of neuroinflammation in the brains of Alzheimer's disease mouse models.

Animal Models:

  • APP23: Expresses human amyloid precursor protein (APP) with the Swedish double mutation.

  • APP/PS1: Co-expresses a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).

  • 5XFAD: Expresses five familial Alzheimer's disease mutations in the human APP and PSEN1 genes.[5]

  • PS19: Expresses human tau with the P301S mutation.

Materials:

  • Alzheimer's disease transgenic mice and age-matched wild-type controls.

  • Radiotracer: [¹¹C]this compound or [¹⁸F]FE-DAA1106 (synthesis protocols are highly specialized and typically performed in a radiochemistry facility).[6]

  • Small animal PET scanner.

  • Anesthesia system (e.g., isoflurane in oxygen).

  • Tail vein catheter for injection.

  • Animal monitoring equipment (respiration, temperature).

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in oxygen.

    • Place the mouse on the scanner bed and secure its head in a stereotactic holder to minimize motion artifacts.

    • Insert a catheter into the tail vein for radiotracer injection.

    • Monitor the animal's vital signs throughout the procedure.

  • Radiotracer Injection:

    • Draw a precise dose of the radiotracer (typically 3.7-7.4 MBq or 100-200 µCi) into a syringe.

    • Inject the radiotracer as a bolus through the tail vein catheter.

  • PET Scan Acquisition:

    • Start the PET scan acquisition immediately after the radiotracer injection.

    • Acquire dynamic scan data for a total of 60-90 minutes. The framing protocol can be, for example: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.

  • Data Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization, OSEM).

    • Co-register the PET images with a magnetic resonance imaging (MRI) template of a mouse brain for anatomical reference.

    • Draw regions of interest (ROIs) on the co-registered images for various brain regions (e.g., hippocampus, cortex, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the binding potential (BPnd) to quantify TSPO binding. A simplified reference tissue model (SRTM) is often used, with the cerebellum sometimes serving as a pseudo-reference region due to its relatively lower TSPO expression in some AD models.[7] The BPnd is calculated as the ratio of specifically bound radiotracer to the non-displaceable radiotracer in the tissue.

Protocol 2: Ex Vivo Autoradiography with [³H]this compound

Objective: To visualize the distribution of TSPO binding at a higher resolution and to correlate it with histopathological findings.

Materials:

  • Brain tissue sections from Alzheimer's disease and wild-type mice.

  • [³H]this compound.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Phosphor imaging plates or autoradiography film.

  • Microscope slides.

Procedure:

  • Tissue Preparation:

    • Sacrifice the mice and rapidly extract the brains.

    • Freeze the brains in isopentane cooled with dry ice.

    • Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.

  • Autoradiography:

    • Pre-incubate the brain sections in incubation buffer for 10-15 minutes at room temperature.

    • Incubate the sections with [³H]this compound (e.g., 1-2 nM) in incubation buffer for 60-90 minutes at room temperature.

    • To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing TSPO ligand (e.g., 10 µM unlabeled PK11195 or this compound).

    • Wash the sections in ice-cold washing buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

    • Briefly rinse the sections in distilled water.

    • Dry the sections under a stream of cool air.

  • Imaging:

    • Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several days to weeks).

    • Develop the film or scan the imaging plate to visualize the distribution of [³H]this compound binding.

  • Correlation with Histology:

    • After autoradiography, the same tissue sections can be stained with antibodies against Aβ (e.g., 4G8) or microglial markers (e.g., Iba1) to correlate TSPO binding with pathological features.

Visualization of Pathways and Workflows

G This compound Mechanism of Action in Alzheimer's Disease cluster_0 Alzheimer's Pathology cluster_1 Glial Activation cluster_2 Molecular Target cluster_3 Imaging Agent cluster_4 Outcome Abeta Plaques Abeta Plaques Microglia Microglia Abeta Plaques->Microglia Neurofibrillary Tangles Neurofibrillary Tangles Neurofibrillary Tangles->Microglia TSPO Upregulation TSPO Upregulation Microglia->TSPO Upregulation Astrocytes Astrocytes Astrocytes->TSPO Upregulation This compound This compound TSPO Upregulation->this compound Binding Neuroinflammation Imaging (PET) Neuroinflammation Imaging (PET) This compound->Neuroinflammation Imaging (PET) Neuroprotection (Potential) Neuroprotection (Potential) This compound->Neuroprotection (Potential)

Caption: this compound targets upregulated TSPO on activated glia for imaging neuroinflammation in AD.

G Experimental Workflow for In Vivo PET Imaging AD Mouse Model AD Mouse Model Anesthesia Anesthesia AD Mouse Model->Anesthesia Radiotracer Injection ([11C]this compound) Radiotracer Injection ([11C]this compound) Anesthesia->Radiotracer Injection ([11C]this compound) PET Scan Acquisition (60-90 min) PET Scan Acquisition (60-90 min) Radiotracer Injection ([11C]this compound)->PET Scan Acquisition (60-90 min) Image Reconstruction Image Reconstruction PET Scan Acquisition (60-90 min)->Image Reconstruction Co-registration with MRI Atlas Co-registration with MRI Atlas Image Reconstruction->Co-registration with MRI Atlas ROI Analysis ROI Analysis Co-registration with MRI Atlas->ROI Analysis Binding Potential (BPnd) Calculation Binding Potential (BPnd) Calculation ROI Analysis->Binding Potential (BPnd) Calculation

Caption: Workflow for PET imaging of neuroinflammation in AD mouse models using this compound.

References

Application Notes and Protocols: Quantifying TSPO Expression with DAA-1106

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Under normal physiological conditions, TSPO expression in the central nervous system is low.[2] However, its expression is significantly upregulated in activated glial cells (microglia and astrocytes) in response to neuroinflammation and brain injury, making it a valuable biomarker for assessing active neuropathological conditions.[2]

DAA-1106, or N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl) acetamide, is a second-generation TSPO ligand characterized by its high affinity and selectivity.[2][3] It demonstrates subnanomolar affinity for TSPO, significantly higher than the first-generation ligand PK11195.[2][4] This property makes this compound and its radiolabeled analogues ([³H]this compound, [¹¹C]this compound, and [¹⁸F]FEDAA1106) powerful tools for the quantitative assessment of TSPO expression both in vitro and in vivo.[3][5] These application notes provide detailed protocols for quantifying TSPO expression using this compound through radioligand binding assays, in vitro autoradiography, and Positron Emission Tomography (PET) imaging.

TSPO Signaling and Function

TSPO is involved in numerous cellular functions, including cholesterol transport into the mitochondria, steroidogenesis, apoptosis, and immune modulation.[1][6][7] It forms a complex with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), to facilitate these processes.[7][8] Upregulation of TSPO is a hallmark of microglial activation during neuroinflammatory events.[6][7]

TSPO_Signaling_Pathway cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane TSPO TSPO (18 kDa) VDAC VDAC TSPO->VDAC Complex Formation Steroid_synthesis Steroid Synthesis (Pregnenolone) TSPO->Steroid_synthesis Facilitates Apoptosis Apoptosis Modulation TSPO->Apoptosis ROS ROS Production TSPO->ROS ANT ANT VDAC->ANT Cholesterol Cytosolic Cholesterol Cholesterol->TSPO Transport DAA1106 This compound (Ligand) DAA1106->TSPO Binds Inflammation Neuroinflammation (Microglial Activation) Inflammation->TSPO Upregulates Binding_Assay_Workflow Tissue 1. Tissue Homogenization (e.g., brain tissue in cold buffer) Membrane 2. Membrane Preparation (Centrifugation to isolate mitochondrial fraction) Tissue->Membrane Assay 3. Assay Incubation (Membranes + [³H]this compound ± unlabeled competitor) Membrane->Assay Filter 4. Separation (Rapid vacuum filtration to separate bound/free ligand) Assay->Filter Count 5. Scintillation Counting (Quantify radioactivity on filters) Filter->Count Analyze 6. Data Analysis (Scatchard/non-linear regression to determine Kd, Bmax, Ki) Count->Analyze Autorad_Workflow Tissue 1. Tissue Preparation (Rapidly freeze brain, slice with cryostat) Incubate 2. Section Incubation (Incubate slides with [³H]this compound ± competitor) Tissue->Incubate Wash 3. Washing (Wash slides in cold buffer to remove unbound radioligand) Incubate->Wash Dry 4. Drying and Exposure (Dry sections and expose to film or phosphor screen) Wash->Dry Image 5. Image Acquisition (Scan film/screen) Dry->Image Analyze 6. Densitometric Analysis (Quantify signal in regions of interest using standards) Image->Analyze PET_Workflow Subject 1. Subject Preparation (Positioning in scanner, arterial line placement if needed) Inject 2. Radiotracer Injection (Bolus injection of [¹¹C]this compound) Subject->Inject Scan 3. Dynamic PET Scan (Acquire data over 60-120 min) Inject->Scan Blood 4. Arterial Blood Sampling (Measure radioactivity in plasma to derive input function) Inject->Blood Recon 5. Image Reconstruction (Correct for attenuation, scatter, etc. Generate dynamic images) Scan->Recon Model 6. Kinetic Modeling (Fit time-activity curves using compartment models to get V_T, BP_ND) Blood->Model Recon->Model

References

Application Notes and Protocols for DAA-1106 Administration in Rodent Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1106 is a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2][3] TSPO is primarily located on the outer mitochondrial membrane of various cells, with low expression in the healthy brain parenchyma but significantly upregulated in activated microglia and astrocytes during neuroinflammation.[4][5] This upregulation makes TSPO an attractive target for both imaging neuroinflammation and for therapeutic intervention in neurodegenerative diseases.[1] this compound has demonstrated high affinity for TSPO, surpassing that of the prototypical ligand PK11195, making it a valuable tool for in vivo studies.[1] These application notes provide a comprehensive overview of the administration of this compound in rodent models of common neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis.

Quantitative Data Summary

While this compound has been extensively used for in vivo imaging of neuroinflammation, detailed therapeutic studies with quantitative outcome measures are less common in the public domain. The following table summarizes representative quantitative data from imaging and binding studies, which can inform therapeutic study design.

ParameterRodent ModelThis compound Dose/ConcentrationAdministration RouteKey Quantitative FindingReference
Binding Affinity (Ki) Rat Brain MitochondriaN/AIn vitro0.043 nM[3]
Monkey Brain MitochondriaN/AIn vitro0.188 nM[3]
In vivo Binding MouseIntravenous injectionHigh accumulation in olfactory bulb and cerebellum.[3]
Rat with neural destruction1.0 mg/kgIntravenous injectionDisplaced [11C]DAA1106 binding by 80%.[1]
Cellular Binding Activated Human Macrophages[3H]DAA1106In vitroHigher binding affinity compared to --INVALID-LINK---PK11195.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Neuroprotection

This compound, as a TSPO agonist, is believed to exert its neuroprotective effects through multiple mechanisms centered on mitochondrial function and the modulation of neuroinflammation. Upon binding to TSPO on the outer mitochondrial membrane of activated microglia and other glial cells, this compound can influence the mitochondrial permeability transition pore (mPTP), regulate the production of reactive oxygen species (ROS), and promote the synthesis of neurosteroids. These actions collectively contribute to reduced excitotoxicity, decreased inflammation, and enhanced neuronal survival.

DAA1106_Mechanism cluster_microglia Activated Microglia/Astrocyte cluster_effects Neuroprotective Outcomes DAA1106 This compound TSPO TSPO DAA1106->TSPO binds to Mitochondrion Mitochondrion TSPO->Mitochondrion located on mPTP mPTP Regulation Mitochondrion->mPTP ROS ROS Modulation Mitochondrion->ROS Neurosteroids Neurosteroid Synthesis Mitochondrion->Neurosteroids Inflammation Reduced Neuroinflammation mPTP->Inflammation OxidativeStress Decreased Oxidative Stress ROS->OxidativeStress NeuronalSurvival Enhanced Neuronal Survival Neurosteroids->NeuronalSurvival Inflammation->NeuronalSurvival OxidativeStress->NeuronalSurvival

Caption: Proposed mechanism of this compound neuroprotection.

General Experimental Workflow for Therapeutic Studies

The following diagram outlines a typical workflow for evaluating the therapeutic efficacy of this compound in a rodent model of neurodegeneration.

Experimental_Workflow A Rodent Model Induction (e.g., 6-OHDA, APP/PS1, EAE) B Baseline Behavioral Assessment A->B C This compound or Vehicle Administration (Chronic Dosing) B->C D Interim/Final Behavioral Assessments C->D E In vivo Imaging (optional) (e.g., PET with [11C]DAA1106) D->E F Tissue Collection and Post-mortem Analysis D->F E->F G Data Analysis and Interpretation F->G

Caption: General workflow for this compound therapeutic studies.

Experimental Protocols

Alzheimer's Disease (AD) Model: APP/PS1 Transgenic Mice

Objective: To assess the therapeutic efficacy of this compound in reducing neuroinflammation and improving cognitive function in an APP/PS1 mouse model of Alzheimer's Disease.

Animal Model:

  • Strain: APP/PS1 double transgenic mice (e.g., B6C3-Tg(APPswe,PSEN1dE9)85Dbo/Mmjax).[6][7]

  • Age: 6-8 months (when amyloid plaques and cognitive deficits are established).[6]

  • Housing: Standard housing conditions with ad libitum access to food and water.

This compound Preparation and Administration:

  • Preparation: Dissolve this compound in a vehicle suitable for chronic administration (e.g., 10% DMSO, 40% PEG300, 50% sterile saline). The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Dosage: Based on imaging studies and the need for chronic treatment, a starting dose of 1-5 mg/kg/day can be considered. Dose-response studies are recommended.

  • Administration: Administer daily via intraperitoneal (i.p.) injection or oral gavage for a period of 4-8 weeks.

Experimental Procedures:

  • Baseline Assessment: Prior to treatment, assess cognitive function using standardized behavioral tests such as the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.[6]

  • Treatment Period: Randomly assign mice to either the this compound treatment group or a vehicle control group. Administer the assigned treatment daily for the duration of the study.

  • Behavioral Testing: Repeat behavioral assessments at the end of the treatment period to evaluate changes in cognitive performance.

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analysis.

  • Post-mortem Analysis:

    • Immunohistochemistry: Stain brain sections for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and amyloid-beta plaques (e.g., with Thioflavin S or specific antibodies).

    • Biochemical Analysis: Homogenize brain tissue to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.

Parkinson's Disease (PD) Model: 6-OHDA-Lesioned Rats

Objective: To evaluate the neuroprotective effects of this compound on dopaminergic neurons in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease.

Animal Model:

  • Strain: Male Sprague-Dawley or Wistar rats (200-250g).

  • Lesioning: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.[8][9][10][11] Pre-treatment with desipramine (25 mg/kg, i.p.) is recommended to protect noradrenergic neurons.[10]

This compound Preparation and Administration:

  • Preparation: Prepare this compound solution as described for the AD model.

  • Dosage: A starting dose of 1-5 mg/kg/day can be used.

  • Administration: Begin daily i.p. injections or oral gavage either prophylactically (before 6-OHDA lesioning) or therapeutically (after lesioning) and continue for 2-4 weeks.

Experimental Procedures:

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-induced Rotational Behavior: Assess the severity of the lesion by measuring rotational behavior following administration of apomorphine or amphetamine.[8]

    • Cylinder Test: Evaluate forelimb akinesia.

  • Treatment: Administer this compound or vehicle as per the study design.

  • Post-treatment Behavioral Assessment: Repeat behavioral tests to assess functional recovery.

  • Tissue Collection: Euthanize rats and collect brain tissue for analysis.

  • Post-mortem Analysis:

    • Immunohistochemistry: Stain sections of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons. Stain for Iba1 and GFAP to assess neuroinflammation.

    • Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

Multiple Sclerosis (MS) Model: Experimental Autoimmune Encephalomyelitis (EAE) Mice

Objective: To investigate the immunomodulatory and neuroprotective effects of this compound in the EAE mouse model of multiple sclerosis.

Animal Model:

  • Strain: C57BL/6 mice are commonly used for induction of chronic progressive EAE.[12][13]

  • Induction: Induce EAE by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[12][13]

This compound Preparation and Administration:

  • Preparation: Prepare this compound solution as previously described.

  • Dosage: A starting dose of 1-5 mg/kg/day can be used.

  • Administration: Begin daily i.p. injections or oral gavage either at the time of immunization (preventative) or at the onset of clinical signs (therapeutic).

Experimental Procedures:

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Treatment: Administer this compound or vehicle according to the study design.

  • Tissue Collection: Collect spinal cords and brains at the peak of disease or at the end of the study.

  • Post-mortem Analysis:

    • Histology: Stain spinal cord sections with Luxol Fast Blue to assess demyelination and Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration.

    • Immunohistochemistry: Stain for Iba1 and GFAP to assess microglial and astrocyte activation.

    • Flow Cytometry: Isolate immune cells from the central nervous system and spleen to analyze the proportions of different T-cell subsets (e.g., Th1, Th17).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize dosages, administration routes, and timelines based on their specific experimental goals and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for In-Vivo Imaging of Activated Microglia with DAA-1106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DAA-1106 in the in-vivo imaging of activated microglia. This compound is a high-affinity ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). TSPO expression is significantly upregulated in activated microglia, making it a valuable biomarker for neuroinflammation in a variety of neurological disorders.

Introduction

Chronic microglial activation is a key pathological feature of many neurological diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3] The ability to visualize and quantify activated microglia in vivo is crucial for understanding disease mechanisms, diagnosing neuroinflammatory conditions, and monitoring the efficacy of therapeutic interventions. This compound has emerged as a promising radioligand for positron emission tomography (PET) imaging of activated microglia, demonstrating superior binding characteristics compared to the first-generation TSPO ligand, PK11195.[1][2][4]

This compound, chemically known as N-(2,5-dimethoxybenzyl)-N-(4-fluoro-2-phenoxyphenyl)acetamide, binds with high affinity and specificity to TSPO, which is located on the outer mitochondrial membrane of activated microglia.[1][2][5] This allows for the non-invasive imaging and quantification of neuroinflammation in both preclinical animal models and human subjects.

Key Applications

  • Diagnosis and Staging of Neurodegenerative Diseases: this compound PET imaging can help in the early detection and monitoring of neuroinflammation associated with diseases like Alzheimer's.

  • Evaluation of Therapeutic Efficacy: Researchers can use this compound PET to assess the anti-inflammatory effects of novel drug candidates in preclinical and clinical trials.

  • Understanding Disease Pathophysiology: In-vivo imaging with this compound provides insights into the spatial and temporal dynamics of microglial activation throughout the course of a disease.

  • Patient Stratification: this compound PET may aid in identifying patients with significant neuroinflammation who are more likely to respond to anti-inflammatory therapies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding and imaging parameters.

Table 1: Comparative Binding Affinity of TSPO Ligands

LigandDissociation Constant (KD)TargetNotesReference
[3H]this compoundLower KD values than --INVALID-LINK---PK11195Activated MicrogliaThis compound shows significantly higher binding affinity.[1][2][4]
[11C]this compoundFour times higher binding than [11C]PK11195Monkey Occipital CortexDemonstrates superior signal in non-human primates.[6][7]
[18F]FEthis compoundHigher affinity than this compoundTSPOThe fluorinated version exhibits enhanced binding properties.[8]

Table 2: PET Imaging Parameters for [11C]this compound

ParameterValue/RangeSubjectNotesReference
Scan Duration60-90 minutesHumanShorter scan times can still provide reliable data.[9][10]
Data Analysis ModelTwo-tissue compartment modelHumanUsed for quantitative analysis of ligand binding.[11]
Binding Potential (BPND)Highest in thalamusHumanRegional distribution is consistent with other TSPO ligands.[9]

Signaling Pathway and Mechanism of Action

This compound exerts its function by binding to TSPO on the outer mitochondrial membrane of activated microglia. This interaction is central to its utility as an imaging agent. While the downstream functional consequences of ligand binding to TSPO are still under investigation, it is known that TSPO is involved in processes such as cholesterol transport and steroidogenesis, which can modulate inflammatory responses. The upregulation of TSPO in activated microglia provides a direct target for this compound, allowing for the visualization of these cells.

DAA1106_Signaling_Pathway cluster_microglia Activated Microglia cluster_mitochondrion Mitochondrion TSPO TSPO (18 kDa) PET PET Signal Detection TSPO->PET Emission DAA1106 This compound (Radiolabeled) DAA1106->TSPO Binding Neuroinflammation Neuroinflammation (e.g., in Alzheimer's Disease) Microglia_Activation Microglia Activation Neuroinflammation->Microglia_Activation Induces Microglia_Activation->TSPO Upregulates Expression

Caption: this compound binds to TSPO on activated microglia for PET imaging.

Experimental Protocols

Protocol 1: In-Vivo PET Imaging of Activated Microglia with [11C]this compound in Human Subjects

Objective: To quantitatively assess the density of activated microglia in the human brain.

Materials:

  • [11C]this compound radiotracer

  • PET scanner

  • Arterial line for blood sampling (for full kinetic modeling)

  • Equipment for metabolite analysis of plasma samples

Procedure:

  • Subject Preparation: Subjects should be positioned comfortably in the PET scanner to minimize motion artifacts. A head fixation device is recommended.

  • Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for 60 to 90 minutes.

  • Arterial Blood Sampling: If using a two-tissue compartment model for absolute quantification, arterial blood samples are collected throughout the scan to measure the arterial input function and plasma radiometabolites.

  • Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate the binding potential (BPND), which reflects the density of available TSPO sites.

PET_Imaging_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation and Positioning Injection Intravenous Injection of [11C]this compound Subject_Prep->Injection Radiotracer_Prep [11C]this compound Synthesis and QC Radiotracer_Prep->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling (optional) Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) Blood_Sampling->Kinetic_Modeling TAC_Gen Time-Activity Curve Generation Image_Recon->TAC_Gen TAC_Gen->Kinetic_Modeling Quantification Quantification of Binding Potential (BPND) Kinetic_Modeling->Quantification

Caption: Workflow for [11C]this compound PET imaging and analysis.

Protocol 2: Autoradiography of Activated Microglia with [3H]this compound in Postmortem Brain Tissue

Objective: To visualize and quantify the distribution of TSPO in postmortem brain sections.

Materials:

  • [3H]this compound

  • Frozen postmortem brain tissue sections (e.g., 20 µm thick)

  • Incubation buffer (e.g., Tris-HCl)

  • Washing buffer

  • Phosphor imaging plates or film

  • Microscope slides

Procedure:

  • Tissue Preparation: Brain tissue sections are mounted on microscope slides and allowed to thaw.

  • Incubation: Slides are incubated with [3H]this compound in a buffer solution at a specific concentration and for a defined period to allow for binding to TSPO. To determine non-specific binding, a parallel set of slides is incubated with [3H]this compound in the presence of a high concentration of unlabeled this compound or another TSPO ligand like PK11195.

  • Washing: Slides are washed in buffer to remove unbound radioligand.

  • Drying: The slides are dried thoroughly.

  • Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period of time to allow the radioactive signal to be captured.

  • Imaging and Analysis: The imaging plate is scanned, or the film is developed to visualize the distribution of [3H]this compound binding. The signal intensity can be quantified using densitometry and compared between different brain regions or disease states. Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Immunohistochemistry Correlation (Optional): Adjacent tissue sections can be stained with antibodies against microglial markers (e.g., CD68, Iba1) to confirm the co-localization of [3H]this compound binding with activated microglia.[2]

Autoradiography_Workflow cluster_prep Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis Tissue_Sectioning Cryosectioning of Postmortem Brain Tissue Incubation_Total Incubation with [3H]this compound (Total Binding) Tissue_Sectioning->Incubation_Total Incubation_NSB Incubation with [3H]this compound + unlabeled ligand (Non-Specific Binding) Tissue_Sectioning->Incubation_NSB IHC_Correlation Immunohistochemistry Correlation (optional) Tissue_Sectioning->IHC_Correlation Washing Washing to Remove Unbound Ligand Incubation_Total->Washing Incubation_NSB->Washing Exposure Exposure to Phosphor Plate or Film Washing->Exposure Imaging Scanning or Developing Exposure->Imaging Quantification Densitometric Analysis Imaging->Quantification

Caption: Workflow for [3H]this compound autoradiography.

Conclusion

This compound is a valuable tool for the in-vivo imaging of activated microglia, offering high affinity and specificity for TSPO. The protocols and data presented here provide a foundation for researchers and clinicians to utilize this compound PET and autoradiography to advance the understanding and treatment of neuroinflammatory diseases. The superior binding characteristics of this compound compared to older ligands may lead to more sensitive and reliable detection of microglial activation in a variety of neurological conditions.[1][2]

References

Troubleshooting & Optimization

Reducing non-specific binding of DAA-1106 in autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAA-1106 autoradiography. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in autoradiography, with a special focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in autoradiography?

This compound is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[3][4] In autoradiography, radiolabeled this compound (e.g., [³H]this compound or [¹¹C]this compound) is used to visualize and quantify the density of TSPO in tissue sections, providing insights into the extent of neuroinflammatory processes.[1]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the binding of a radioligand to sites other than the intended target (TSPO in this case), such as other proteins, lipids, or components of the cell membrane.[5][6] While this compound is highly selective for TSPO, like all radioligands, it can exhibit some degree of non-specific binding. High non-specific binding can obscure the true signal from TSPO, leading to a poor signal-to-noise ratio and inaccurate quantification of the target receptor density.[5]

Q3: How is non-specific binding determined in a this compound autoradiography experiment?

Non-specific binding is determined by incubating a set of adjacent tissue sections with the radiolabeled this compound in the presence of a high concentration of a non-radiolabeled, competing ligand.[3] This "cold" ligand will occupy the specific TSPO binding sites, leaving only the non-specific binding of the radioligand to be detected. Commonly used competing ligands for this purpose include a high concentration of unlabeled this compound or another TSPO ligand like PK11195 (typically around 10 µM).[3][5] The signal from these sections is then subtracted from the total binding signal (from sections incubated with only the radioligand) to determine the specific binding.[7]

Q4: What are the advantages of this compound over older TSPO ligands like PK11195?

This compound generally exhibits higher binding affinity and a better signal-to-noise ratio compared to first-generation TSPO ligands like (R)-PK11195.[3][5][8][9] This higher affinity can lead to a stronger specific signal and potentially lower non-specific binding, which is advantageous for accurately quantifying TSPO expression, especially in tissues with low to moderate receptor densities.[3]

Troubleshooting Guide

This section addresses common issues encountered during this compound autoradiography experiments, with a focus on resolving high non-specific binding.

Problem 1: High background signal across the entire tissue section and/or slide.

Potential Cause Recommended Solution
Inadequate washing Increase the duration and/or number of wash steps after incubation. Use ice-cold wash buffer to reduce the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand. A common protocol uses three washes of 5 minutes each in ice-cold buffer.[7]
Improper drying of slides Ensure slides are dried rapidly and completely under a stream of cool, dry air after the final wash.[3] Residual moisture can cause the radioligand to diffuse, leading to a blurry image and high background.
High radioligand concentration While a higher concentration can increase the specific signal, it can also disproportionately increase non-specific binding. Optimize the radioligand concentration by performing a saturation binding experiment to determine the optimal concentration that maximizes the specific signal without excessively increasing the non-specific binding.
Issues with tissue quality Poor tissue quality due to slow freezing, thawing and refreezing, or extended storage can lead to increased non-specific binding. Ensure tissues are snap-frozen immediately after collection and stored at -80°C.[10] Avoid repeated freeze-thaw cycles.
Buffer composition The composition of the incubation and wash buffers can influence non-specific binding. Ensure the pH and ionic strength of your buffers are optimized. Sometimes, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the pre-incubation or wash buffer can help reduce non-specific interactions, but this should be carefully validated as it can also disrupt specific binding.

Problem 2: Non-specific binding is high, but localized to specific anatomical structures (e.g., white matter).

Potential Cause Recommended Solution
Lipophilic interactions This compound, like many TSPO ligands, is lipophilic, which can lead to higher non-specific binding in lipid-rich areas such as white matter tracts.[5] This is an inherent property of the ligand.
Insufficient pre-incubation A pre-incubation step in buffer helps to remove endogenous ligands that might interfere with binding and can also help to equilibrate the tissue. Ensure an adequate pre-incubation time (e.g., 15-30 minutes at room temperature).[3]
Suboptimal blocking agent concentration If the non-specific binding, as determined by your blocking condition, is still showing a pattern that resembles specific binding, the concentration of your competing ligand may be insufficient to fully block all specific sites. Ensure you are using a saturating concentration (e.g., 10 µM of PK11195).[3]

Quantitative Data Summary

The following tables provide a summary of binding affinity data for this compound and other TSPO ligands. Lower Ki and Kd values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) of TSPO Ligands in Rat Brain

LigandKi (nM)Reference
[¹¹C]DAA11060.09 ± 0.02[11]
DAA10970.19 ± 0.02[11]
--INVALID-LINK---PK111950.54 ± 0.24[11]

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound in Rat Brain Mitochondria

ParameterValueReference
Kd0.12 ± 0.03 nM[2][12]
Bmax161.03 ± 5.80 fmol/mg protein[2][12]

Experimental Protocols

Detailed Protocol for [³H]this compound In-Vitro Autoradiography on Brain Sections

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

  • Tissue Sectioning:

    • Using a cryostat, cut 20 µm thick sections of frozen brain tissue.

    • Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.

    • Store the slides with sections at -80°C until use.[7]

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.[3]

  • Incubation:

    • For total binding , incubate sections in a buffer solution containing 1-2 nM [³H]this compound. The incubation should be carried out for 60-90 minutes at room temperature.[3]

    • For non-specific binding , incubate adjacent sections in the same radioligand solution but with the addition of 10 µM of a competing ligand such as PK11195 or unlabeled this compound.[3][5]

  • Washing:

    • Rapidly wash the slides in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

    • Perform three consecutive washes of 5 minutes each with gentle agitation.[7]

    • Perform a final quick dip in ice-cold deionized water to remove buffer salts.[3]

  • Drying and Exposure:

    • Dry the slides quickly under a stream of cool, dry air.[3]

    • Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

    • Include calibrated tritium standards for quantification.

    • Expose for a suitable period (typically several days to weeks) at an appropriate temperature.[3]

  • Data Analysis:

    • Scan the phosphor imaging plate or develop the film.

    • Define regions of interest (ROIs) on the digitized autoradiograms.

    • Quantify the signal in the ROIs using the calibrated standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.[7]

Visualizations

This compound Binding to TSPO

DAA1106_Binding This compound Binding to Mitochondrial TSPO cluster_mito Mitochondrion Outer Membrane Outer Membrane TSPO TSPO (18 kDa) Translocator Protein DAA1106 [³H]this compound DAA1106->TSPO Specific Binding

Caption: Diagram of [³H]this compound specific binding to TSPO on the outer mitochondrial membrane.

Experimental Workflow for this compound Autoradiography

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis A Harvest & Snap-Freeze Tissue B Cryosectioning (20 µm) A->B C Thaw-Mount on Slides B->C D Pre-incubation (50 mM Tris-HCl, 15-30 min) C->D E_total Total Binding: Incubate with [³H]this compound D->E_total E_nsb Non-Specific Binding: Incubate with [³H]this compound + 10 µM PK11195 D->E_nsb F Washing (3 x 5 min, ice-cold buffer) E_total->F E_nsb->F G Quick Rinse in dH₂O F->G H Dry Slides G->H I Expose to Phosphor Plate/Film H->I J Scan/Develop & Digitize I->J K Define ROIs & Quantify J->K L Calculate Specific Binding: Total - Non-Specific K->L

Caption: Standard experimental workflow for in-vitro autoradiography using this compound.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding Detected Q1 Is the background high across the entire slide? Start->Q1 A1_Yes Optimize Washing Protocol: - Increase wash duration/frequency - Ensure buffer is ice-cold - Check buffer pH & composition Q1->A1_Yes Yes A1_No Binding appears localized (e.g., to white matter) Q1->A1_No No Q2 Was tissue quality optimal? A1_Yes->Q2 Check_Blocker Verify Blocking Agent: - Confirm concentration is sufficient (e.g., 10 µM PK11195) A1_No->Check_Blocker A2_Yes Evaluate Radioligand Concentration: - Perform saturation binding experiment - Consider lowering concentration Q2->A2_Yes Yes A2_No Improve Tissue Handling: - Ensure rapid freezing - Store properly at -80°C - Avoid freeze-thaw cycles Q2->A2_No No End Re-run Experiment A2_Yes->End A2_No->End Check_Blocker->End

Caption: A logical workflow for troubleshooting high non-specific binding in this compound autoradiography.

References

Technical Support Center: Optimizing DAA-1106 Signal-to-Noise Ratio in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for DAA-1106 positron emission tomography (PET) imaging.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound PET imaging experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Target-to-Background Ratio / Poor Signal-to-Noise Ratio 1. Suboptimal Radioligand Purity or Specific Activity: Contamination with cold ligand or impurities can reduce the specific binding. 2. Inadequate Uptake Time: The time between injection and scanning may not be optimal for peak specific binding. 3. High Non-Specific Binding: this compound may bind to off-target sites, increasing background noise. 4. Low TSPO Expression in the Target Tissue: The pathology or model being studied may not have sufficient upregulation of the 18kDa translocator protein (TSPO). 5. Subject-Specific Factors: Genetic polymorphisms in the TSPO gene can affect binding affinity.1. Verify Radiochemical Purity and Specific Activity: Ensure radiochemical purity is ≥98% and specific activity is high (e.g., 90-156 GBq/µmol at end of synthesis)[1]. 2. Optimize Uptake Time: While variable, a scan duration of 90-120 minutes is often sufficient to obtain stable estimates of distribution volume[2]. Consider dynamic scanning to determine the optimal time window for your specific model. 3. Administer a Blocking Agent: Co-injection with a non-radioactive PBR/TSPO ligand like PK11195 or unlabeled this compound can help determine the level of specific binding[1][3]. 4. Confirm TSPO Expression: Use ex vivo methods like immunohistochemistry or autoradiography to confirm TSPO expression in the region of interest[4]. 5. Genotype Subjects: If working with human subjects, consider genotyping for TSPO polymorphisms to account for inter-subject variability in binding affinity[5].
High Variability in Signal Between Subjects 1. TSPO Genetic Polymorphisms: As mentioned above, different TSPO genotypes (High-Affinity Binders, Mixed-Affinity Binders, Low-Affinity Binders) will exhibit different binding affinities for this compound[5]. 2. Differences in Disease State or Physiology: The level of neuroinflammation and thus TSPO expression can vary significantly between individuals. 3. Inconsistent Experimental Procedures: Variations in injected dose, anesthesia, or animal handling can introduce variability.1. Stratify Analysis by Genotype: Group subjects based on their TSPO genotype for more consistent data analysis. 2. Standardize Disease Models: Ensure consistent induction of the pathology to minimize variability in TSPO expression. 3. Maintain Consistent Protocols: Adhere strictly to standardized protocols for radioligand administration, animal handling, and imaging procedures.
Unexpectedly High Signal in Non-Target Tissues 1. High Expression of TSPO in Other Organs: TSPO is expressed in various peripheral organs, which can lead to high uptake in tissues like the heart, kidneys, and lungs[6]. 2. Radiometabolites: While this compound is rapidly metabolized in plasma, only the parent compound is typically detected in brain tissue[1]. However, radiometabolites could contribute to signal in peripheral organs.1. Focus on Brain-Specific Analysis: Utilize appropriate image analysis techniques to isolate the brain signal from surrounding tissues. 2. Perform Metabolite Analysis: If peripheral signal is a concern, conduct plasma metabolite analysis to quantify the contribution of radiometabolites.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in PET imaging?

This compound, or N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a highly potent and selective radioligand for the 18kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR)[1]. TSPO expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation[4][7]. Therefore, PET imaging with radiolabeled this compound (typically with Carbon-11 or Fluorine-18) is a valuable tool for in vivo visualization and quantification of neuroinflammatory processes in various neurological disorders[8][9].

2. What are the advantages of this compound over other TSPO radioligands like PK11195?

This compound offers several advantages over the first-generation TSPO radioligand, --INVALID-LINK---PK11195. It exhibits significantly higher binding affinity and a better signal-to-noise ratio[7][10]. Studies have shown that [¹¹C]this compound binding can be four times higher than that of [¹¹C]PK11195 in the monkey occipital cortex[3][11]. This higher affinity may allow for more sensitive detection and more stable quantitative analysis of TSPO expression[3][7].

3. What is the typical binding affinity of this compound?

The binding affinity of this compound can vary depending on the species and the specific tissue being studied.

Species/Tissue Dissociation Constant (Kd) or Inhibition Constant (Ki)
Rat Brain MitochondriaKd: 0.12 ± 0.03 nM[12]
Rat Brain MitochondriaKi: 0.043 nM[1]
Monkey Brain MitochondriaKi: 0.188 nM[1]
Human Brain (High-Affinity Binders)Ki: 2.8 ± 0.3 nM[5]
Human Brain (Low-Affinity Binders)Ki: 13.1 ± 1.3 nM[5]

4. What is a typical experimental protocol for this compound PET imaging?

A general protocol for preclinical [¹¹C]this compound PET imaging is outlined below. Parameters should be optimized for the specific scanner and research question.

Experimental Protocol: Preclinical [¹¹C]this compound PET Imaging

  • Radiosynthesis: [¹¹C]this compound is typically synthesized by the [¹¹C]methylation of its desmethyl precursor, DAA1123, using [¹¹C]CH₃I[1][13].

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Insert a catheter into the tail vein for radiotracer injection.

  • PET Scan Acquisition:

    • Position the animal in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [¹¹C]this compound (e.g., 13.26 ± 14.27 MBq for mice)[14].

    • Acquire dynamic emission data for 60-90 minutes[14][15].

  • Image Reconstruction:

    • Reconstruct the dynamic images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction)[14].

  • Data Analysis:

    • Define volumes of interest (VOIs) on the reconstructed images.

    • Generate time-activity curves for each VOI.

    • Perform kinetic modeling to estimate outcome measures such as the total distribution volume (Vₜ).

Visualizations

DAA1106_Signaling_Pathway This compound Signaling Pathway cluster_cell Cell Membrane cluster_mito Mitochondrial Membrane cluster_downstream Downstream Effects DAA1106 [11C]this compound TSPO TSPO (18kDa) DAA1106->TSPO Binds to Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Apoptosis Apoptosis Regulation TSPO->Apoptosis Inflammation Inflammatory Response TSPO->Inflammation

Caption: this compound binds to TSPO on the mitochondrial membrane.

DAA1106_Experimental_Workflow This compound PET Imaging Workflow start Start radiosynthesis Radiosynthesis of [11C]this compound start->radiosynthesis animal_prep Animal Preparation (Anesthesia, Catheterization) radiosynthesis->animal_prep injection Radiotracer Injection animal_prep->injection pet_scan PET Scan Acquisition (Dynamic, 60-90 min) injection->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction analysis Data Analysis (VOI, Kinetic Modeling) reconstruction->analysis end End analysis->end

Caption: A typical workflow for a this compound PET imaging experiment.

Troubleshooting_DAA1106 Troubleshooting Low SNR in this compound PET start Low Signal-to-Noise Ratio check_radioligand Check Radioligand Quality (Purity, Specific Activity) start->check_radioligand optimize_uptake Optimize Uptake Time check_radioligand->optimize_uptake If quality is good assess_nonspecific Assess Non-Specific Binding (Blocking Study) optimize_uptake->assess_nonspecific confirm_tspo Confirm TSPO Expression (Ex vivo methods) assess_nonspecific->confirm_tspo consider_genetics Consider TSPO Genetics confirm_tspo->consider_genetics solution Improved SNR consider_genetics->solution

References

Technical Support Center: DAA-1106 Kinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAA-1106 kinetic modeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its kinetic modeling important?

This compound is a selective radioligand for the 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). TSPO is upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation. Kinetic modeling of this compound, particularly with Positron Emission Tomography (PET), allows for the in vivo quantification of TSPO expression, providing crucial insights into the progression and treatment of neuroinflammatory and neurodegenerative diseases. Accurate kinetic modeling is essential for obtaining reliable quantitative data on TSPO density and drug-target engagement.

Q2: What are the main challenges in this compound kinetic modeling?

The primary challenges in this compound kinetic modeling include:

  • Genetic Polymorphism: A common single nucleotide polymorphism (rs6971) in the TSPO gene results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). This variability can significantly impact the interpretation of kinetic data if not properly accounted for.[1]

  • Model Selection: Choosing the appropriate compartmental model is critical. For this compound PET data, a two-tissue compartment model is generally favored over a one-tissue model for better data fitting.[2]

  • Vascular Component: A portion of the PET signal originates from the vasculature. Failing to account for this can lead to inaccuracies in the estimation of tissue binding.

  • Specific vs. Non-Specific Binding: Achieving a high ratio of specific to non-specific binding is crucial for accurate quantification. This compound generally shows a high specific binding of around 80%.[3]

Q3: How does the TSPO genetic polymorphism affect this compound binding affinity?

The rs6971 polymorphism leads to significant differences in the binding affinity (Ki) of this compound to TSPO. The difference in affinity between high-affinity and low-affinity binders is approximately 4-fold for this compound.[1] This necessitates genotyping of study subjects to correctly interpret the PET signal in terms of TSPO density.

Troubleshooting Guides

Issue 1: High variability in binding potential (BP) values across subjects.

Possible Cause: Undiagnosed mixed-affinity and low-affinity binders in the study population.

Troubleshooting Steps:

  • Genotyping: Perform genotyping for the rs6971 polymorphism for all subjects to classify them as HABs, MABs, or LABs.

  • Stratified Analysis: Analyze the kinetic data separately for each binder group. This will reduce inter-subject variability and provide more accurate estimates of TSPO density within each group.

  • Affinity Correction: For MABs, the binding curve may not resolve into two distinct sites due to the small difference in affinity between the high and low affinity sites for this compound.[1] Consider using modeling approaches that can account for two binding sites with different affinities if the data quality allows.

Issue 2: Poor fit of the kinetic model to the experimental data.

Possible Cause: Inappropriate compartmental model selection.

Troubleshooting Steps:

  • Model Comparison: Compare the goodness-of-fit of a one-tissue versus a two-tissue compartment model. For this compound, the two-tissue compartment model, which accounts for a free and a specifically bound compartment in the tissue, generally provides a better fit to the data.[2]

  • Incorporate a Vascular Component: If the fit is still poor, especially in early time points, consider using a model that includes a parameter for the vascular blood volume. This can help to more accurately model the initial rapid changes in the PET signal.

  • Data Quality Check: Ensure that the input function (arterial plasma concentration of the radioligand over time) is accurately measured and that the PET data is free from motion artifacts.

Issue 3: Low specific binding signal.

Possible Cause: Issues with the radioligand or experimental conditions.

Troubleshooting Steps:

  • Radioligand Purity: Verify the radiochemical purity of [¹¹C]this compound. Impurities can contribute to high non-specific binding.

  • Blocking Studies: Perform blocking studies with a high concentration of unlabeled this compound or another TSPO ligand like PK11195 to determine the level of non-specific binding. Specific binding should typically be around 80% of the total binding for this compound.[3]

  • Optimize Incubation Conditions: For in vitro assays, optimize incubation time and temperature to ensure that equilibrium is reached for specific binding while minimizing non-specific binding.

Data Presentation

Table 1: this compound Binding Affinity (Ki) in Human Brain Tissue

Binder ClassMean Ki (nM) ± SEMNumber of Subjects (n)
High-Affinity Binders (HABs)2.8 ± 0.34
Low-Affinity Binders (LABs)13.1 ± 1.34
Mixed-Affinity Binders (MABs)4.8 ± 0.44

Data from Owen et al., 2011.[1]

Experimental Protocols

Protocol 1: [³H]this compound Saturation Binding Assay in Rat Brain Mitochondria

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound.

Materials:

  • Mitochondrial fractions from rat brain tissue

  • [³H]this compound

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation: Isolate mitochondrial fractions from rat brain tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.

  • Saturation Assay Setup:

    • Prepare a series of dilutions of [³H]this compound in binding buffer at concentrations ranging from approximately 0.01 to 2.0 nM.

    • For each concentration of [³H]this compound, prepare tubes for total binding and non-specific binding.

    • To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.

  • Incubation:

    • Add a consistent amount of mitochondrial protein (e.g., 50-100 µg) to each tube.

    • Add the corresponding concentration of [³H]this compound to all tubes.

    • Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [³H]this compound.

    • Analyze the saturation curve using non-linear regression to determine the Kd and Bmax values. A Scatchard plot can also be used for this analysis.[4]

Mandatory Visualizations

TSPO_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix TSPO TSPO VDAC VDAC TSPO->VDAC Interacts with P450scc P450scc TSPO->P450scc Delivers Cholesterol to Inflammation Inflammation TSPO->Inflammation Upregulated in ANT ANT VDAC->ANT Forms mPTP with Apoptosis Apoptosis ANT->Apoptosis Regulates Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol to Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis Cholesterol Cytosolic Cholesterol Cholesterol->TSPO Transport DAA1106 This compound DAA1106->TSPO Binds to

Caption: TSPO signaling pathway in the mitochondria.

DAA1106_PET_Workflow cluster_Patient Patient Preparation cluster_PET PET Imaging cluster_Analysis Data Analysis Genotyping TSPO Genotyping (rs6971) Radioligand [11C]this compound Injection Genotyping->Radioligand ArterialLine Arterial Line Placement ArterialSampling Arterial Blood Sampling ArterialLine->ArterialSampling DynamicScan Dynamic PET Scan (e.g., 90 min) Radioligand->DynamicScan ROI Region of Interest (ROI) Definition DynamicScan->ROI InputFunction Metabolite-Corrected Arterial Input Function ArterialSampling->InputFunction KineticModeling Two-Tissue Compartment Model InputFunction->KineticModeling ROI->KineticModeling BP Binding Potential (BP) Calculation KineticModeling->BP

Caption: Experimental workflow for this compound PET imaging and kinetic modeling.

Troubleshooting_Logic Start Kinetic Modeling Issue HighVariability High BP Variability? Start->HighVariability PoorFit Poor Model Fit? HighVariability->PoorFit No Genotype Genotype Subjects & Stratify Analysis HighVariability->Genotype Yes LowSignal Low Specific Signal? PoorFit->LowSignal No ModelSelection Use Two-Tissue Model & Consider Vascular Component PoorFit->ModelSelection Yes CheckPurity Check Radioligand Purity & Perform Blocking Studies LowSignal->CheckPurity Yes End Improved Modeling LowSignal->End No Genotype->End ModelSelection->End CheckPurity->End

Caption: Troubleshooting logic for this compound kinetic modeling.

References

DAA-1106 Radiolabeling and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the radiolabeling and purification of DAA-1106. This guide is intended for researchers, scientists, and drug development professionals working with this potent and selective ligand for the translocator protein (TSPO).

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes used for labeling this compound?

A1: The most common radioisotopes for labeling this compound are Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). [¹¹C]this compound is synthesized via methylation of a precursor, while [¹⁸F]this compound labeling is more complex.[1][2][3]

Q2: What is the typical precursor for [¹¹C]this compound synthesis?

A2: The desmethyl precursor, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, also known as DAA1123, is the standard precursor for the synthesis of [¹¹C]this compound.[4]

Q3: Which purification method is most suitable for radiolabeled this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the purification of both [¹¹C]this compound and [¹⁸F]this compound.[3][4] Solid-phase extraction (SPE) can be used as a subsequent step to HPLC for reformulation of the final product.[5][6]

Q4: What are the expected radiochemical yields for this compound radiolabeling?

A4: For [¹¹C]this compound, radiochemical yields can be as high as 60-70% (decay corrected) when using [¹¹C]CH₃OTf.[6] For [¹⁸F]this compound, the radiochemical yield is typically lower, around 6% (based on [¹⁸F]F⁻), due to the more complex radiofluorination process.[3][7]

Q5: What is the typical specific activity achieved for [¹¹C]this compound?

A5: The specific activity for [¹¹C]this compound is generally high, with reported values up to 200 GBq/µmol at the end of synthesis.[1]

Experimental Protocols

[¹¹C]this compound Radiolabeling via Captive Solvent Method

This protocol describes the synthesis of [¹¹C]this compound by the O-methylation of the precursor DAA1123 using [¹¹C]CH₃I.

Materials:

  • DAA1123 (precursor)

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

  • Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • HPLC system with a suitable column (e.g., C18)

  • Reagents for mobile phase (e.g., acetonitrile, water, buffers)

Procedure:

  • Dissolve the precursor DAA1123 (typically 0.5-1.0 mg) in a small volume of DMF or DMSO in a reaction vessel.

  • Add a solution of NaOH or a suspension of NaH to the reaction vessel to deprotonate the precursor.

  • Introduce gaseous [¹¹C]CH₃I into the reaction vessel.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 5-10 minutes).

  • Quench the reaction by adding a suitable quenching agent, such as water or an HPLC mobile phase component.

  • Inject the crude reaction mixture onto the HPLC system for purification.

  • Collect the fraction corresponding to [¹¹C]this compound.

  • The collected fraction can be reformulated using solid-phase extraction (SPE) for in vivo studies.

[¹⁸F]this compound Radiolabeling using a Spirocyclic Iodonium Ylide Precursor

This protocol outlines the synthesis of [¹⁸F]this compound via radiofluorination of a spirocyclic iodonium ylide precursor.[3]

Materials:

  • Spirocyclic iodonium ylide precursor

  • [¹⁸F]Fluoride ([¹⁸F]F⁻)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • HPLC system with a suitable column (e.g., C18)

  • Reagents for mobile phase

Procedure:

  • Trap the aqueous [¹⁸F]F⁻ solution on an anion exchange cartridge.

  • Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve the spirocyclic iodonium ylide precursor in a suitable solvent (e.g., DMSO) and add it to the dried [¹⁸F]F⁻ complex.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140°C) for a defined period (e.g., 15-20 minutes).

  • Cool the reaction vessel and dilute the mixture with the HPLC mobile phase.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the [¹⁸F]this compound fraction and reformulate for further use.

Data Presentation

Table 1: Comparison of Radiolabeling Methods for this compound

Parameter[¹¹C]this compound ([¹¹C]CH₃I Method)[¹¹C]this compound ([¹¹C]CH₃OTf Method)[¹⁸F]this compound (Ylide Precursor)
Precursor DAA1123DAA1123Spirocyclic Iodonium Ylide
Radiochemical Yield Up to 25%60-70% (decay corrected)~6%
Specific Activity Up to 200 GBq/µmol370-740 GBq/µmol60-100 GBq/µmol
Radiochemical Purity >99%>98%>98%
Synthesis Time Shorter~40 minutes~87 minutes

Troubleshooting Guide

Issue 1: Low Radiochemical Yield in [¹¹C]this compound Synthesis

Possible Cause Troubleshooting Step
Inefficient trapping of [¹¹C]CH₃I Ensure the reaction vessel is properly sealed and the gas flow rate is optimized. Check for leaks in the system.
Incomplete deprotonation of the precursor Verify the activity of the base (NaOH or NaH). Use fresh base for each reaction. Optimize the amount of base used.
Suboptimal reaction temperature or time Optimize the reaction temperature and time. Higher temperatures may lead to degradation, while shorter times may result in incomplete reaction.
Precursor quality Ensure the precursor (DAA1123) is of high purity. Impurities can interfere with the reaction.
Presence of moisture Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent quenching of the reactive intermediates.

Issue 2: Poor Purification of Radiolabeled this compound by HPLC

Possible Cause Troubleshooting Step
Co-elution of product and precursor/impurities Optimize the HPLC mobile phase composition (e.g., solvent ratio, pH, additives) to improve separation. Consider using a different type of HPLC column.
Broad or tailing peaks Check for column degradation. Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the injection volume.
Low recovery from the HPLC column Ensure the pH of the mobile phase is compatible with the compound's stability. Check for adsorption of the compound onto the column material.
Contamination from previous runs Thoroughly flush the HPLC system and column between runs to avoid cross-contamination.

Issue 3: Low Specific Activity

Possible Cause Troubleshooting Step
Presence of carrier (non-radioactive) iodide Use high-purity reagents and solvents to minimize the introduction of carrier iodide. Ensure the cyclotron target and transfer lines are clean.
Inefficient synthesis of [¹¹C]CH₃I Optimize the conditions for the synthesis of the radiolabeling agent to maximize its specific activity.
Contamination with cold standard Avoid any cross-contamination with the non-radioactive this compound standard.

Visualizations

DAA1106_Radiolabeling_Workflow cluster_c11 [¹¹C]this compound Synthesis cluster_f18 [¹⁸F]this compound Synthesis c11_precursor DAA1123 Precursor c11_reaction Methylation Reaction c11_precursor->c11_reaction c11_reagent [¹¹C]CH₃I or [¹¹C]CH₃OTf c11_reagent->c11_reaction c11_purification HPLC Purification c11_reaction->c11_purification c11_product [¹¹C]this compound c11_purification->c11_product f18_precursor Spirocyclic Iodonium Ylide Precursor f18_reaction Radiofluorination f18_precursor->f18_reaction f18_reagent [¹⁸F]Fluoride f18_reagent->f18_reaction f18_purification HPLC Purification f18_reaction->f18_purification f18_product [¹⁸F]this compound f18_purification->f18_product Troubleshooting_Low_Yield start Low Radiochemical Yield check_reagents Check Reagent Quality (Precursor, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_system Inspect System Integrity (Leaks, Gas Flow) start->check_system optimize_purification Optimize Purification Step check_reagents->optimize_purification check_conditions->optimize_purification check_system->optimize_purification success Yield Improved optimize_purification->success

References

Addressing off-target effects of DAA-1106 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DAA-1106, a potent and selective agonist for the Translocator Protein (TSPO). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] this compound is a high-affinity agonist for TSPO.[2][3]

Q2: Is this compound selective for TSPO?

A2: this compound demonstrates high selectivity for TSPO over the central benzodiazepine receptor (CBR), with an IC50 for CBR binding greater than 10,000 nM.[4] Studies have also shown that its binding to TSPO is not significantly affected by a variety of neurotransmitter-related compounds, including ligands for adrenoceptors, GABA, dopamine, serotonin, acetylcholine, histamine, and glutamate receptors, even at a concentration of 10 µM.[3]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for TSPO over the central benzodiazepine receptor and several neurotransmitter systems, a comprehensive screening against a broad panel of receptors and enzymes is not widely published.[3][4] Therefore, when using this compound in a new experimental system, it is crucial to consider the possibility of uncharacterized off-target interactions. Researchers should perform appropriate control experiments to validate that the observed effects are mediated by TSPO.

Q4: How does the TSPO genetic polymorphism (rs6971) affect this compound binding?

A4: A common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene results in an alanine to threonine substitution at position 147 (Ala147Thr).[5] This polymorphism creates three genetic groups: high-affinity binders (HABs, homozygous for Ala147), mixed-affinity binders (MABs, heterozygous for Ala147/Thr147), and low-affinity binders (LABs, homozygous for Thr147). Second-generation TSPO ligands, including this compound, exhibit lower binding affinity in individuals with the Thr147 variant.[6] This can lead to significant variability in experimental results. It is highly recommended to genotype experimental subjects or cell lines for this polymorphism.

Q5: What are the downstream signaling pathways potentially modulated by this compound through TSPO activation?

A5: TSPO is located on the outer mitochondrial membrane and is implicated in several cellular processes. Activation of TSPO by ligands like this compound may influence:

  • Steroidogenesis: TSPO is involved in the translocation of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids.[7][8]

  • Mitochondrial Respiration and ROS Production: TSPO has been linked to the regulation of mitochondrial membrane potential and the production of reactive oxygen species (ROS).[9][10][11]

  • Apoptosis: TSPO's role in the mitochondrial permeability transition pore (mPTP) suggests its involvement in programmed cell death.[9][12][13][14]

  • Calcium Signaling: TSPO may modulate intracellular calcium levels.[9][15][16][17]

It is important to discern whether an observed effect is a direct consequence of TSPO activation or a potential off-target interaction.

Troubleshooting Guides

Problem 1: High background or non-specific binding in radioligand binding assays.
  • Possible Cause: The lipophilic nature of this compound may cause it to stick to non-target surfaces or membranes.

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Ensure the use of an appropriate blocking agent in your assay buffer (e.g., bovine serum albumin) to reduce non-specific binding.

    • Filter Pre-treatment: If using a filtration-based assay, pre-soak the filter plates with a suitable agent like polyethyleneimine (PEI) to reduce ligand binding to the filter itself.

    • Include a "Non-specific" Control: In every experiment, include a control with a high concentration of an unlabeled, structurally distinct TSPO ligand (e.g., PK11195) to determine the level of non-specific binding.

    • Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.

Problem 2: Inconsistent results or high variability between samples.
  • Possible Cause: Undetermined TSPO genotype (rs6971) of the subjects or cell lines.

  • Troubleshooting Steps:

    • Genotyping: Perform genotyping for the rs6971 polymorphism to classify samples as high-affinity (HAB), mixed-affinity (MAB), or low-affinity binders (LAB).

    • Data Stratification: Analyze the data separately for each genotype group to reduce variability.

    • Subject/Cell Line Selection: If possible, select subjects or cell lines with a known and consistent TSPO genotype for your experiments.

Problem 3: Observed cellular effect does not correlate with known TSPO function.
  • Possible Cause: The observed effect may be due to an off-target interaction of this compound.

  • Troubleshooting Steps:

    • Use a Structurally Different TSPO Ligand: Confirm the effect with another potent and selective TSPO ligand that has a different chemical structure (e.g., PBR28, XBD173). If the effect is still observed, it is more likely to be a TSPO-mediated phenomenon.

    • TSPO Knockdown/Knockout Models: Utilize siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of TSPO in your cell model. The effect of this compound should be abolished or significantly reduced in the absence of its target.

    • Off-Target Binding Assays: Perform a broad off-target screening assay to identify potential interactions with other proteins.

Quantitative Data Summary

Table 1: Binding Affinity of this compound for TSPO

SpeciesPreparationRadioligandIC50 (nM)Ki (nM)
RatWhole brain mitochondria[3H]PK 111950.28[4]-
RatWhole brain mitochondria[3H]Ro 5-48640.21[4]-
RatBrain mitochondria--0.043[2]
MonkeyBrain mitochondria--0.188[2]

Table 2: Selectivity of this compound

TargetSpeciesPreparationRadioligandIC50 (nM)
Central Benzodiazepine Receptor (CBR)RatWhole brain membranes[3H]-flunitrazepam>10,000[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment

This protocol is designed to assess the binding of this compound to a non-target receptor of interest using a radiolabeled ligand for that receptor.

1. Reagent Preparation:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate binding buffer for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions or additives as required).

  • Radioligand Solution: Prepare a working solution of the radiolabeled ligand for the target receptor at a concentration close to its Kd.

  • This compound Solutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Competitor Solution: Prepare a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay Buffer

    • This compound or competitor solution

    • Radioligand solution

    • Membrane preparation

  • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer.

  • Allow the filters to dry and add scintillation cocktail.

3. Data Analysis:

  • Measure the radioactivity using a scintillation counter.

  • Subtract the non-specific binding from all other measurements.

  • Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to TSPO in a cellular context.

1. Cell Treatment:

  • Culture cells expressing TSPO to the desired confluency.

  • Treat the cells with either this compound at the desired concentration or vehicle (e.g., DMSO) for a specified time at 37°C.

2. Heat Treatment:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).

3. Lysis and Centrifugation:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.

4. Protein Quantification:

  • Collect the supernatant (soluble fraction).

  • Quantify the amount of soluble TSPO in each sample using Western blotting or ELISA.

5. Data Analysis:

  • Plot the amount of soluble TSPO as a function of temperature for both this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

TSPO_Signaling_Pathways DAA1106 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1106->TSPO Binds to Pregnenolone Pregnenolone TSPO->Pregnenolone Facilitates conversion Ca_signaling Mitochondrial Ca2+ Signaling TSPO->Ca_signaling Modulates ROS Reactive Oxygen Species (ROS) Production TSPO->ROS Modulates Apoptosis Apoptosis (mPTP) TSPO->Apoptosis Modulates Cholesterol Cholesterol Cholesterol->TSPO Transport Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis

Caption: Potential downstream signaling pathways modulated by this compound through its interaction with TSPO.

Off_Target_Workflow Start Start: Observed Cellular Effect with this compound Is_TSPO_Mediated Is the effect TSPO-mediated? Start->Is_TSPO_Mediated Different_Ligand Test with a structurally different TSPO ligand Is_TSPO_Mediated->Different_Ligand Yes Off_Target_Screening Perform off-target screening (e.g., CETSA, Radioligand Panel) Is_TSPO_Mediated->Off_Target_Screening No Knockdown Use TSPO knockdown/ knockout model Different_Ligand->Knockdown Knockdown->Off_Target_Screening Effect persists TSPO_Effect Conclusion: Effect is likely TSPO-mediated Knockdown->TSPO_Effect Effect is abolished Off_Target_Effect Conclusion: Effect is likely off-target Off_Target_Screening->Off_Target_Effect

Caption: A logical workflow for investigating whether an observed effect of this compound is on-target or off-target.

References

Technical Support Center: Stability of Radiolabeled DAA-1106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of radiolabeled DAA-1106. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common radiolabeled forms of this compound and their typical radiochemical purities at the end of synthesis?

A1: The most common radiolabeled forms of this compound are [¹¹C]this compound and [¹⁸F]this compound. Both can be synthesized to achieve high radiochemical purity. Reports indicate that [¹¹C]this compound can be produced with a radiochemical purity of over 98%, and automated synthesis of [¹⁸F]this compound can also yield a radiochemical purity of greater than 98%.[1][2]

Q2: What is the primary cause of instability in radiolabeled this compound preparations?

A2: The primary cause of instability is radiolysis, the process by which the ionizing radiation emitted from the radionuclide (e.g., ¹¹C or ¹⁸F) leads to the decomposition of the compound. This can result in the formation of radiochemical impurities and a decrease in radiochemical purity over time.

Q3: What are the known metabolites of this compound, and do they interfere with in vivo imaging?

A3: [¹¹C]this compound is known to be rapidly metabolized in plasma. However, the resulting metabolites are generally more polar than the parent compound, which may limit their ability to cross the blood-brain barrier and interfere with brain imaging studies.[1] For [¹⁸F]this compound, studies in mice have shown that a high percentage of the radioactivity in the brain remains as the unmetabolized parent compound.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[3] TSPO is primarily located on the outer mitochondrial membrane and is upregulated in activated glial cells, making it a biomarker for neuroinflammation.[3][4] The binding of this compound to TSPO is implicated in the modulation of several cellular functions, including immunomodulation and apoptosis.[3][5]

Troubleshooting Guides

Issue 1: Rapid Decrease in Radiochemical Purity of [¹¹C]this compound

Problem: The radiochemical purity (RCP) of your [¹¹C]this compound preparation is high immediately after synthesis but drops significantly within a short period (e.g., less than one hour).

Possible Cause: Radiolysis due to high radioactive concentration.

Solutions:

  • Dilution: Dilute the final product with a suitable buffer or saline solution to reduce the radioactive concentration.

  • Addition of Stabilizers: Incorporate a small amount of a radical scavenger, such as ethanol or ascorbic acid, into the final formulation.

Issue 2: Inconsistent Binding in In Vitro Assays

Problem: You are observing high variability or lower-than-expected specific binding in your [³H]this compound or other radiolabeled this compound binding assays.

Possible Causes:

  • Degradation of the Radioligand: The radioligand may have degraded due to improper storage or handling, leading to reduced affinity for the TSPO receptor.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or incubation time, can affect binding.

  • High Nonspecific Binding: The assay may be suffering from high nonspecific binding, masking the specific signal.

Solutions:

  • Verify Radioligand Purity: Before use, confirm the RCP of your radiolabeled this compound using a suitable analytical method like HPLC.

  • Optimize Assay Conditions: Systematically vary assay parameters (e.g., protein concentration, incubation time and temperature) to determine the optimal conditions.

  • Reduce Nonspecific Binding: Include a blocking agent (e.g., bovine serum albumin) in your assay buffer and ensure thorough washing steps to remove unbound radioligand.

Issue 3: Artifacts in PET Imaging Studies

Problem: Your [¹¹C]this compound or [¹⁸F]this compound PET images show unexpected areas of high uptake that do not correlate with the expected distribution of TSPO, or the images appear noisy.

Possible Causes:

  • Radiochemical Impurities: The presence of radiochemical impurities can lead to altered biodistribution and nonspecific uptake.

  • Metabolites: While brain-penetrant radiometabolites are not a major concern for this compound, peripheral metabolism can contribute to background signal.

  • Patient Motion: Movement during the scan can cause artifacts and blurring of the images.[6]

  • Attenuation Correction Errors: Incorrect attenuation correction, for example, due to metallic implants or contrast agents, can create artificial hot spots.[7]

Solutions:

  • Ensure High RCP: Always verify the RCP of the radiotracer before injection.

  • Metabolite Analysis: If unexpected uptake is observed, consider performing metabolite analysis of blood samples to assess the contribution of radiometabolites.

  • Patient Immobilization: Use appropriate head restraints and instruct the patient to remain still during the scan.

  • Review Non-Attenuation-Corrected Images: Compare the attenuation-corrected and non-attenuation-corrected images to identify potential artifacts.[7]

Data Presentation

Table 1: Stability of Radiolabeled this compound Under Different Storage Conditions

RadiotracerStorage TemperatureSolvent/FormulationTime Post-SynthesisRadiochemical Purity (%)Reference
[¹¹C]this compoundRoom TemperatureEthanol/Saline0 min>98[1]
[¹¹C]this compoundRoom TemperatureEthanol/Saline60 min>95Inferred
[¹⁸F]this compoundRoom TemperatureEthanol/Saline0 min>98[2]
[¹⁸F]this compoundRoom TemperatureEthanol/Saline240 min (4 hours)>95Inferred

Note: The stability of radiolabeled compounds is highly dependent on the specific activity and radioactive concentration. The values presented are indicative and may vary.

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]this compound via the Captive Solvent Method

This protocol is a generalized representation based on established methods.[8]

  • Production of [¹¹C]Methyl Iodide: Produce [¹¹C]methane via the proton bombardment of a nitrogen gas target containing a small percentage of hydrogen. The [¹¹C]methane is then converted to [¹¹C]methyl iodide using gas-phase iodination.

  • Trapping of [¹¹C]Methyl Iodide: Trap the [¹¹C]methyl iodide in a solution of the precursor, DAA-1123 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-hydroxyphenyl)acetamide), in a suitable solvent (e.g., DMF) containing a base (e.g., NaOH).

  • Radiolabeling Reaction: Heat the reaction mixture to facilitate the O-methylation of the precursor with [¹¹C]methyl iodide.

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to separate [¹¹C]this compound from the precursor and other reactants.

  • Formulation: Collect the HPLC fraction containing [¹¹C]this compound, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile solution, typically containing ethanol and saline, for injection.

  • Quality Control: Perform quality control tests, including determination of radiochemical and chemical purity by HPLC, pH, and sterility testing.

Protocol 2: Competitive Binding Assay for this compound

This protocol outlines a general procedure for determining the binding affinity of unlabeled this compound using a radiolabeled competitor (e.g., [³H]this compound).

  • Tissue Preparation: Prepare mitochondrial fractions from the brain tissue of interest, as TSPO is located on the outer mitochondrial membrane.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a series of tubes, add a fixed concentration of radiolabeled this compound (e.g., [³H]this compound at a concentration close to its Kd) and increasing concentrations of unlabeled this compound. Add the tissue homogenate to initiate the binding reaction.

  • Nonspecific Binding: In a separate set of tubes, add the radiolabeled this compound and a high concentration of a known TSPO ligand (e.g., unlabeled PK11195 or this compound) to determine nonspecific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the logarithm of the unlabeled this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki).

Mandatory Visualizations

Radiosynthesis_Workflow cluster_precursors Precursor Preparation cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control precursor DAA-1123 Precursor reaction Methylation Reaction precursor->reaction base Base (e.g., NaOH) base->reaction c11_production [¹¹C]CH₄ Production c11_iodide [¹¹C]CH₃I Synthesis c11_production->c11_iodide c11_iodide->reaction hplc HPLC Purification reaction->hplc formulation Formulation hplc->formulation qc RCP, pH, Sterility formulation->qc

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Binding_Assay_Workflow cluster_preparation Assay Setup cluster_incubation Binding cluster_separation Separation & Washing cluster_analysis Data Analysis radioligand Radiolabeled this compound incubation Incubation radioligand->incubation competitor Unlabeled this compound (Varying Conc.) competitor->incubation tissue Tissue Homogenate tissue->incubation filtration Vacuum Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis IC₅₀/Ki Determination counting->analysis

Caption: Workflow for a competitive binding assay of this compound.

TSPO_Signaling_Pathway DAA1106 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1106->TSPO Binds to VDAC1 VDAC1 TSPO->VDAC1 Interacts with Apoptosis Modulation of Apoptosis TSPO->Apoptosis Microglia Microglia Activation TSPO->Microglia ROS Increased ROS Production VDAC1->ROS Leads to Mitophagy Inhibition of Mitophagy ROS->Mitophagy

Caption: Simplified signaling pathway of this compound-mediated TSPO activation.

References

How to account for DAA-1106 metabolism in in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on how to account for the metabolism of DAA-1106 in in-vivo studies, particularly in the context of Positron Emission Tomography (PET) imaging of the 18 kDa Translocator Protein (TSPO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism a concern in in-vivo studies?

This compound, or N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and highly selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] Due to its high affinity and selectivity, radiolabeled versions, particularly [¹¹C]this compound, are widely used as PET tracers to image TSPO expression in the brain and other organs.[3][4] TSPO is upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation and tumor progression.[3][4]

The primary concern is that [¹¹C]this compound is rapidly metabolized in the body, primarily by liver enzymes.[1] This process creates radioactive metabolites (radiometabolites) that circulate in the blood. If these radiometabolites can cross the blood-brain barrier, they contribute to the total radioactivity measured in the brain during a PET scan. This can confound the signal from the parent [¹¹C]this compound binding specifically to TSPO, potentially leading to an overestimation of TSPO density.[5]

Q2: Do the radiometabolites of [¹¹C]this compound enter the brain?

The extent to which [¹¹C]this compound metabolites enter the brain can be complex and may depend on the species being studied.

  • Animal Models: Some studies in mice have suggested that while the tracer is quickly metabolized in plasma, only the parent compound, [¹¹C]this compound, is detected in brain tissue.[1]

  • Human Studies: In contrast, kinetic analysis in humans suggests that a gradual increase in the brain's radioactive signal could be caused by the slow accumulation of radiometabolites.[5] Therefore, for accurate quantification in human studies, the contribution from brain radiometabolites cannot be dismissed and should be accounted for in the kinetic modeling.

Given this potential discrepancy, it is best practice to assume that metabolites may contribute to the brain signal and to perform the necessary corrections.

Q3: How can I measure and correct for the presence of radiometabolites?

The standard method is to measure the fraction of radioactivity in arterial plasma that corresponds to the unchanged parent tracer over the course of the PET scan. This is achieved by collecting serial arterial blood samples and analyzing them using high-performance liquid chromatography (HPLC). The resulting "metabolite-corrected arterial input function" provides an accurate measure of the parent tracer available for uptake into the brain. This corrected input function is then used in kinetic models to calculate binding parameters like the total distribution volume (Vₜ).

Q4: What are the consequences of failing to account for this compound metabolism?

Ignoring the contribution of radiometabolites can lead to significant errors in the quantification of TSPO binding. The most common consequences are:

  • Overestimation of TSPO Density: The additional signal from metabolites can be misinterpreted as specific binding, leading to artificially inflated binding values (e.g., Vₜ or BPₙₔ).

  • Poor Data Quality: It can increase noise and variability in the data, making it difficult to detect true biological differences between groups.

Troubleshooting Guide

Issue: High and variable background signal in the brain.

  • Possible Cause 1: Radiometabolite Contamination.

    • Troubleshooting Step: Are you performing arterial blood sampling and HPLC analysis to generate a metabolite-corrected arterial input function?

    • Solution: Implement the standard protocol for metabolite correction (see Experimental Protocols section). This is the most critical step for reducing background noise and ensuring accurate quantification.

  • Possible Cause 2: Non-specific Binding.

    • Troubleshooting Step: Have you performed a blocking study?

    • Solution: Co-inject or pre-saturate with a high dose of a non-radioactive TSPO ligand, such as unlabeled this compound or PK11195.[1][4] A significant reduction in the radioactive signal confirms that the tracer is binding specifically to TSPO. If the signal is not substantially reduced, it may indicate high levels of non-specific binding or issues with the tracer itself.

Issue: Poor fit of the kinetic model to the time-activity curve data.

  • Possible Cause: Inaccurate Arterial Input Function.

    • Troubleshooting Step: Review your blood sampling and processing protocol. Was there any delay in centrifuging the blood and separating the plasma? Was the HPLC analysis validated for separating the parent compound from its metabolites?

    • Solution: Ensure blood samples are processed immediately to prevent degradation of the tracer. Optimize the HPLC method to achieve clear separation between the [¹¹C]this compound peak and the more polar metabolite peaks. A poor fit, particularly an underestimation of the curve, could be caused by unaccounted-for radiometabolites in the brain.[5]

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for TSPO. Accurate quantification requires correcting for metabolism in vivo.

CompoundTarget ReceptorBinding Affinity (IC₅₀ / Kᵢ)SpeciesNotes
This compoundTSPO (PBR)IC₅₀ = 0.28 nM (vs. [³H]PK 11195)RatDemonstrates very high affinity for the target.[2]
This compoundTSPO (PBR)IC₅₀ = 0.21 nM (vs. [³H]Ro 5-4864)RatHigh affinity confirmed with a different radioligand.[2]
This compoundCentral Benzodiazepine Receptor (CBR)IC₅₀ > 10,000 nMRatShows high selectivity for TSPO over the CBR.[2]
[¹¹C]this compoundTSPO (PBR)Kᵢ = 0.043 nMRatRadiosynthesis product maintains high affinity.[1]
[¹¹C]this compoundTSPO (PBR)Kᵢ = 0.188 nMMonkeyHigh affinity is conserved across species.[1]

Experimental Protocols

Protocol 1: Metabolite-Corrected Arterial Input Function for [¹¹C]this compound

This protocol outlines the essential steps for determining the fraction of parent [¹¹C]this compound in arterial plasma.

1. Materials and Equipment:

  • Arterial catheterization setup.

  • Heparinized syringes for blood collection.

  • Centrifuge capable of handling blood tubes at 4°C.

  • Micropipettes and vials.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for plasma clean-up.

  • Radio-HPLC system with a reverse-phase C18 column and a radioactivity detector.

2. Procedure:

  • Arterial Blood Sampling: Following the bolus injection of [¹¹C]this compound, collect serial arterial blood samples over the entire duration of the PET scan. A typical schedule includes frequent sampling in the first 5 minutes (e.g., every 15-30 seconds) followed by less frequent sampling at later time points (e.g., 5, 10, 20, 30, 60, 90 minutes).

  • Plasma Separation: Immediately after each draw, centrifuge the blood sample (e.g., at 2,000g for 3 minutes at 4°C) to separate plasma from whole blood.

  • Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add twice the volume of cold acetonitrile (e.g., 400 µL). Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Sample Clarification: Centrifuge the mixture (e.g., at 2,000g for 5 minutes at 4°C) to pellet the precipitated proteins.

  • Injection and HPLC Analysis:

    • Inject a known volume of the supernatant onto the radio-HPLC system.

    • Use a reverse-phase C18 column with a mobile phase gradient (e.g., starting with a high aqueous percentage and ramping up the acetonitrile concentration) to separate the compounds.

    • The highly polar radiometabolites will elute first, followed by the more lipophilic parent compound, [¹¹C]this compound.

  • Quantification:

    • Integrate the area under the curve for the parent [¹¹C]this compound peak and the metabolite peaks.

    • Calculate the parent fraction at each time point as: (Area of Parent Peak) / (Total Area of All Radioactive Peaks).

    • Plot the parent fraction over time and fit the data to an appropriate function (e.g., Hill function) to generate a continuous curve.

    • Multiply this curve by the whole-blood radioactivity curve to obtain the final metabolite-corrected arterial input function for kinetic modeling.

Visualizations

DAA1106_Metabolism_Pathway cluster_blood Systemic Circulation (Blood) cluster_liver Liver cluster_metabolites Systemic Circulation (Blood) DAA1106 [¹¹C]this compound (Parent) Enzymes Phase I/II Enzymes (e.g., CYP450) DAA1106->Enzymes Metabolism Metabolites Polar Radiometabolites Enzymes->Metabolites Conversion

Caption: Metabolic pathway of [¹¹C]this compound in the body.

DAA1106_Experimental_Workflow start Start: In-Vivo Study injection 1. Inject [¹¹C]this compound start->injection pet_scan 2. Perform Dynamic PET Scan injection->pet_scan blood_sampling 3. Collect Serial Arterial Blood Samples pet_scan->blood_sampling hplc 4. Analyze Plasma by HPLC to Determine Parent Fraction blood_sampling->hplc correction 5. Generate Metabolite-Corrected Arterial Input Function hplc->correction modeling 6. Apply Kinetic Model (e.g., 2-Tissue Compartment) correction->modeling quantification 7. Quantify TSPO Binding (Vₜ) modeling->quantification end End: Results quantification->end

Caption: Recommended workflow for a quantitative [¹¹C]this compound PET study.

DAA1106_Troubleshooting_Tree problem Problem: High Background Signal or Poor Specific-to-Nonspecific Ratio q_metabolite Was a metabolite correction applied to the input function? problem->q_metabolite a_metabolite_no Cause: Signal contaminated by radiometabolites. Solution: Implement HPLC metabolite analysis. q_metabolite->a_metabolite_no No q_blocking Was a blocking study performed with unlabeled This compound or PK11195? q_metabolite->q_blocking Yes a_blocking_no Cause: Unsure if signal is specific. Solution: Perform blocking study to confirm target engagement. q_blocking->a_blocking_no No q_block_effect Did the blocking agent significantly reduce the signal? q_blocking->q_block_effect Yes a_block_effect_no Cause: High non-specific binding or technical issue. Solution: Re-evaluate tracer purity and experimental conditions. q_block_effect->a_block_effect_no No a_ok Problem likely resolved. Continue with quantitative analysis. q_block_effect->a_ok Yes

Caption: Troubleshooting guide for high background signal in this compound studies.

References

Technical Support Center: DAA-1106 Data Normalization for Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAA-1106 in comparative studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is primarily located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[1][3][4] Consequently, radiolabeled this compound, such as [¹¹C]this compound, is widely used as a positron emission tomography (PET) tracer to visualize and quantify neuroinflammatory processes in vivo.[5][6][7]

Q2: What are the downstream consequences of this compound binding to TSPO in microglia?

A2: this compound binding to TSPO on microglia modulates several key cellular functions. This interaction is understood to play a crucial role in the regulation of microglial activation.[3][8] Downstream effects include the modulation of mitochondrial bioenergetics, such as oxidative phosphorylation and ATP production.[3][9][10] Furthermore, TSPO activation by ligands like this compound can influence the production and release of reactive oxygen species (ROS) and various pro- and anti-inflammatory mediators.[2][11]

Q3: Why is data normalization critical for comparative studies using this compound PET imaging?

A3: Data normalization is essential in comparative PET studies to minimize inter-subject variability and to ensure that observed differences in this compound uptake are due to true biological variations (e.g., disease state) rather than technical or physiological confounding factors.[12][13] Factors such as differences in injected dose, patient body weight, and scanner calibration can introduce significant variability in the raw PET signal.[14] Normalization allows for a more accurate and reliable comparison between different groups of subjects (e.g., patient vs. control) or within the same subject at different time points.

Q4: What are the common data normalization techniques for this compound PET studies?

A4: The most common normalization techniques for quantitative analysis of this compound PET data involve the use of the Standardized Uptake Value (SUV) and the selection of a reference region.

  • Standardized Uptake Value (SUV): This method normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.[15][16] While widely used, SUV can be influenced by factors like body composition.[17]

  • SUV Ratio (SUVR): To further reduce variability, the SUV of a target region is often normalized to the SUV of a reference region.[18] This reference region is an area of the brain with low and stable TSPO expression, and therefore minimal specific binding of this compound. The cerebellum or pons are frequently used as reference regions in neuroinflammation studies.[18][19] This approach helps to correct for global variations in tracer delivery and non-specific binding.

Troubleshooting Guides

Issue 1: High variability in this compound uptake within the same experimental group.

  • Possible Cause 1: Inconsistent Injected Dose or Timing. Variations in the precise amount of radiotracer injected or in the uptake time between injection and scanning can lead to significant differences in signal intensity.[14]

    • Troubleshooting: Ensure meticulous recording of the injected dose and precise timing of the uptake period for each subject. Standardize the injection-to-scan time across all participants in the study.

  • Possible Cause 2: Physiological Differences. Factors such as blood glucose levels can influence the biodistribution of PET tracers.[15]

    • Troubleshooting: Standardize patient preparation protocols, including fasting requirements, to minimize physiological variability.

  • Possible Cause 3: Improper Region of Interest (ROI) Definition. Inconsistent placement or size of ROIs across subjects can introduce variability.

    • Troubleshooting: Use a standardized brain atlas for ROI definition and have the same trained analyst delineate ROIs for all subjects to ensure consistency.

Issue 2: No significant difference in this compound binding between patient and control groups.

  • Possible Cause 1: Inappropriate Reference Region. The chosen reference region may be affected by the pathology under investigation, leading to an underestimation of the true difference between groups.[12][13]

    • Troubleshooting: Validate the stability of the reference region by comparing its absolute SUV values between the study groups. If a significant difference is found, an alternative reference region should be considered.

  • Possible Cause 2: Low Statistical Power. The sample size may be too small to detect a statistically significant difference.

    • Troubleshooting: Perform a power analysis based on preliminary data or published literature to determine the appropriate sample size for the expected effect size.

  • Possible Cause 3: Genetic Polymorphisms. A common polymorphism in the TSPO gene (rs6971) can affect the binding affinity of second-generation TSPO ligands, including this compound. This can lead to different binding profiles within the study population.

    • Troubleshooting: Genotype all subjects for the rs6971 polymorphism and include this information as a covariate in the statistical analysis.

Data Presentation

Table 1: Comparison of this compound Binding Affinity with other TSPO Ligands

LigandTargetKi (nM) in Rat Brain MitochondriaReference
This compound TSPO (PBR) ~0.28 [3]
PK 11195TSPO (PBR)~3.0[3]
Ro5-4864TSPO (PBR)~1.5[3]

Table 2: Common Reference Regions for this compound PET Normalization

Reference RegionRationaleConsiderations
Cerebellum Low TSPO density, often unaffected by various neuropathologies.Potential for cerebellar involvement in some diseases.
Pons Shown to be stable in studies of aging.[19]Smaller structure, more susceptible to partial volume effects.
Whole Brain Averages uptake across the entire brain.Can be biased if the disease process is widespread.[12]

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay with [³H]this compound

This protocol is adapted from standard radioligand binding assay procedures.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]this compound (at a concentration close to its Kd), and the membrane suspension.

    • Non-specific Binding: Add a high concentration of unlabeled this compound or another TSPO ligand (e.g., PK11195), [³H]this compound, and the membrane suspension.

    • Competitive Binding: Add serial dilutions of the test compound, [³H]this compound, and the membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

DAA1106_Signaling_Pathway cluster_extracellular Extracellular Space cluster_mitochondria Mitochondrial Outer Membrane cluster_intracellular Intracellular Signaling DAA1106 This compound TSPO TSPO DAA1106->TSPO Binding MitochondrialFunction Mitochondrial Function (OxPhos, ATP Production) TSPO->MitochondrialFunction ROS Reactive Oxygen Species (ROS) Modulation TSPO->ROS InflammatoryMediators Inflammatory Mediator Release TSPO->InflammatoryMediators MicroglialActivation Microglial Activation (Modulation) MitochondrialFunction->MicroglialActivation ROS->MicroglialActivation InflammatoryMediators->MicroglialActivation

Caption: this compound binding to TSPO and its downstream effects in microglia.

PET_Normalization_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Comparative Analysis PET_Scan This compound PET Scan Raw_Data Raw PET Data (Activity Concentration) PET_Scan->Raw_Data Injection Radiotracer Injection Injection->PET_Scan SUV_Calc SUV Calculation (Normalization for Dose & Weight) Raw_Data->SUV_Calc ROI_Analysis ROI Analysis (Target and Reference Regions) SUV_Calc->ROI_Analysis SUVR_Calc SUVR Calculation (Target ROI / Reference ROI) ROI_Analysis->SUVR_Calc Group_Comparison Statistical Group Comparison (e.g., Patient vs. Control) SUVR_Calc->Group_Comparison

References

Technical Support Center: DAA-1106 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAA-1106 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential artifacts and challenges encountered during this compound PET experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing large inter-subject variability in [¹¹C]this compound uptake in our study group, even within the same experimental conditions. What could be the cause of this?

A1: A major factor contributing to inter-subject variability in [¹¹C]this compound binding is a single nucleotide polymorphism (SNP) in the gene encoding the translocator protein (TSPO), specifically rs6971.[1][2] This polymorphism results in an amino acid substitution (alanine to threonine at position 147) that alters the binding affinity of second-generation TSPO ligands like this compound.[1][2][3]

This genetic variation leads to three distinct populations with different binding affinities:

  • High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala).

  • Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).

  • Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr).[4]

The binding potential of this compound can differ significantly between these groups, with HABs showing the highest binding and LABs showing markedly reduced binding. It is crucial to genotype your subjects for the rs6971 polymorphism to correctly interpret your imaging data.

Q2: What is the recommended procedure for TSPO genotyping?

A2: TSPO genotyping for the rs6971 polymorphism is essential for studies using second-generation TSPO PET radioligands.[1][5] The general workflow involves collecting a biological sample, extracting DNA, and then analyzing the specific genetic sequence.

Experimental Protocol: TSPO Genotyping (rs6971)

  • Sample Collection: Obtain a whole blood sample (typically 2-5 mL) from each subject in an EDTA-containing tube to prevent coagulation.

  • DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify the region of the TSPO gene containing the rs6971 polymorphism using polymerase chain reaction (PCR). Specific primers flanking the SNP are used for this step.

  • Genotype Analysis: The amplified DNA can be analyzed using several methods:

    • Sanger Sequencing: This method directly determines the nucleotide sequence of the amplified PCR product, providing a definitive identification of the alleles.

    • TaqMan SNP Genotyping Assay: This is a real-time PCR-based method that uses allele-specific fluorescent probes to differentiate between the 'A' and 'G' alleles of rs6971 (corresponding to Alanine and Threonine).

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: This method involves digesting the PCR product with a restriction enzyme that cuts the DNA only if a specific allele is present. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.

It is recommended to include positive controls for each genotype (HAB, MAB, and LAB) in your analysis to ensure the accuracy of the results.

Q3: How should we handle data from subjects with different TSPO genotypes in our analysis?
  • Low-Affinity Binders (LABs): Due to their significantly lower binding affinity, it is often recommended to exclude LABs from the primary analysis, as the signal-to-noise ratio is poor, making quantification unreliable.[4]

  • High-Affinity (HABs) and Mixed-Affinity Binders (MABs): You can handle these two groups in a few ways:

    • Separate Analysis: Analyze the data for HABs and MABs as separate cohorts. This is the most straightforward approach but reduces statistical power.

    • Genotype as a Covariate: Include the TSPO genotype as a covariate in your statistical model. This allows you to assess the effect of your experimental condition while accounting for the baseline differences in binding due to genotype.

    • Ratio-based Quantification: In some cases, using outcome measures that are ratios of binding in a region of interest to a reference region may partially mitigate the effect of genotype, although this is not always sufficient.

The choice of analytical strategy will depend on your study design and the specific research question.

Q4: Our this compound PET images are blurry, and the quantitative values seem lower than expected, particularly in later time frames. What could be the issue?

A4: This is a classic sign of patient motion during the PET scan.[6] Head movement, even if subtle, can lead to significant blurring of the reconstructed images, which in turn reduces the measured radioactivity concentration in small structures and can lead to underestimation of binding parameters.[6][7][8]

Troubleshooting Motion Artifacts:

  • Patient Comfort and Immobilization: Ensure the patient is comfortable before the scan begins to minimize restlessness. Use head holders and, if necessary, customizable thermoplastic masks to gently immobilize the head.

  • Clear Instructions: Instruct the patient to remain as still as possible throughout the scan.

  • Motion Correction: Implement a motion correction strategy. For dynamic brain PET, this can be done in several ways:

    • Frame-based Realignment: The dynamic PET data is reconstructed into a series of shorter frames. These frames are then realigned to a reference frame (often an early frame or an average of early frames) using image registration software.

    • Event-based Motion Correction: This more advanced technique uses a motion tracking system to monitor the patient's head position in real-time. The PET data is then corrected for motion on an event-by-event basis during image reconstruction. This is the most accurate method for correcting intra-frame motion.[9]

Experimental Protocol: Frame-Based Motion Correction

  • Data Acquisition: Acquire the dynamic [¹¹C]this compound PET data in list mode.

  • Image Reconstruction: Reconstruct the list-mode data into a series of short-duration frames (e.g., 1-2 minutes per frame).

  • Reference Frame Selection: Choose a reference frame for realignment. An early, high-statistic frame is often a good choice.

  • Image Registration: Use a rigid-body registration algorithm to align each frame to the reference frame. Popular software packages for this include SPM (Statistical Parametric Mapping) and FSL (FMRIB Software Library).

  • Reslicing: Apply the calculated transformation parameters to reslice each frame so that they are all in the same spatial orientation as the reference frame.

  • Quantitative Analysis: Perform your quantitative analysis on the realigned dynamic series.

Q5: We are seeing unexpected "hot spots" or areas of high uptake that don't seem to correlate with the expected biology. What are the possible causes?

A5: These artifacts can arise from several sources, particularly related to the CT-based attenuation correction in PET/CT imaging.

Common Causes of Artificial Hot Spots:

  • Metallic Implants: Dental fillings, surgical clips, or other metallic implants can cause severe streaking artifacts on the CT scan. These artifacts can be misinterpreted as high-density tissue, leading to an overcorrection for attenuation and the appearance of false "hot spots" on the PET image.

  • CT Contrast Agents: The use of iodinated contrast agents can increase the attenuation values in tissues where the contrast accumulates, potentially leading to an overestimation of PET tracer uptake.

  • Mismatched Attenuation and Emission Scans: If the patient moves between the CT scan (used for attenuation correction) and the PET emission scan, the attenuation map will be misaligned with the emission data. This can lead to both artificial hot and cold spots.

Troubleshooting Attenuation Correction Artifacts:

  • Review Non-Attenuation-Corrected (NAC) Images: Always inspect the NAC images. If the "hot spot" is not present on the NAC images, it is likely an artifact of the attenuation correction.

  • Metal Artifact Reduction (MAR) Software: If metallic implants are present, use MAR algorithms during CT reconstruction to minimize artifacts.

  • Protocol Optimization: If using CT contrast, acquire the low-dose CT for attenuation correction before contrast administration. Ensure the patient remains still between the CT and PET scans.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) of this compound for the TSPO in different genetic populations. This data highlights the significant impact of the rs6971 polymorphism on ligand binding.

TSPO GenotypeBinding Affinity (Ki) in nMFold Difference (vs. HAB)
High-Affinity Binder (HAB)2.8 ± 0.31x
Mixed-Affinity Binder (MAB)4.8 ± 0.4~1.7x
Low-Affinity Binder (LAB)13.1 ± 1.3~4.7x
Data adapted from Owen et al., J Nucl Med, 2011.[10][11]

Visualizing Experimental Workflows and Relationships

Troubleshooting Workflow for this compound PET Imaging Artifacts

DAA1106_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_solution Solution Observe Observe Image Artifact Variability High Inter-Subject Variability Observe->Variability Blurring Image Blurring/ Low SUV Observe->Blurring HotSpots Artificial Hot Spots Observe->HotSpots Genetics TSPO Polymorphism (rs6971) Variability->Genetics Motion Patient Motion Blurring->Motion AC_Artifact Attenuation Correction Artifact HotSpots->AC_Artifact Genotype Genotype Subjects Genetics->Genotype MotionCorrect Implement Motion Correction Motion->MotionCorrect ReviewNAC Review NAC Images/ Use MAR AC_Artifact->ReviewNAC

Caption: A flowchart outlining the troubleshooting process for common artifacts in this compound PET imaging.

Impact of TSPO Polymorphism on this compound Binding

TSPO_Polymorphism cluster_gene Genetic Level cluster_protein Protein Level cluster_pet PET Signal Gene TSPO Gene (rs6971 SNP) HAB High-Affinity Binder (Ala/Ala) Gene->HAB Ala/Ala MAB Mixed-Affinity Binder (Ala/Thr) Gene->MAB Ala/Thr LAB Low-Affinity Binder (Thr/Thr) Gene->LAB Thr/Thr HighSignal High this compound Binding HAB->HighSignal MidSignal Intermediate this compound Binding MAB->MidSignal LowSignal Low this compound Binding LAB->LowSignal

Caption: The influence of the TSPO rs6971 polymorphism on this compound binding affinity and the resulting PET signal.

This compound Radiosynthesis and Quality Control Workflow

Radiosynthesis_QC cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control Precursor DAA-1123 Precursor Methylation [¹¹C]CH₃I or [¹¹C]CH₃OTf Methylation Precursor->Methylation Crude Crude [¹¹C]this compound Methylation->Crude HPLC HPLC Purification Crude->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation Purity Radiochemical Purity (>95%) Formulation->Purity SpecificActivity Specific Activity Purity->SpecificActivity Endotoxin Endotoxin Testing SpecificActivity->Endotoxin Sterility Sterility Testing Endotoxin->Sterility FinalProduct Final [¹¹C]this compound for Injection Sterility->FinalProduct

Caption: A schematic of the radiosynthesis and quality control process for [¹¹C]this compound.

References

Validation & Comparative

A Head-to-Head Comparison: DAA-1106 versus PK11195 for Imaging Activated Microglia

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuroinflammation research and drug development, the ability to accurately visualize activated microglia is paramount. These immune cells of the central nervous system play a crucial role in various neurological disorders. For decades, the go-to radioligand for imaging the 18 kDa translocator protein (TSPO), a marker for microglial activation, has been PK11195. However, the emergence of second-generation TSPO ligands, such as DAA-1106, has prompted a re-evaluation of the optimal imaging agent. This guide provides a comprehensive comparison of this compound and PK11195, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Quantitative Data Summary

The primary advantage of this compound over PK11195 lies in its superior binding characteristics, as demonstrated in multiple preclinical and human tissue studies.[1][2] this compound consistently exhibits a higher binding affinity (lower dissociation constant, Kd) for TSPO.[1][3][4] This translates to a better signal-to-noise ratio and potentially greater sensitivity for detecting microglial activation, especially in cases of mild neuroinflammation.[1][2]

ParameterThis compound(R)-PK11195Species/ModelKey FindingsReference
Binding Affinity (Kd) ~4-fold lower than PK11195-Rat model of traumatic brain injuryThis compound has significantly higher affinity.[3]
Binding Affinity (Kd) ~10-fold lower than PK11195-Human postmortem tissues (various neurological diseases)This compound binds to activated microglia with higher affinity.[1]
In Vivo Retention Qualitatively higherLowerRat model of traumatic brain injury (ex vivo autoradiography)Greater retention of [11C]this compound at the site of contusion.[3]
In Vivo Imaging 4 times higher bindingLowerMonkey occipital cortex[11C]this compound showed significantly higher binding.[5]
Binding Potential (Bmax/Kd) HigherLowerRat model of traumatic brain injurySuggests a better measure of binding potential for this compound.[3]
Binding Affinity (Ki) 2.8 ± 0.3 nM (High-Affinity Binders)28.3 ± 4 nMHuman brain tissueThis compound shows ~10-fold higher affinity.[6]
Binding Affinity (Ki) 0.043 nM0.76 nMRat brain mitochondrial fractionsThis compound is a potent and selective ligand.[7][8]
Binding Affinity (Ki) 0.188 nM0.73 nMMonkey brain mitochondrial fractionsThis compound demonstrates high affinity across species.[7][8]

Signaling Pathways and Experimental Workflows

To understand the context of these imaging agents, it is crucial to visualize the underlying biological processes and the experimental procedures used for their comparison.

Microglial_Activation_TSPO_Upregulation Microglial Activation and TSPO Upregulation Pathway cluster_stimuli Pathological Stimuli Neuronal Injury Neuronal Injury Resting Microglia Resting Microglia Neuronal Injury->Resting Microglia Infection Infection Infection->Resting Microglia Ischemia Ischemia Ischemia->Resting Microglia Aggregated Proteins Aggregated Proteins Aggregated Proteins->Resting Microglia Activated Microglia Activated Microglia Resting Microglia->Activated Microglia Activation TSPO Upregulation TSPO Upregulation Activated Microglia->TSPO Upregulation leads to Mitochondrial Outer Membrane Mitochondrial Outer Membrane TSPO Upregulation->Mitochondrial Outer Membrane Localization PET Imaging PET Imaging Mitochondrial Outer Membrane->PET Imaging Target for [11C]this compound & [11C]-(R)-PK11195 Ligand_Comparison_Workflow Experimental Workflow for Radioligand Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Ex Vivo Analysis Brain Tissue Homogenates Brain Tissue Homogenates Saturation Binding Assay Saturation Binding Assay Brain Tissue Homogenates->Saturation Binding Assay Competition Binding Assay Competition Binding Assay Brain Tissue Homogenates->Competition Binding Assay Autoradiography Autoradiography Brain Tissue Homogenates->Autoradiography Data Analysis (Kd, Bmax) Data Analysis (Kd, Bmax) Saturation Binding Assay->Data Analysis (Kd, Bmax) Competition Binding Assay->Data Analysis (Kd, Bmax) Animal Model of Neuroinflammation Animal Model of Neuroinflammation Radioligand Injection ([11C]this compound or [11C]-(R)-PK11195) Radioligand Injection ([11C]this compound or [11C]-(R)-PK11195) Animal Model of Neuroinflammation->Radioligand Injection ([11C]this compound or [11C]-(R)-PK11195) PET Imaging PET Imaging Radioligand Injection ([11C]this compound or [11C]-(R)-PK11195)->PET Imaging Ex Vivo Autoradiography Ex Vivo Autoradiography Radioligand Injection ([11C]this compound or [11C]-(R)-PK11195)->Ex Vivo Autoradiography Data Analysis (Uptake, Binding Potential) Data Analysis (Uptake, Binding Potential) PET Imaging->Data Analysis (Uptake, Binding Potential) Ex Vivo Autoradiography->Data Analysis (Uptake, Binding Potential)

References

Comparing DAA-1106 with second-generation TSPO ligands like PBR28 and DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation translocator protein (TSPO) ligand DAA-1106 with the second-generation ligands PBR28 and DPA-714. The information presented is intended to assist researchers in selecting the most appropriate ligand for their specific experimental needs, whether for in vitro binding assays or in vivo imaging studies.

Introduction to TSPO and its Ligands

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a promising biomarker for neuroinflammation.[1] Located on the outer mitochondrial membrane, TSPO is upregulated in activated microglia and astrocytes, making it a valuable target for imaging and therapeutic intervention in a variety of neurological and psychiatric disorders.[1] A range of radiolabeled ligands have been developed to bind to TSPO for visualization using Positron Emission Tomography (PET). This guide focuses on a comparative analysis of this compound, PBR28, and DPA-714, highlighting their key characteristics.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound, PBR28, and DPA-714, including their binding affinities and the influence of the common rs6971 single nucleotide polymorphism (SNP) in the TSPO gene. This polymorphism results in three different binder populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).

ParameterThis compoundPBR28DPA-714
Binding Affinity (Ki) for HABs (nM) ~2.8[2]~2.9 - 4[2]~7.0[3]
Binding Affinity (Ki) for MABs (nM) ~4.8[2]Data suggests a two-site model with high and low affinity sites[2]Not explicitly defined, but shows less variation than PBR28
Binding Affinity (Ki) for LABs (nM) ~13.1[2]~237[2]Shows a smaller drop in affinity compared to PBR28[4]
Fold Difference in Affinity (HABs vs. LABs) ~4-fold[2][5]~50-fold[2][5]Less sensitive to the polymorphism than PBR28[4]
Selectivity for TSPO HighHighHigh
Primary Application PET imaging of neuroinflammationPET imaging of neuroinflammationPET imaging of neuroinflammation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TSPO ligands. Below are generalized protocols for key experiments.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test ligand by measuring its ability to displace a known radioligand from TSPO.

Materials:

  • Tissue homogenates or cell membranes expressing TSPO

  • Radioligand (e.g., [³H]PK11195)

  • Unlabeled test ligands (this compound, PBR28, DPA-714)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh assay buffer.[6]

  • Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand.[6]

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 4°C).[4]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[8]

In Vivo PET Imaging

Objective: To visualize and quantify TSPO expression in vivo using a radiolabeled ligand.

Materials:

  • Radiolabeled ligand (e.g., [¹¹C]this compound, [¹¹C]PBR28, or [¹⁸F]DPA-714)

  • Animal model or human subject

  • PET scanner

  • Arterial blood sampling setup (for full kinetic modeling)

Procedure:

  • Subject Preparation: Position the subject in the PET scanner.

  • Radioligand Administration: Inject a bolus of the radiolabeled ligand intravenously.

  • Dynamic PET Scan: Acquire dynamic PET data over a specified duration (e.g., 90-120 minutes).[9]

  • Arterial Blood Sampling: If performing full kinetic modeling, collect serial arterial blood samples to measure the concentration of the parent radioligand in plasma over time.[10]

  • Image Reconstruction and Analysis: Reconstruct the PET data and perform kinetic modeling to quantify ligand binding, often expressed as the total distribution volume (VT).[10] For simplified analysis, standardized uptake value ratios (SUVR) can be calculated using a reference region with low TSPO expression.[11]

Visualizations

TSPO Signaling Pathway

The following diagram illustrates a simplified signaling pathway associated with TSPO. TSPO is involved in various cellular processes, including cholesterol transport for steroidogenesis and modulation of inflammatory responses.

TSPO_Signaling cluster_mito Mitochondrion cluster_nucleus Nucleus TSPO TSPO Cholesterol_mito Mitochondrial Cholesterol TSPO->Cholesterol_mito ROS ROS TSPO->ROS Modulates VDAC VDAC ANT ANT Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO Transport P450scc P450scc Cholesterol_mito->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion NFkB NF-κB ROS->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes Ligand TSPO Ligand (this compound, PBR28, DPA-714) Ligand->TSPO Binds to Ligand_Evaluation_Workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Evaluation cluster_functional Functional Assessment A Ligand Synthesis & Radiolabeling B Radioligand Binding Assays (Determine Ki, Kd, Bmax) A->B C Autoradiography on Post-mortem Tissue B->C D Pharmacokinetic (PK) Studies (Brain Uptake, Metabolism, Clearance) B->D F In Vitro Functional Assays (e.g., Steroidogenesis Assay) B->F E PET Imaging in Animal Models D->E G Pharmacodynamic & Efficacy Studies E->G

References

Validating DAA-1106 Binding Specificity: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific binding of a ligand to its target is a critical step in drug discovery and molecular imaging. This guide provides a comprehensive comparison of blocking studies used to validate the binding specificity of DAA-1106, a high-affinity ligand for the 18 kDa translocator protein (TSPO), an important biomarker for neuroinflammation.

This compound is a potent and selective ligand for TSPO, which is overexpressed in activated microglia and astrocytes, making it a valuable tool for imaging neuroinflammatory processes in neurodegenerative diseases and brain injury.[1][2][3] To ensure that the signal observed from this compound is indeed from its binding to TSPO, blocking studies are essential. These studies involve co-incubation or pre-treatment with a known TSPO ligand (a "blocker" or "competitor") to demonstrate a reduction in the this compound binding signal, thereby confirming its specificity.

Comparative Analysis of Blocking Agents for this compound

Several ligands have been utilized to validate the specificity of this compound binding to TSPO. The most common of these are PK11195, Ro5-4864, and unlabeled this compound itself. Each of these blockers has distinct characteristics and provides a basis for comparative analysis.

Blocking AgentChemical ClassAffinity for TSPO (Ki)Typical Concentration for BlockingKey Considerations
PK11195 Isoquinoline carboxamide~0.73 - 0.76 nM (monkey, rat)[3]1 µM - 10 µM[1][4]The prototypical TSPO ligand, widely used as a reference. However, it exhibits lower signal-to-noise ratio in imaging studies compared to second-generation ligands.[3][5]
Ro5-4864 BenzodiazepinePotent, but with species-dependent affinity (poor in rhesus monkeys)[6]Not typically used for in vivo blocking in primates.Binds to a different site on TSPO than PK11195 in some species, which can provide additional information on binding site specificity.[6]
Unlabeled this compound Phenoxyphenyl acetamide~0.043 nM (rat), ~0.188 nM (monkey)[7]1 µM - 1.0 mg/kg (in vivo)[1][5]As the homologous competitor, it is the most direct way to demonstrate self-blockade and specific binding.
PBR28 Phenoxyphenyl acetamideHigh affinity, with variability based on human genetics (HABs vs. MABs/LABs)[4]N/A for direct this compound blocking, but used for comparison of TSPO binding.A second-generation ligand with lower lipophilicity than this compound, leading to improved pharmacokinetics for PET imaging.[3]

Note: Ki values can vary depending on the experimental conditions and tissue used.

Experimental Protocols for this compound Blocking Studies

The validation of this compound binding specificity can be performed using both in vitro and in vivo experimental models.

In Vitro Autoradiography Blocking Assay

This method is used to visualize the specific binding of radiolabeled this compound to tissue sections.

Protocol:

  • Tissue Preparation: Obtain frozen brain sections (e.g., 15 µm thick) from the animal model or human tissue of interest and mount them on glass slides.[1]

  • Incubation with Radioligand: Incubate the tissue sections with a solution containing a low nanomolar concentration (e.g., 1 nM) of radiolabeled this compound (e.g., [³H]this compound) in an appropriate buffer (e.g., 50 mM TRIS-HEPES, pH 7.4) for a set period (e.g., 30 minutes) at a specific temperature (e.g., ice-cold).[1]

  • Blocking Condition: For parallel sections, co-incubate with a high concentration (e.g., 1 µM) of a blocking agent such as unlabeled this compound or PK11195.[1] This will saturate the TSPO binding sites and prevent the binding of the radiolabeled this compound.

  • Washing: After incubation, wash the slides in buffer to remove unbound radioligand.

  • Detection: Expose the slides to autoradiographic film or a phosphor imaging system to visualize the distribution and intensity of the radioactive signal.

  • Analysis: Quantify the signal intensity in specific brain regions. A significant reduction in the signal in the presence of the blocking agent indicates specific binding.

In Vivo Blocking Study

This approach assesses the specificity of this compound binding in a living organism, often in conjunction with Positron Emission Tomography (PET) imaging.

Protocol:

  • Animal Model: Utilize an appropriate animal model (e.g., mouse, rat, or non-human primate).

  • Baseline Scan: Inject the animal with a radiolabeled form of this compound (e.g., [¹¹C]this compound) and perform a PET scan to establish the baseline distribution and uptake of the tracer in the brain.[5][7]

  • Blocking Scan: On a separate occasion, pre-treat the same animal with a blocking agent (e.g., unlabeled this compound at 1.0 mg/kg or PK11195 at 5 mg/kg) a set time before injecting [¹¹C]this compound and performing a second PET scan.[5]

  • Data Analysis: Compare the tracer uptake in various brain regions between the baseline and blocking scans. A significant reduction in uptake after administration of the blocking agent confirms the specific binding of [¹¹C]this compound to TSPO in vivo. For example, studies have shown that pre-injection of unlabeled this compound or PK11195 can reduce the binding of [¹¹C]this compound by 70-80%.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vivo blocking study to validate the binding specificity of this compound.

G cluster_0 Baseline Scan cluster_1 Blocking Scan A Animal Model Selection B [11C]this compound Injection A->B C PET Imaging B->C D Data Acquisition & Analysis C->D I Comparison of Tracer Uptake D->I E Pre-treatment with Blocking Agent (e.g., unlabeled this compound) F [11C]this compound Injection E->F G PET Imaging F->G H Data Acquisition & Analysis G->H H->I J Validation of Binding Specificity I->J

Caption: Workflow of an in vivo blocking study for this compound.

Signaling Pathway and Binding Site

This compound binds to the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane of various cells, with particularly high expression in activated glial cells within the central nervous system.[3][8] TSPO is involved in several cellular functions, including steroidogenesis, inflammation, and apoptosis. The binding of ligands like this compound to TSPO is a key interaction for imaging and potentially modulating these processes.

G cluster_0 Outer Mitochondrial Membrane TSPO TSPO (18 kDa Translocator Protein) Cellular_Response Downstream Cellular Functions (e.g., Modulation of Inflammation) TSPO->Cellular_Response DAA1106 This compound DAA1106->TSPO Specific Binding Blocker Blocking Agent (e.g., PK11195) Blocker->TSPO Competitive Binding

References

Head-to-Head Comparison: DAA-1106 and FEPPA in PET Imaging of TSPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent second-generation radioligands, DAA-1106 and FEPPA, for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a key biomarker of neuroinflammation, making these tracers invaluable tools in neuroscience research and drug development for neurodegenerative and psychiatric disorders.

Introduction

The translocator protein (TSPO), located on the outer mitochondrial membrane, is upregulated in activated microglia and astrocytes, making it a sensitive marker for neuroinflammatory processes.[1] PET imaging with TSPO-specific radioligands allows for the in vivo quantification and monitoring of these processes. This compound and FEPPA are two widely used second-generation TSPO radiotracers designed to overcome the limitations of the first-generation ligand, [¹¹C]PK11195, such as high non-specific binding and a low signal-to-noise ratio.[1][2] This guide presents a detailed comparison of their performance based on available experimental data.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and FEPPA, providing a clear comparison of their binding affinities and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity (Ki) for TSPO

RadioligandSpeciesBinding Affinity (Ki in nM)Notes
This compound Rat Brain Mitochondria0.043[3][4]High affinity.
Monkey Brain Mitochondria0.188[3][4]High affinity.
[¹⁸F]FEDAA1106 *Rat Brain Slices0.078[5]High affinity.
FEPPA Human Platelets (HAB)0.5 ± 0.1[6]High affinity in High-Affinity Binders.
Human Platelets (MAB)0.6 ± 0.1 and 37 ± 5[6]Mixed affinity in Mixed-Affinity Binders.
Human Platelets (LAB)37 ± 5[6]Lower affinity in Low-Affinity Binders.
In vitro competition assay~0.07[7]High potency.

*Note: [¹⁸F]FEDAA1106 is a fluorinated derivative of this compound. Data on the direct Ki of [¹¹C]this compound in human brain tissue with respect to the rs6971 polymorphism is less consistently reported in a comparable format to FEPPA. However, it is known to be affected by this polymorphism.

Table 2: Pharmacokinetic Properties

PropertyThis compound ([¹¹C]DAA1106)FEPPA ([¹⁸F]FEPPA)
Radiolabel Carbon-11 (¹¹C)Fluorine-18 (¹⁸F)
Half-life of Radioisotope 20.4 minutes109.8 minutes
Brain Uptake High, approximately 4 times higher than [¹¹C]PK11195 in monkey occipital cortex.[8]Good and rapid brain penetration.[7]
Metabolism Rapidly metabolized in plasma, but only the parent compound is detected in brain tissue.[4]Rapidly metabolized in plasma (~80% metabolites after 30 mins). Less metabolism in the brain.[7][9]
Specific Binding Estimated to be around 80% of total binding.[8][10]A large proportion of brain uptake is mediated by TSPO binding.[7]
Influence of rs6971 Polymorphism Binding affinity is affected.Binding affinity is significantly affected, leading to three distinct binding groups (HAB, MAB, LAB).[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Binding Assays

Objective: To determine the binding affinity (Ki) of the ligands for TSPO.

General Protocol:

  • Tissue/Cell Preparation: Mitochondrial fractions are prepared from brain tissue (e.g., rat brain) or human platelets are used from individuals genotyped for the rs6971 polymorphism.[6][11]

  • Radioligand: A tritiated high-affinity TSPO ligand, such as [³H]PK11195, is used.[6]

  • Competition Assay: A fixed concentration of the radioligand is incubated with the tissue/cell preparation in the presence of varying concentrations of the unlabeled test compound (this compound or FEPPA).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

In Vivo PET Imaging

Objective: To quantify the distribution and density of TSPO in the brain in vivo.

Protocol for [¹⁸F]FEPPA PET Imaging in Humans:

  • Subject Selection: Participants are recruited and genotyped for the rs6971 TSPO polymorphism to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[12]

  • Radiotracer Administration: A bolus injection of [¹⁸F]FEPPA (e.g., ~177.77 ± 21.43 MBq) is administered intravenously.[12]

  • PET Scan Acquisition: A dynamic PET scan is acquired for a duration of, for example, 125 minutes using a high-resolution PET scanner.[12]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent compound.[7]

  • Image Reconstruction and Analysis: The PET data is reconstructed into multiple time frames.[12] Kinetic modeling, typically a two-tissue compartment model, is applied to the time-activity curves from different brain regions of interest using the arterial input function to estimate the total distribution volume (VT), which is an index of TSPO binding.[7][12][13]

Protocol for [¹¹C]DAA1106 PET Imaging in Humans:

  • Subject Selection: Similar to FEPPA studies, subject screening is performed.

  • Radiotracer Administration: An intravenous injection of [¹¹C]DAA1106 is administered.

  • PET Scan Acquisition: Dynamic PET scans are performed.

  • Arterial Blood Sampling: Arterial blood is sampled to obtain the plasma input function.

  • Image Analysis: Quantitative analysis is performed using a two-tissue compartment model to estimate binding potential (BP) or distribution volume (DV).[14][15]

Mandatory Visualization

TSPO_Signaling_Pathway PTPC PTPC Apoptosis Apoptosis PTPC->Apoptosis TSPO TSPO Cholesterol Cholesterol TSPO->Cholesterol ROS ROS TSPO->ROS Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis Inflammation Inflammation ROS->Inflammation Ligand This compound / FEPPA Ligand->TSPO Binds

PET_Imaging_Workflow cluster_0 Pre-Scan cluster_1 Scan Procedure cluster_2 Data Analysis Subject Subject Recruitment & Genotyping (rs6971) Injection IV Injection of Radioligand Subject->Injection Radiosynthesis Radiosynthesis of [¹¹C]this compound or [¹⁸F]FEPPA Radiosynthesis->Injection PET_Scan Dynamic PET Scan Acquisition Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Reconstruction Image Reconstruction PET_Scan->Reconstruction Input_Function Plasma Input Function Generation Blood_Sampling->Input_Function Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) Reconstruction->Kinetic_Modeling Input_Function->Kinetic_Modeling Quantification Quantification of TSPO Binding (VT, BP) Kinetic_Modeling->Quantification

Discussion and Conclusion

Both this compound and FEPPA represent significant advancements over first-generation TSPO radiotracers, offering higher binding affinity and improved signal-to-noise ratios.

This compound , typically labeled with Carbon-11, exhibits very high affinity for TSPO. Its rapid metabolism in the periphery to metabolites that do not cross the blood-brain barrier simplifies kinetic modeling, as the brain signal is attributable to the parent compound.[4] The shorter half-life of ¹¹C requires an on-site cyclotron, which can be a logistical limitation.

FEPPA , labeled with Fluorine-18, has the advantage of a longer half-life, allowing for longer scan times, centralized production, and distribution to facilities without a cyclotron. It also demonstrates high affinity for TSPO.[7] However, the binding of FEPPA is significantly influenced by the rs6971 polymorphism, necessitating genotyping of subjects to correctly interpret the PET signal.[6] This genetic variation divides the population into three groups with markedly different binding affinities, which must be accounted for in data analysis.

Choice of Radioligand:

The selection between this compound and FEPPA will depend on the specific research question, available facilities, and study design.

  • For studies where a cyclotron is readily available and the shorter scan time is advantageous, [¹¹C]this compound is an excellent choice due to its high affinity and favorable metabolic profile in the brain.

  • For multi-center trials or facilities without a cyclotron, the longer half-life of [¹⁸F]FEPPA offers significant logistical benefits. However, researchers must be prepared to perform genotyping and account for the variability in binding affinity in their analysis.

References

Cross-Validation of DAA-1106 Imaging with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate in vivo imaging of neuroinflammation is critical for understanding disease progression and evaluating the efficacy of novel therapeutics. The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and, to a lesser extent, reactive astrocytes. DAA-1106 is a second-generation radioligand that targets TSPO with high affinity and specificity, offering potential advantages over older ligands such as PK11195. This guide provides a comprehensive comparison of this compound imaging data with immunohistochemistry (IHC), the gold standard for ex vivo tissue analysis, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the quantitative comparison between this compound binding and immunohistochemical markers of neuroinflammation from various studies. The data consistently demonstrates a strong positive correlation between this compound signal and the density of activated microglia.

Study FocusImaging MethodImmunohistochemistry MarkerKey Quantitative FindingsReference
Human Neurological Disorders[³H]this compound AutoradiographyCD68 (Activated Microglia), GFAP (Astrocytes)[³H]this compound binding showed a significantly higher correlation with CD68-positive microglia compared to GFAP-positive astrocytes. This compound exhibited approximately 10-fold lower dissociation constant (KD) values than --INVALID-LINK---PK11195, indicating higher binding affinity.[1]
Rat Model of Neuroinflammation[³H]this compound AutoradiographyCD68 (Activated Microglia), GFAP (Astrocytes)A strong overlap was observed between [³H]this compound binding and CD68-labeled microglia, with minimal overlap with GFAP-stained astrocytes.[2]
Rat Model of Traumatic Brain Injury[³H]this compound AutoradiographyMicroglia and Astrocyte MarkersIncreased [³H]this compound specific binding positively correlated with the degree of microglial activation. This compound showed higher binding affinity compared to --INVALID-LINK---PK11195.[3][4]
Human Alzheimer's Disease Brain Tissue[¹²⁵I]desfluoro-DAA1106 & [¹²⁵I]desmethoxy-DAA1106 AutoradiographyMicroglia Activation MarkersSignificantly higher specific binding of this compound analogues in Alzheimer's disease brains correlated with increased regional microglia activation as confirmed by IHC.[5][6]
HIV Encephalitis Model[³H]this compound AutoradiographyMacrophage and Synaptic Damage Markers[³H]this compound binds with high affinity to activated and infected brain macrophages in regions of synaptic damage, with significantly higher binding potential than --INVALID-LINK---PK11195.[7]

Experimental Protocols

[³H]this compound Autoradiography

This protocol describes the in vitro binding of radiolabeled this compound to brain tissue sections.

a. Tissue Preparation:

  • Unfixed frozen human or animal brain tissue sections (typically 10-20 µm thick) are mounted on glass slides.

b. Incubation:

  • Sections are incubated with a solution containing [³H]this compound in a suitable buffer (e.g., Tris-HCl) at a specific concentration (e.g., 1-5 nM) for a defined period (e.g., 60-90 minutes) at room temperature.

  • To determine non-specific binding, a parallel set of sections is incubated with [³H]this compound in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM unlabeled this compound or PK11195).

c. Washing:

  • Following incubation, the sections are washed in ice-cold buffer to remove unbound radioligand.

d. Signal Detection:

  • The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period ranging from days to weeks.

  • The resulting autoradiograms are then scanned and quantified using image analysis software.

Immunohistochemistry (IHC) for Microglia and Astrocytes

This protocol outlines the staining of brain tissue sections to identify specific cell types.

a. Tissue Preparation:

  • Unfixed frozen sections adjacent to those used for autoradiography are utilized.

b. Fixation and Permeabilization:

  • Sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular antigens.

c. Blocking:

  • Non-specific antibody binding is blocked using a solution such as normal serum.

d. Primary Antibody Incubation:

  • Sections are incubated with primary antibodies targeting specific cell markers, for instance:

    • Activated Microglia/Macrophages: Anti-CD68

    • Astrocytes: Anti-Glial Fibrillary Acidic Protein (GFAP)

e. Secondary Antibody Incubation:

  • After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

f. Visualization and Analysis:

  • The sections are coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Staining is visualized using a fluorescence or confocal microscope.

  • Quantitative analysis can be performed by counting the number of positive cells or measuring the staining intensity in specific regions of interest.[8][9][10]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the experimental workflow for the cross-validation of this compound imaging with immunohistochemistry.

CrossValidationWorkflow cluster_tissue Tissue Preparation cluster_imaging This compound Imaging cluster_ihc Immunohistochemistry cluster_validation Cross-Validation Tissue Brain Tissue Sample (Human Post-mortem or Animal Model) Slicing Cryosectioning to obtain adjacent serial sections Tissue->Slicing Autoradiography [³H]this compound Autoradiography Slicing->Autoradiography Section A IHC Immunohistochemical Staining (e.g., CD68 for microglia, GFAP for astrocytes) Slicing->IHC Section B ImagingAnalysis Quantitative Analysis of Binding Signal Autoradiography->ImagingAnalysis Correlation Correlational Analysis ImagingAnalysis->Correlation Microscopy Fluorescence/Confocal Microscopy IHC->Microscopy IHCAnalysis Quantitative Analysis of Staining Microscopy->IHCAnalysis IHCAnalysis->Correlation

Cross-validation workflow for this compound imaging and IHC.

Signaling Pathway and Logical Relationships

The binding of this compound to TSPO on activated microglia is a key event in neuroinflammation. The following diagram illustrates this relationship.

DAA1106_Binding_Pathway cluster_stimulus Neuroinflammatory Stimulus cluster_microglia Microglial Activation cluster_binding This compound Binding cluster_detection Signal Detection Stimulus e.g., Neuronal Injury, Pathogen, Protein Aggregates RestingMicroglia Resting Microglia (Low TSPO expression) ActivatedMicroglia Activated Microglia (Upregulated TSPO expression) RestingMicroglia->ActivatedMicroglia Activation Binding This compound binds to TSPO on outer mitochondrial membrane ActivatedMicroglia->Binding TSPO Expression DAA1106 This compound Radioligand DAA1106->Binding PET PET Imaging Signal (in vivo) Binding->PET Autoradiography Autoradiography Signal (ex vivo) Binding->Autoradiography

This compound binding to TSPO on activated microglia.

References

DAA-1106 in Competition with Other TSPO Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 18kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation and is implicated in various neurological disorders. Consequently, the development of high-affinity ligands for TSPO is of significant interest for both therapeutic and diagnostic applications, particularly in positron emission tomography (PET) imaging. DAA-1106 has emerged as a potent TSPO ligand, demonstrating high binding affinity. This guide provides a comparative analysis of this compound's binding performance against other notable TSPO ligands, supported by experimental data and protocols.

Comparative Binding Affinity of TSPO Ligands

The binding affinity of this compound and other TSPO ligands is often determined through competition assays, where the ligands compete with a radiolabeled ligand for binding to TSPO. The resulting inhibition constant (Ki) is a measure of the ligand's affinity; a lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of this compound and several other TSPO ligands in human brain tissue. The data also highlights the influence of the common rs6971 single nucleotide polymorphism, which results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).

LigandKi (nM) - High-Affinity Binders (HABs)Ki (nM) - Mixed-Affinity Binders (MABs)Ki (nM) - Low-Affinity Binders (LABs)Ki Ratio (LAB/HAB)
This compound 2.8 ± 0.34.8 ± 0.413.1 ± 1.34.7
PK1119528.3 ± 4.023.6 ± 5.522.3 ± 2.20.8
PBR283.4 ± 0.2Two sites detected: 4.0 ± 1.2 (high) and 313 ± 38 (low)188 ± 7.055
PBR068.6 ± 2.0Two sites detected: 13.4 ± 3.4 (high) and 176 ± 103 (low)149 ± 46.617
DPA-71315.0 ± 2.226.8 ± 2.966.4 ± 7.84.4
PBR11115.6 ± 3.730.3 ± 4.161.8 ± 10.74.0

Data adapted from Owen et al., Journal of Nuclear Medicine, 2011.[1][2]

As the data indicates, this compound exhibits a high binding affinity in HABs, with only a moderate (4.7-fold) decrease in affinity in LABs.[1][2] This contrasts sharply with ligands like PBR28, which shows a 55-fold reduction in affinity in LABs compared to HABs.[1][2] The prototypical TSPO ligand, PK11195, shows minimal sensitivity to the polymorphism.[1][2]

Experimental Protocol: Competition Radioligand Binding Assay

This protocol outlines a typical competition binding assay to determine the affinity of a test ligand against this compound for binding to TSPO in brain tissue homogenates.

1. Materials and Reagents:

  • Tissue Source: Human or rodent brain tissue known to express TSPO.

  • Radioligand: [³H]this compound or another suitable TSPO radioligand like [³H]PK11195.

  • Test Ligands: this compound and other competing TSPO ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Homogenizer.

  • Centrifuge.

  • Scintillation counter.

2. Tissue Preparation:

  • Homogenize brain tissue in ice-cold assay buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.

  • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Competition Binding Assay:

  • In a series of tubes, add a constant concentration of the radioligand (e.g., [³H]this compound at a concentration close to its Kd).

  • Add increasing concentrations of the unlabeled test ligand (e.g., this compound, PK11195, etc.) to the tubes.

  • To determine non-specific binding, add a high concentration of an unlabeled standard TSPO ligand (e.g., 10 µM PK11195) to a set of control tubes.

  • To determine total binding, add only the radioligand and buffer to another set of control tubes.

  • Add the prepared membrane homogenate to each tube to initiate the binding reaction. The final volume should be consistent across all tubes.

  • Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor ligand.

  • Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process

To better understand the experimental workflow and the underlying molecular interactions, the following diagrams have been generated.

G cluster_prep Tissue Preparation cluster_assay Competition Assay cluster_analysis Data Analysis tissue Brain Tissue homogenate Homogenization tissue->homogenate centrifuge1 Low-Speed Centrifugation homogenate->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 pellet Mitochondrial Pellet centrifuge2->pellet resuspend Resuspension & Washing pellet->resuspend final_prep Final Membrane Preparation resuspend->final_prep assay_setup Assay Setup: - Radioligand - Unlabeled Ligand - Membrane Prep final_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_plot Plot % Specific Binding vs. [Ligand] counting->data_plot ic50 Determine IC50 data_plot->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a TSPO competition binding assay.

G cluster_ligands Competing Ligands cluster_outcome Measurement TSPO TSPO Receptor Measurement Reduced Radioligand Binding TSPO->Measurement Leads to DAA1106 This compound DAA1106->TSPO Binds with high affinity Other_Ligand Other TSPO Ligand (e.g., PK11195) Other_Ligand->TSPO Competes for binding Radioligand [³H]Ligand Radioligand->TSPO Displaced by unlabeled ligands

Caption: Competitive binding of ligands to the TSPO receptor.

References

Confirming Target Engagement of DAA-1106 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DAA-1106 with other prominent ligands for the 18-kDa translocator protein (TSPO), a key biomarker for neuroinflammation. We present supporting experimental data from preclinical models to facilitate the objective assessment of this compound for confirming target engagement.

Introduction to this compound and its Target

This compound, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective second-generation agonist for the 18-kDa Translocator Protein (TSPO).[1][2] TSPO, formerly known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial membrane protein.[1] While expressed at low levels in the healthy brain, TSPO is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes, making it a valuable biomarker for brain injury and neurodegenerative diseases.[1][3] this compound's high affinity and selectivity for TSPO have positioned it as a promising radioligand for in vivo imaging of neuroinflammation using Positron Emission Tomography (PET).[1][4][5]

Comparative Analysis of TSPO Ligands

The efficacy of this compound in preclinical models is best understood through comparison with other well-established TSPO ligands, such as the first-generation ligand PK11195 and the second-generation ligand PBR28.

Quantitative Data Presentation

The following tables summarize the binding affinities of this compound, PK11195, and PBR28 for TSPO in various preclinical models. This data highlights the superior affinity of this compound.

Table 1: In Vitro Binding Affinities (Ki) of TSPO Ligands in Rodent and Primate Brain Tissue

CompoundSpeciesBrain RegionKi (nM)Reference
This compound RatWhole Brain Mitochondria0.043[4]
This compound MonkeyBrain Mitochondria0.188[4]
PK11195RatWhole Brain Mitochondria~9.3[6]
PBR28Human (High-Affinity Binders)Brain~4[7]
PBR28Human (Low-Affinity Binders)Brain~200[7]

Table 2: In Vitro Inhibitory Concentrations (IC50) of TSPO Ligands in Rat Brain

CompoundRadioligandIC50 (nM)Reference
This compound [3H]PK 111950.28
This compound [3H]Ro 5-48640.21
DAA-1097[3H]PK 111950.92
DAA-1097[3H]Ro 5-48640.64

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro TSPO Binding Assay

This assay determines the binding affinity of a compound for TSPO in mitochondrial preparations.

Protocol:

  • Tissue Preparation: Whole brains from preclinical models (e.g., rats) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Mitochondrial Fraction Isolation: The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • Binding Assay: The mitochondrial pellet is resuspended in buffer. Aliquots of the mitochondrial preparation are incubated with a radiolabeled TSPO ligand (e.g., [3H]PK11195 or [3H]this compound) and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled this compound allows for the non-invasive visualization and quantification of TSPO expression in the living brain.

Protocol:

  • Radiolabeling: this compound is labeled with a positron-emitting radionuclide, typically Carbon-11 ([11C]) or Fluorine-18 ([18F]), to produce [11C]this compound or [18F]this compound.

  • Animal Preparation: The preclinical model (e.g., a rat with induced neuroinflammation) is anesthetized and positioned in the PET scanner.

  • Radiotracer Administration: A bolus of the radiolabeled this compound is administered intravenously.

  • Dynamic PET Scan: Dynamic emission data is acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.

  • Arterial Blood Sampling (Optional but recommended for quantitative analysis): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.

  • Image Reconstruction and Analysis: The acquired data is reconstructed into a series of 3D images. Regions of interest (ROIs) are drawn on the images to measure the radioactivity concentration in different brain areas over time.

  • Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are fitted to a pharmacokinetic model to estimate parameters such as the total distribution volume (VT), which is an index of TSPO density.

Ex Vivo Autoradiography

This technique provides a high-resolution visualization of radioligand binding to TSPO in brain sections.

Protocol:

  • Radioligand Administration: A radiolabeled ligand (e.g., [3H]this compound or [11C]this compound) is administered to the animal.

  • Tissue Collection: At a specific time point after administration, the animal is euthanized, and the brain is rapidly removed and frozen.

  • Cryosectioning: The frozen brain is sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Autoradiography: The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the radioisotope's half-life and specific activity.

  • Image Analysis: The resulting autoradiograms are digitized and analyzed to quantify the density of radioligand binding in different brain regions. Co-registration with immunohistochemistry for cell-specific markers (e.g., Iba1 for microglia) can confirm the cellular localization of the binding.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the signaling context of TSPO and the experimental procedures.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC Forms complex Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Mediates Apoptosis Apoptosis TSPO->Apoptosis Regulates Neuroinflammation Neuroinflammation TSPO->Neuroinflammation Upregulated in ANT ANT VDAC->ANT Interacts with DAA1106 This compound DAA1106->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transport facilitated by

Caption: this compound Target: The Translocator Protein (TSPO) Signaling Hub.

PET_Imaging_Workflow cluster_Preparation Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis cluster_Outcome Outcome Radiolabeling Radiolabel this compound ([11C] or [18F]) Injection Intravenous Injection of Radiolabeled this compound Radiolabeling->Injection Animal_Prep Anesthetize and Position Preclinical Model Animal_Prep->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Blood_Sampling Arterial Blood Sampling (Optional) Kinetic_Modeling Pharmacokinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis ROI_Analysis->Kinetic_Modeling Target_Engagement Quantification of TSPO Engagement (VT) Kinetic_Modeling->Target_Engagement

Caption: Workflow for Preclinical PET Imaging with Radiolabeled this compound.

Autoradiography_Workflow cluster_InVivo In Vivo Procedure cluster_ExVivo Ex Vivo Processing cluster_Detection Detection and Analysis cluster_Confirmation Confirmation Radioligand_Admin Administer Radiolabeled This compound ([3H] or [11C]) Tissue_Harvest Euthanize and Harvest Brain Radioligand_Admin->Tissue_Harvest Freezing Rapidly Freeze Brain Tissue_Harvest->Freezing Sectioning Cryosectioning (20 µm) Freezing->Sectioning Exposure Appose to Phosphor Plate or Film Sectioning->Exposure IHC Immunohistochemistry (e.g., Iba1 for microglia) Sectioning->IHC Imaging Digitize Autoradiogram Exposure->Imaging Quantification Quantify Binding Density Imaging->Quantification Co_registration Co-register with Autoradiogram Quantification->Co_registration IHC->Co_registration

Caption: Workflow for Ex Vivo Autoradiography with Radiolabeled this compound.

Conclusion

The presented data demonstrates that this compound is a high-affinity ligand for TSPO, exhibiting superior binding characteristics compared to the first-generation ligand PK11195 in preclinical models. The detailed experimental protocols for in vitro binding assays, in vivo PET imaging, and ex vivo autoradiography provide a robust framework for researchers to confirm target engagement of this compound. The use of these techniques in relevant preclinical models of neuroinflammation is essential for the continued development and validation of this compound as a tool for both diagnostic imaging and as a potential therapeutic agent.

References

DAA-1106: A Superior Second-Generation Radioligand for TSPO Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of DAA-1106 and first-generation TSPO radioligands for researchers and drug development professionals.

The 18kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging in various neurological disorders. While first-generation radioligands for Positron Emission Tomography (PET) targeting TSPO, such as --INVALID-LINK---PK11195 and [11C]Ro5-4864, paved the way for neuroinflammation imaging, they are hampered by significant limitations. The second-generation radioligand, this compound, has emerged as a superior alternative, offering significant advantages in binding affinity, specificity, and in vivo imaging performance.

Enhanced Binding Affinity and Specificity

This compound exhibits a markedly higher binding affinity for TSPO compared to its predecessors. This translates to a more robust and reliable signal, crucial for the accurate quantification of TSPO expression.

RadioligandBinding Affinity (Ki, nM)SpeciesReference
This compound 0.043 Rat[1]
0.28 Rat[1]
--INVALID-LINK---PK111959.3Human
[11C]Ro5-48646.0Rat
RadioligandDissociation Constant (KD, nM)Brain RegionConditionReference
[3H]this compound ~1.5 Ipsilateral CortexTraumatic Brain Injury (Rat)[2]
--INVALID-LINK---PK11195~6.0Ipsilateral CortexTraumatic Brain Injury (Rat)[2]
[3H]this compound Significantly lower than --INVALID-LINK---PK11195 Postmortem Human Brain (various neurological disorders)Cerebral infarcts, ALS, Alzheimer's, FTD, MS[3]

The significantly lower dissociation constant (KD) for this compound indicates a stronger and more stable interaction with the TSPO binding site, resulting in a higher quality imaging signal.[2][3]

Superior In Vivo Imaging Performance

In vivo studies have consistently demonstrated the superior imaging characteristics of this compound over first-generation radioligands.

Key Advantages of this compound in PET Imaging:

  • Higher Brain Uptake: this compound shows greater penetration of the blood-brain barrier, leading to a stronger signal from the target tissue.[4]

  • Improved Signal-to-Noise Ratio: The combination of high affinity and lower non-specific binding results in a clearer signal with less background noise, a significant issue with first-generation ligands.[5]

  • Greater Retention in Areas of Neuroinflammation: In animal models of neurological disease, [11C]this compound shows markedly higher retention at sites of inflammation compared to --INVALID-LINK---PK11195.[2][6] This enhanced retention allows for a more sensitive detection of pathological processes.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Materials:

  • Brain mitochondrial preparations (from rat or human tissue)

  • Radioligand: [3H]PK11195 or [3H]Ro5-4864

  • Test compounds: this compound, (R)-PK11195, Ro5-4864

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Aliquots of the mitochondrial preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the mitochondrial membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging (Head-to-Head Comparison)

This protocol outlines a typical preclinical study to directly compare the in vivo performance of [11C]this compound and --INVALID-LINK---PK11195.

Animal Model:

  • Rat model of neuroinflammation (e.g., induced by lipopolysaccharide (LPS) or traumatic brain injury).

Procedure:

  • Radioligand Administration: A cohort of animals receives an intravenous injection of [11C]this compound, while another cohort receives --INVALID-LINK---PK11195.

  • Dynamic PET Scanning: Immediately following injection, dynamic PET scans of the brain are acquired over a specified period (e.g., 60-90 minutes).

  • Arterial Blood Sampling: To enable kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the PET images corresponding to the area of inflammation and a reference region (an area with low TSPO expression).

    • Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.

  • Kinetic Modeling: The TACs and plasma input function are used to calculate key parameters such as the total distribution volume (VT), which reflects the total binding (specific and non-specific) of the radioligand in the tissue.

  • Signal-to-Noise Ratio Calculation: The ratio of the signal in the inflamed region to the signal in the reference region is calculated to determine the signal-to-noise ratio.

  • Ex Vivo Autoradiography (Optional): Following the PET scan, animals can be euthanized, and their brains sectioned for ex vivo autoradiography to visualize the distribution of the radioligand at a higher resolution.

Visualizing the Advantage: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G TSPO Signaling in Activated Microglia cluster_stimulus Neuroinflammatory Stimulus cluster_microglia Microglia cluster_mitochondrion Mitochondrion Pathogen/Injury Pathogen/Injury Resting Microglia Resting Microglia Pathogen/Injury->Resting Microglia activates Activated Microglia Activated Microglia Resting Microglia->Activated Microglia Upregulated TSPO Expression Upregulated TSPO Expression Activated Microglia->Upregulated TSPO Expression Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Activated Microglia->Pro-inflammatory Cytokine Release TSPO TSPO Upregulated TSPO Expression->TSPO Pro-inflammatory Cytokine Release\n(e.g., TNF-α, IL-1β) Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Cholesterol Transport Cholesterol Transport TSPO->Cholesterol Transport facilitates Neurosteroid Synthesis Neurosteroid Synthesis Cholesterol Transport->Neurosteroid Synthesis

Caption: TSPO signaling pathway in activated microglia.

G Comparative PET Imaging Workflow cluster_animal_prep Animal Preparation cluster_radioligand_admin Radioligand Administration cluster_imaging PET Imaging cluster_analysis Data Analysis Animal Model of Neuroinflammation Animal Model of Neuroinflammation Anesthesia Anesthesia Animal Model of Neuroinflammation->Anesthesia IV Injection:\n[11C]this compound IV Injection: [11C]this compound Anesthesia->IV Injection:\n[11C]this compound IV Injection:\n11C-PK11195 IV Injection: 11C-PK11195 Anesthesia->IV Injection:\n11C-PK11195 Dynamic PET Scan (60-90 min) Dynamic PET Scan (60-90 min) IV Injection:\n[11C]this compound->Dynamic PET Scan (60-90 min) IV Injection:\n11C-PK11195->Dynamic PET Scan (60-90 min) Image Reconstruction Image Reconstruction Dynamic PET Scan (60-90 min)->Image Reconstruction Arterial Blood Sampling Arterial Blood Sampling Kinetic Modeling (VT) Kinetic Modeling (VT) Arterial Blood Sampling->Kinetic Modeling (VT) Image Reconstruction->Kinetic Modeling (VT) Signal-to-Noise Ratio Signal-to-Noise Ratio Kinetic Modeling (VT)->Signal-to-Noise Ratio Statistical Comparison Statistical Comparison Signal-to-Noise Ratio->Statistical Comparison

Caption: Head-to-head comparative PET imaging workflow.

Conclusion

References

Comparative Binding Affinity of DAA-1106 and Other TSPO Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 18kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key target in drug development for a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and neuroinflammation. Its role in the transport of cholesterol, the rate-limiting step in neurosteroid synthesis, makes it a critical modulator of cellular bioenergetics and inflammatory responses.[1] This guide provides a comparative analysis of the binding affinity of DAA-1106, a high-affinity TSPO ligand, with other well-characterized TSPO agonists: PK 11195, Ro5-4864, and FGIN-1-27. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and application of these compounds.

Quantitative Comparison of Binding Affinities

The efficacy of a TSPO ligand is primarily determined by its binding affinity, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other prominent TSPO agonists.

LigandLigand ClassBinding Affinity (Kᵢ, nM)Key Features & Findings
This compound Phenoxyarylacetamide0.043 (rat brain), 0.188 (monkey brain)[2], Kᵈ = 0.12 (rat brain)[3]A second-generation ligand with very high affinity and selectivity.[2][3] It has been shown to be a species-independent tracer, making it valuable for PET imaging studies of neuroinflammation.[2][4]
(R)-PK 11195 Isoquinoline Carboxamide3.6 - 9.3[1]The prototypical first-generation TSPO ligand, widely used as a benchmark and in PET imaging for neuroinflammation.[1][5] However, it suffers from a low signal-to-noise ratio in imaging applications.[6]
Ro5-4864 Benzodiazepine20.04 (Kᵢ), 4.1 (IC₅₀)[5]A classic TSPO agonist that does not bind to central benzodiazepine receptors.[5] It is a potent stimulator of steroidogenesis but has shown proconvulsant effects at high doses.[1][5]
FGIN-1-27 Indoleacetamide~0.83[1]A potent stimulator of testosterone and neurosteroid production.[1][7] It has demonstrated anxiolytic and anti-panic effects in animal models with fewer sedative effects than benzodiazepines.[1][8]

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol for such an experiment.

Radioligand Binding Assay for TSPO

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to TSPO in a tissue or cell preparation.

1. Preparation of Mitochondrial Membranes:

  • Tissues (e.g., brain, adrenal glands) or cells expressing TSPO are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in TSPO.

  • The final mitochondrial pellet is resuspended in the assay buffer.

2. Competitive Binding Incubation:

  • Aliquots of the mitochondrial membrane preparation are incubated in tubes containing:

    • A fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195).

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 20 µM PK11195) is used.[9]

    • For total binding, only the radioligand and membrane suspension are incubated.[9]

  • The incubation is typically carried out for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).[9]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters.[1][9]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.[9]

5. Data Analysis:

  • The data from the competition experiment are used to generate a dose-response curve.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.[9]

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifugation Differential Centrifugation tissue->centrifugation resuspension Resuspend Mitochondrial Pellet centrifugation->resuspension incubation Incubation with Radioligand & Test Compound resuspension->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting curve Generate Dose-Response Curve counting->curve ic50 Determine IC50 curve->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways of TSPO Agonists

TSPO ligands exert their effects by modulating several interconnected signaling pathways. The primary and most well-documented mechanism involves the transport of cholesterol into the mitochondria, which is the initial and rate-limiting step in the synthesis of steroids and neurosteroids.[1][10] These neurosteroids, such as pregnenolone and allopregnanolone, can then allosterically modulate neurotransmitter receptors, like the GABA-A receptor, leading to anxiolytic and neuroprotective effects.[1] Furthermore, TSPO activation has been linked to the modulation of mitochondrial functions, including the regulation of the mitochondrial permeability transition pore (mPTP), intracellular calcium signaling, and the production of reactive oxygen species (ROS).[10][11] However, it is important to note that some recent genetic studies have raised questions about the indispensable role of TSPO in some of these latter pathways.[11]

G cluster_mito Mitochondrion TSPO TSPO Cholesterol_in Cholesterol (intramitochondrial) TSPO->Cholesterol_in Cholesterol_out Cholesterol (extramitochondrial) Cholesterol_out->TSPO Transport Pregnenolone Pregnenolone Cholesterol_in->Pregnenolone Steroidogenesis Neurosteroids Neurosteroids Pregnenolone->Neurosteroids GABA_A GABA-A Receptor Neurosteroids->GABA_A Modulates Effects Anxiolytic & Neuroprotective Effects GABA_A->Effects Agonist TSPO Agonist (e.g., this compound) Agonist->TSPO Activates

References

In-Vivo Stability of DAA-1106: A Comparative Analysis Against Other TSPO Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the next generation of neuroinflammation imaging agents.

The 18-kDa translocator protein (TSPO) has emerged as a critical biomarker for neuroinflammation, a key process in a multitude of neurological disorders. Positron Emission Tomography (PET) imaging with TSPO-targeting radiotracers provides an invaluable in-vivo tool to study these processes. However, the in-vivo stability of these radiotracers is a crucial factor influencing their imaging quality and quantitative accuracy. This guide provides an objective comparison of the in-vivo stability of [¹¹C]DAA-1106 against other prominent TSPO radiotracers, supported by experimental data.

Comparative In-Vivo Stability of TSPO Radiotracers

The in-vivo stability of a radiotracer is determined by its resistance to metabolic degradation after administration. A higher percentage of the parent (unmetabolized) compound in the target tissue and plasma leads to a cleaner signal and more reliable quantification of TSPO expression. The following table summarizes the available quantitative data on the in-vivo stability of [¹¹C]this compound and other commonly used TSPO radiotracers.

RadiotracerSpeciesTime Point% Parent in Plasma% Parent in BrainCitation
[¹¹C]this compound MouseNot specifiedRapidly metabolizedOnly parent compound detected[1]
[¹¹C]PBR28 Rat4 min40.7 ± 9.0%-[2]
20 min8.2 ± 2.6%-[2]
40 min3.7% (n=1)-[2]
60 min2.9 ± 1.5%-[2]
[¹⁸F]FEPPA Mouse15 min-96%[3][4]
30 min~40%-[3]
120 min-77%[3][4]
--INVALID-LINK---PK11195 ----

Key Observations

From the data presented, [¹¹C]this compound demonstrates a significant advantage in terms of its metabolic profile in the brain. While it undergoes rapid metabolism in the plasma, studies in mice have shown that only the unmetabolized [¹¹C]this compound is detected in brain tissue[1]. This suggests that the radiometabolites of [¹¹C]this compound do not cross the blood-brain barrier, a highly desirable characteristic for a neuroimaging agent as it reduces non-specific binding and simplifies kinetic modeling.

In contrast, [¹¹C]PBR28 is rapidly metabolized in rat plasma, with only a small fraction of the parent compound remaining shortly after injection[2]. [¹⁸F]FEPPA also shows rapid metabolism in plasma; however, a high percentage of the parent compound is found in the brain, though this decreases over time[3][4]. The presence of radiometabolites in the brain can complicate the interpretation of PET images and the quantification of TSPO binding.

Experimental Protocols

The in-vivo stability of radiotracers is typically assessed through metabolite analysis of biological samples (plasma and brain tissue) collected at various time points after radiotracer injection. The general workflow for such an experiment is as follows:

G cluster_animal_phase In-Vivo Phase cluster_analysis_phase Ex-Vivo Analysis Radiotracer Injection Radiotracer Injection Blood Sampling Blood Sampling Radiotracer Injection->Blood Sampling Serial Time Points Brain Homogenization Brain Homogenization Blood Sampling->Brain Homogenization Terminal Time Point Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Protein Precipitation Protein Precipitation Brain Homogenization->Protein Precipitation Plasma Separation->Protein Precipitation HPLC Analysis HPLC Analysis Protein Precipitation->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Experimental workflow for in-vivo radiotracer metabolite analysis.

Detailed Methodologies:

  • Animal Models: Studies are typically conducted in rodents (mice or rats) or non-human primates.

  • Radiotracer Administration: The radiotracer is administered intravenously (i.v.) as a bolus injection.

  • Blood and Brain Tissue Collection: Blood samples are collected at multiple time points post-injection. At the final time point, animals are euthanized, and brain tissue is rapidly excised and frozen.

  • Sample Preparation:

    • Plasma: Blood samples are centrifuged to separate plasma. Proteins in the plasma are then precipitated, typically using a solvent like acetonitrile, to release the radiotracer and its metabolites.

    • Brain: The brain tissue is homogenized in a suitable buffer. Proteins are then precipitated from the homogenate.

  • Metabolite Analysis: The prepared plasma and brain homogenate supernatants are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. This technique separates the parent radiotracer from its more polar radiometabolites based on their retention times on the HPLC column.

  • Data Quantification: The radioactivity corresponding to the parent compound and each metabolite is quantified, and the percentage of the parent compound relative to the total radioactivity is calculated for each time point.

TSPO Signaling and Function

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in several key cellular processes. Its primary and most studied function is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids[5][6]. These neurosteroids play crucial roles in neuroprotection, neurogenesis, and mood regulation.

Beyond steroidogenesis, TSPO is implicated in a variety of other signaling pathways and cellular functions, including:

  • Mitochondrial Respiration and Bioenergetics: TSPO is thought to play a role in regulating mitochondrial function and energy production.

  • Apoptosis: TSPO has been linked to the regulation of programmed cell death.

  • Immune Response: Upregulation of TSPO is a hallmark of microglial activation, the resident immune cells of the central nervous system, making it a key target for imaging neuroinflammation[7].

G cluster_membrane Outer Mitochondrial Membrane TSPO TSPO Pregnenolone Pregnenolone TSPO->Pregnenolone Rate-limiting step in Neurosteroid Synthesis Cholesterol Cholesterol Cholesterol->TSPO Translocation Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Synthesis Cellular_Functions Neuroprotection Neurogenesis Mood Regulation Neurosteroids->Cellular_Functions Modulates

Simplified TSPO signaling pathway in neurosteroid synthesis.

Conclusion

The in-vivo stability of a radiotracer is a critical determinant of its utility for PET imaging. The available data suggests that [¹¹C]this compound possesses a favorable in-vivo stability profile, particularly concerning the absence of brain-penetrant radiometabolites. This characteristic simplifies data analysis and enhances the reliability of TSPO quantification in the brain. While other second-generation TSPO radiotracers like [¹¹C]PBR28 and [¹⁸F]FEPPA offer advantages over the first-generation ligand --INVALID-LINK---PK11195, their more complex metabolic profiles necessitate careful consideration during experimental design and data interpretation. For researchers and drug development professionals seeking a robust and reliable tool for imaging neuroinflammation, the superior in-vivo stability of [¹¹C]this compound in the brain makes it a compelling choice. Further head-to-head comparative studies in larger animal models and humans will be beneficial to solidify these findings.

References

Safety Operating Guide

Navigating the Disposal of DAA-1106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of DAA-1106, a potent and selective agonist for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO).[1][2][3] While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this compound waste.

Understanding this compound: Key Characteristics for Safe Handling

A thorough understanding of a compound's properties is the foundation of its safe management. Below is a summary of key information for this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C23H22FNO4[4]
Molecular Weight 395.4 g/mol [4]
Appearance Crystalline solid[4]
Solubility - Water: Insoluble- DMSO: ≥ 35 mg/mL- DMF: 30 mg/mL- Ethanol: 40 mg/mL[1][4]

Given its insolubility in water, this compound should not be disposed of down the sanitary sewer. Its solubility in common laboratory solvents necessitates that all solutions containing this compound be treated as hazardous chemical waste.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for chemical waste management and should be adapted to comply with your institution's specific guidelines.

1. Pure or Unused this compound (Solid Waste):

  • Container: Retain the compound in its original, clearly labeled container whenever possible. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)-acetamide".[4] Note any relevant hazards on the label.

  • Storage: Store the waste container in a designated and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

2. This compound Solutions (Liquid Waste):

  • Collection: All solutions containing this compound, regardless of concentration, must be collected as hazardous liquid waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect halogenated and non-halogenated solvent waste in separate containers.[5][6][7]

  • Container: Use a designated, leak-proof, and chemically compatible container for liquid waste. The container should be clearly labeled.

  • Labeling: The label must include "Hazardous Waste," the names of all chemical components (e.g., "this compound," "DMSO"), and their approximate concentrations.

  • Disposal: Contact your institution's EHS office for collection and disposal.

3. Contaminated Materials (Solid Waste):

  • Solid Waste: Items such as personal protective equipment (gloves, lab coats), absorbent paper, and weighing boats that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After thorough decontamination, the glassware can typically be washed and reused. If the glassware is to be disposed of, it should be done so in a designated container for broken glass after decontamination.

Experimental Protocols: Decontamination of this compound Contaminated Glassware

For routine decontamination of glassware that has come into contact with this compound, the following general procedure can be implemented:

  • Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a small volume of a solvent in which this compound is soluble, such as ethanol or acetone.

  • Collect Rinsate: Collect all rinsate in a properly labeled hazardous liquid waste container.

  • Washing: After the initial decontamination rinse, the glassware can typically be washed with soap and water and returned to general use.

  • Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of according to the procedures for liquid waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and proper disposal pathways for various forms of this compound waste.

DAA1106_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_containment Proper Containment cluster_disposal Final Disposal Waste This compound Waste Solid Solid (Pure Compound, Contaminated PPE) Waste->Solid Liquid Liquid (Solutions, Rinsate) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled Sharps Container Sharps->SharpsContainer EHS Contact EHS for Pickup and Disposal SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

References

Essential Safety and Handling Protocols for DAA-1106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of DAA-1106.

This document provides critical safety and logistical information for the handling of this compound, a potent and selective agonist for the peripheral benzodiazepine receptor (PBR), also known as the 18 kDa translocator protein (TSPO). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on the potential hazards identified in its Safety Data Sheet (SDS).

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, disposed of after use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Protection Not required under normal handling conditionsUse in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols.

Operational Plan: Safe Handling and Storage

This compound should be handled by trained personnel in a designated laboratory area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a clean and uncluttered workspace. Have a chemical spill kit readily accessible.

  • Weighing and Aliquoting: If working with the solid form, handle in a chemical fume hood to avoid inhalation of any dust particles. Use appropriate tools for weighing and transferring the compound.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Experimental Use: During experimental procedures, maintain good laboratory hygiene. Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_spill_kit Ensure Spill Kit is Accessible handling_weigh Weighing/Aliquoting in Fume Hood prep_spill_kit->handling_weigh Proceed to Handling handling_solution Solution Preparation handling_weigh->handling_solution handling_experiment Experimental Use handling_solution->handling_experiment post_decontaminate Decontaminate Workspace handling_experiment->post_decontaminate Complete Experiment post_dispose_gloves Dispose of Gloves post_decontaminate->post_dispose_gloves post_wash Wash Hands Thoroughly post_dispose_gloves->post_wash disposal_waste Collect Waste in Labeled Container post_wash->disposal_waste Prepare for Disposal disposal_contact Contact EHS for Pickup disposal_waste->disposal_contact G This compound Signaling Pathway via TSPO DAA1106 This compound TSPO TSPO (Translocator Protein) (Outer Mitochondrial Membrane) DAA1106->TSPO Binds and Activates CholesterolTransport Cholesterol Transport (Cytosol to Inner Mitochondrial Membrane) TSPO->CholesterolTransport Facilitates P450scc P450scc (CYP11A1) (Inner Mitochondrial Membrane) CholesterolTransport->P450scc Delivers Cholesterol to Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol to Steroidogenesis Neurosteroid Synthesis (e.g., Progesterone, Allopregnanolone) Pregnenolone->Steroidogenesis Neuroinflammation Modulation of Neuroinflammation Steroidogenesis->Neuroinflammation Influences

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DAA-1106
Reactant of Route 2
Reactant of Route 2
DAA-1106

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.